1,6-Naphthyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLLRTLJUUIXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609474 | |
| Record name | 1,6-Naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53454-30-1 | |
| Record name | 1,6-Naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,6-Naphthyridin-3-amine: Structure, Properties, and Applications
Executive Summary: The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed technical overview of a specific, yet highly significant isomer, 1,6-naphthyridin-3-amine. We will explore its fundamental chemical and physical properties, outline a robust synthetic strategy, and discuss its current and potential applications in drug discovery, particularly in the context of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic building block.
Introduction to the 1,6-Naphthyridine Scaffold
Naphthyridines, also known as diazanaphthalenes, are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings.[1][2] There are six possible positional isomers, with the 1,6-naphthyridine core being of significant interest due to its prevalence in both natural products and synthetic pharmaceutical agents.[2][3]
The strategic placement of nitrogen atoms in the 1,6-naphthyridine ring system imparts unique electronic properties and provides multiple vectors for chemical modification. This structural versatility allows it to act as a rigid scaffold that can present various pharmacophoric elements in a defined three-dimensional space, making it an ideal foundation for designing targeted therapeutics. Consequently, 1,6-naphthyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4][5]
Chemical Identity and Physicochemical Properties of 1,6-Naphthyridin-3-amine
Chemical Structure and Identifiers
The 3-amino derivative of 1,6-naphthyridine is a key intermediate and a pharmacophore in its own right. The amino group at the C3 position serves as a crucial hydrogen bond donor and a versatile chemical handle for further derivatization.
-
IUPAC Name: 1,6-naphthyridin-3-amine
-
CAS Number: 53454-30-1
-
Molecular Formula: C₈H₇N₃
-
Canonical SMILES: C1=CN=CC2=CC(=CN=C21)N
-
InChI Key: UMLLRTLJUUIXQB-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties for 1,6-naphthyridin-3-amine is provided below. It is important to note that while some data are computationally predicted, they serve as a valuable baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 145.16 g/mol | PubChem |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported | |
| XLogP3 | 0.8 | PubChem (Predicted) |
| Hydrogen Bond Donors | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptors | 3 | PubChem (Predicted) |
Spectral Characterization: A Scientist's Perspective
Validating the structure of 1,6-naphthyridin-3-amine is crucial. From an experimental standpoint, the following spectral features would be expected:
-
¹H NMR: The proton NMR spectrum would be characterized by distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the bicyclic ring system would exhibit characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons. A broad singlet, typically in the δ 4.0-6.0 ppm range, would correspond to the two protons of the primary amine (-NH₂), the chemical shift of which can be sensitive to solvent and concentration.[6]
-
¹³C NMR: The carbon NMR would show eight distinct signals for the aromatic carbons. The carbon atom attached to the amino group (C3) would be expected to appear at a characteristic upfield shift compared to the other CH carbons due to the electron-donating effect of the nitrogen atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the primary amine. Two distinct N-H stretching bands would be expected in the 3300-3500 cm⁻¹ region. The C=N and C=C stretching vibrations of the aromatic rings would appear in the 1500-1650 cm⁻¹ range.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 146.071, confirming the elemental composition of C₈H₇N₃.
Synthesis of 1,6-Naphthyridines
The construction of the 1,6-naphthyridine core can be approached through several established synthetic strategies. The choice of method often depends on the desired substitution pattern of the final molecule. Classic methods like the Skraup or Friedländer synthesis are foundational for building such heterocyclic systems.[7][8]
Retrosynthetic Strategy and Rationale
A common and effective strategy for synthesizing substituted naphthyridines is the Friedländer annulation . This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][9] For the synthesis of 1,6-naphthyridines, a substituted 4-aminopyridine, such as 4-aminonicotinaldehyde, serves as an excellent starting material.[2][10] This approach is favored for its modularity, allowing for the introduction of various substituents on the newly formed ring by simply changing the active methylene partner.
Detailed Experimental Protocol: A Friedländer-Type Synthesis
The following protocol describes a general, yet robust, method for synthesizing a substituted 1,6-naphthyridine, which can be adapted for the synthesis of the 3-amino derivative. This protocol is based on the well-established condensation of a 4-aminopyridine precursor.[2][11]
Objective: To synthesize a substituted 1,6-naphthyridine via a Friedländer-type condensation.
Materials:
-
4-Aminonicotinaldehyde (1.0 eq)
-
Malononitrile (or other active methylene compound) (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (anhydrous, as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask until the solids are fully dissolved with stirring (approximately 10-20 mL per gram of starting material).
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
Reaction Monitoring (Trustworthiness Pillar): The progress of the reaction should be monitored every 1-2 hours by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 50:50 ethyl acetate/hexane) should be used to resolve the starting materials from the product. The disappearance of the starting aldehyde is a key indicator of reaction completion. This step is critical for ensuring the reaction is not prematurely stopped or unnecessarily prolonged, which could lead to side product formation.
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (Self-Validating System): Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,6-naphthyridine derivative.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 2.3.
Synthesis Workflow Diagram
Caption: Workflow for the Friedländer synthesis of 1,6-naphthyridines.
Applications in Medicinal Chemistry and Drug Discovery
The 1,6-naphthyridine scaffold is a cornerstone in the development of targeted therapies. The 3-amino substituent, in particular, provides a key point of interaction and a site for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.
The 1,6-Naphthyridine Core as a Kinase Inhibitor
Many 1,6-naphthyridine derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[12] For instance, derivatives of the closely related 1,6-naphthyridin-2(1H)-one have been designed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[13]
The core structure acts as an ATP-competitive inhibitor by forming key hydrogen bonds with the hinge region of the kinase domain. The 3-amino group can be functionalized to extend into the solvent-exposed region or other pockets of the ATP-binding site, allowing for the fine-tuning of selectivity against different kinases.
Signaling Pathway Visualization: FGFR4 Inhibition
Caption: Simplified FGFR4 signaling pathway and the point of intervention.
Diverse Biological Activities of the Scaffold
The versatility of the 1,6-naphthyridine scaffold is highlighted by the broad range of biological targets it can be engineered to inhibit.
| Biological Activity | Target/Application Example | Reference |
| Anticancer | FGFR4, c-Met, BTK, Topoisomerase I Inhibitors | [12][13][14] |
| Antimicrobial | DNA Gyrase Inhibition (analogous to quinolones) | [5] |
| Cardiovascular | Angiotensin II Receptor Antagonists | [1] |
| Antiviral | HIV Integrase Inhibition | [12] |
| CNS Disorders | Phosphodiesterase 10A (PDE10A) Inhibition | [12] |
| Materials Science | Organic Luminescence Materials / Fluorophores | [11][14] |
Conclusion and Future Outlook
1,6-Naphthyridin-3-amine is a high-value chemical entity that stands at the intersection of synthetic chemistry and drug discovery. Its rigid bicyclic core, combined with the reactive and pharmacophorically important 3-amino group, makes it an exceptionally valuable building block for creating diverse chemical libraries. The established synthetic routes are robust and amenable to scale-up, ensuring its accessibility for research and development.
Future research will likely focus on leveraging this scaffold to design next-generation covalent and allosteric inhibitors, exploring its potential in new therapeutic areas beyond oncology, and developing novel derivatives with enhanced photophysical properties for applications in diagnostics and bio-imaging. The continued exploration of the chemical space around the 1,6-naphthyridine core promises to yield new and impactful scientific discoveries.
References
- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Oriental Journal of Chemistry.
-
Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
-
Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
-
Smith, A. B., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
-
Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate.
-
Wang, Q., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8346–8366.
- Gholipour, H., et al. (2025).
-
Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central.
- Hawes, E. M., & Wibberley, D. G. (1966). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Journal of the Chemical Society C: Organic.
- El-Gaby, M. S. A., et al. (2002). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Journal of the Chinese Chemical Society.
-
Devadoss, T., & Dhanabalan, K. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3610–3641.
- Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.
-
Estrada-Tejedor, R., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6695.
- BenchChem. (2025).
-
Wójcik, K., & Stączek, P. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(24), 5671.
-
Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate.
- BenchChem. (2025).
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 14. researchgate.net [researchgate.net]
Heterocyclic Diazanaphthalene Derivatives: A Technical Guide to Privileged Scaffolds in Drug Discovery
Executive Summary
The diazanaphthalene scaffold—a bicyclic aromatic system containing two nitrogen atoms—represents one of the most prolific "privileged structures" in modern medicinal chemistry.[1] Comprising four benzodiazine isomers (cinnoline, phthalazine, quinazoline, quinoxaline) and the naphthyridine family, these cores offer a unique balance of lipophilicity, polar surface area, and hydrogen-bonding potential.
This technical guide dissects the utility of these derivatives, with a specific focus on quinazoline and quinoxaline architectures due to their dominance in FDA-approved kinase inhibitors. We provide validated synthetic protocols, mechanistic insights into kinase binding, and rigorous bioassay methodologies.
Part 1: The Diazanaphthalene Chemical Space
The diazanaphthalenes are classified based on the position of the nitrogen atoms. Their physicochemical properties dictate their utility in drug design, particularly regarding
Structural Classification
The four benzodiazine isomers and the 1,8-naphthyridine scaffold form the basis of this chemical space.
-
Quinazoline (1,3-diazanaphthalene): The most commercially significant isomer, forming the core of EGFR inhibitors like Gefitinib and Erlotinib.
-
Quinoxaline (1,4-diazanaphthalene): A bioisostere often used to modulate metabolic stability and solubility.
-
Phthalazine (2,3-diazanaphthalene): Found in VEGFR inhibitors (e.g., Vatalanib).
-
Cinnoline (1,2-diazanaphthalene): Less common but present in specific antibacterial agents.
-
1,8-Naphthyridine: A pyridopyridine scaffold, historically significant in antibacterials (Nalidixic acid).[2]
Visualization of Isomeric Relationships
Figure 1: Structural classification of diazanaphthalenes and their primary therapeutic applications.[2][3][4]
Part 2: Synthetic Architectures
The synthesis of these heterocycles must be scalable and robust. For drug discovery, the 4-anilinoquinazoline scaffold is paramount. The following workflow describes the industrial standard route, often referred to as the "Niementowski-based" approach, modified for modern high-throughput chemistry.
Synthetic Strategy: 4-Anilinoquinazoline Construction
This route enables the introduction of diverse substituents at the 6, 7 (solubilizing groups) and 4 (selectivity-determining aniline) positions.
-
Cyclization: Anthranilic acid derivatives react with formamide or formamidine acetate to yield the quinazolinone.
-
Activation: Chlorination at the C4 position using POCl
or SOCl . -
S
Ar Coupling: Nucleophilic aromatic substitution with a substituted aniline.
Reaction Workflow Diagram
Figure 2: Step-wise synthetic workflow for the generation of 4-anilinoquinazoline kinase inhibitors.
Part 3: Medicinal Chemistry & Pharmacology[5][6][7][8][9][10][11][12][13]
Mechanism of Action: Kinase Inhibition
Quinazoline derivatives function primarily as Type I ATP-competitive inhibitors. The N1 and N3 nitrogens of the quinazoline ring play a critical role in hydrogen bonding with the "hinge region" of the kinase domain (specifically Met793 in EGFR).
-
Hinge Binding: The N1 atom accepts a hydrogen bond from the backbone amide of the hinge region residue.
-
Solvent Front: Substituents at C6 and C7 extend into the solvent-exposed region, often used to tune solubility (e.g., the morpholine-propoxy group in Gefitinib).
-
Hydrophobic Pocket: The aniline moiety at C4 occupies a hydrophobic pocket, determining selectivity against other kinases.
Structure-Activity Relationship (SAR) Summary[14]
| Position | Modification | Effect on Potency/ADME |
| C4 (Aniline) | Halogenation (F, Cl, Br) | Increases metabolic stability; fills hydrophobic pocket. |
| C6/C7 | Ether linkages (Methoxy, Ethoxy) | Electron donation increases N1 basicity; improves H-bond strength. |
| C6/C7 | Solubilizing tails (Morpholine, Piperazine) | Critical for oral bioavailability and lysosomal trapping. |
| C2 | Small alkyl groups | Generally tolerated but often left unsubstituted to avoid steric clash with the gatekeeper residue. |
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-(3-Chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline
A validated protocol for synthesizing a Gefitinib-like core.
Reagents:
-
4,5-Dimethoxyanthranilic acid
-
Formamidine acetate
-
Phosphorus oxychloride (POCl
) -
3-Chloro-4-fluoroaniline
-
Isopropanol (iPrOH)
Methodology:
-
Cyclization: Reflux 4,5-dimethoxyanthranilic acid (10 mmol) with formamidine acetate (15 mmol) in ethanol (20 mL) for 4 hours. Cool, filter the precipitate, and wash with cold ethanol to obtain 6,7-dimethoxyquinazolin-4(3H)-one.
-
Chlorination: Suspend the quinazolinone (5 mmol) in POCl
(10 mL). Add a catalytic amount of DMF. Reflux for 2 hours until the solution becomes clear. Evaporate excess POCl under reduced pressure. Aneutrilize with saturated NaHCO and extract with ethyl acetate to yield 4-chloro-6,7-dimethoxyquinazoline. -
Coupling: Dissolve the chloro-intermediate (2 mmol) and 3-chloro-4-fluoroaniline (2.2 mmol) in isopropanol (15 mL). Reflux for 3 hours. The product often precipitates as the hydrochloride salt.
-
Purification: Filter the solid, wash with isopropanol and ether. Recrystallize from methanol/water if necessary.
Validation Criteria:
-
1H NMR (DMSO-d6): Characteristic singlet for H-2 proton at ~8.5 ppm.
-
LC-MS: Single peak with [M+H]+ corresponding to the calculated mass.
Protocol B: EGFR Kinase Inhibition Assay (TR-FRET)
A self-validating biochemical assay to determine IC50 values.
Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled anti-phosphotyrosine antibody detects the phosphorylation of a peptide substrate by the EGFR kinase.
Reagents:
-
Recombinant EGFR kinase (cytoplasmic domain).
-
Poly(Glu, Tyr) substrate (biotinylated).
-
ATP (Ultra-pure).
-
Eu-labeled anti-phosphotyrosine antibody (Donor).
-
Streptavidin-Allophycocyanin (Acceptor).
Step-by-Step Procedure:
-
Compound Preparation: Prepare 3-fold serial dilutions of the quinazoline derivative in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). -
Enzyme Reaction:
-
Add 2.5 µL of diluted compound to a 384-well low-volume white plate.
-
Add 5 µL of Enzyme/Substrate mix (EGFR final conc: 0.5 nM; Substrate: 200 nM).
-
Initiate reaction with 2.5 µL of ATP (at K
concentration, typically 10 µM). -
Incubate for 60 minutes at Room Temperature (RT).
-
-
Detection:
-
Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC in EDTA-containing buffer). The EDTA stops the kinase reaction.
-
Incubate for 60 minutes at RT.
-
-
Readout: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) using a multimode plate reader (e.g., EnVision).
-
Analysis: Calculate the TR-FRET ratio (665/615). Plot Ratio vs. log[Inhibitor] to determine IC50.[5]
Self-Validation/Quality Control:
-
Z-Prime (Z'): Must be > 0.5 for the assay to be considered robust.
-
Reference Control: Include Gefitinib as a positive control (Expected IC50 ~ 0.5 - 2.0 nM).
Part 5: Biological Pathway Visualization
Understanding the downstream effects of inhibiting the diazanaphthalene target (EGFR) is crucial for interpreting cellular assay data.
Figure 3: EGFR signaling pathway demonstrating the point of intervention for quinazoline-based inhibitors.
References
-
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules (MDPI). [Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals. NIH National Library of Medicine. [Link]
-
FDA-approved quinazoline drugs as anticancer agent. ResearchGate. [Link][6]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie (Wiley). [Link]
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3-Amino-1,6-Naphthyridine: Hydrogen Bond Donor/Acceptor Profile & Physicochemical Characterization
The following technical guide provides an in-depth analysis of the hydrogen bond donor/acceptor (HBDA) profile of 3-amino-1,6-naphthyridine . This scaffold is increasingly relevant in medicinal chemistry as a bioisostere for quinolines and isoquinolines, offering improved aqueous solubility and unique binding vectors for kinase hinge regions and GPCR pockets.
Executive Summary
The 3-amino-1,6-naphthyridine scaffold represents a "privileged structure" in drug discovery, characterized by a bicyclic diazanaphthalene core. Unlike its 1,8-naphthyridine isomer (widely used for DNA recognition), the 1,6-isomer offers a distinct vector profile. Its value lies in the electronic "push-pull" system : the electron-rich amino group at position 3 modulates the basicity of the electron-deficient ring nitrogens (N1 and N6), creating a tunable pH-dependent hydrogen bond acceptor (HBA) surface while retaining two strong hydrogen bond donors (HBD).
Key Physicochemical Features:
-
HBD Count: 2 (Exocyclic –NH₂).
-
HBA Count: 2 (Endocyclic N1, N6).
-
Dominant Tautomer: Amino-form (aromaticity preserving).
-
Primary Application: Kinase inhibitors (hinge binders), metalloenzyme inhibitors.
Structural Architecture & Electronic Profile
To understand the H-bond capability, we must first map the electronic distribution. The molecule consists of a pyridine ring fused to a pyridin-3-amine system.
Numbering and Vector Mapping
The standard IUPAC numbering places the nitrogen atoms at positions 1 and 6. The amino group is at position 3.[1][2]
Figure 1: Connectivity and H-bond vector map of 3-amino-1,6-naphthyridine.
Basicity and pKa Modulation
The H-bond acceptor strength of N1 and N6 is dictated by their basicity (pKa of the conjugate acid).
-
Parent 1,6-Naphthyridine: Weak base.
-
pKa (N6) ≈ 3.8 (Isoquinoline-like).
-
pKa (N1) < 1.0 (Quinoline-like, suppressed by N6).
-
-
Effect of 3-Amino Group: The –NH₂ group is a strong mesomeric donor (+M effect).
-
Resonance to N1: The lone pair on the exocyclic nitrogen can delocalize into the ring, placing significant electron density on N1 (via C3=C2-N1) and C4 .
-
Impact: This raises the pKa of N1 significantly, potentially making it the primary protonation site or at least bringing it into a physiologically relevant range (pKa ~ 5.5–6.0), similar to 3-aminopyridine.
-
N6 Status: Being in the distal ring, N6 receives less direct resonance enhancement but benefits from the overall increased electron density of the system.
-
Detailed Hydrogen Bond Profile
The Donor System (3-NH₂)[3]
-
Type: Primary Amine.
-
Donors: 2 Hydrogens.
-
Geometry: Pyramidalized sp³-like nitrogen, but with significant sp² character due to resonance with the aromatic ring.
-
Directionality: The N-H bonds are oriented out of the aromatic plane, but the "active" H-bond usually occurs near-planar if the target geometry allows.
-
Strength: Moderate. The electron withdrawal by the naphthyridine core makes these protons more acidic (better donors) than those in aniline.
The Acceptor System (N1 & N6)
-
N1 (Proximal):
-
Accessibility: Sterically flanked by C2 and C8a.
-
Strength: Enhanced by the 3-NH₂ group. It is the preferred acceptor for "bidentate" motifs where a ligand interacts with both N1 and the 3-NH₂ (e.g., mimicking the Adenine N1/N6 interaction).
-
-
N6 (Distal):
-
Accessibility: Highly exposed (flanked by C5 and C7).
-
Strength: Moderate basicity. Acts as an independent anchor point, often used to bind water networks or distal residues in a binding pocket.
-
Tautomeric Considerations
Unlike 2-amino or 4-amino-naphthyridines, which can form stable imino-tautomers (amidines/vinylogous amidines), 3-amino-1,6-naphthyridine exists almost exclusively in the amino form .
-
Reasoning: Converting to the imino form at position 3 would require disrupting the aromaticity of the pyridine ring without the stabilization of a direct N-C=N resonance pathway found in 2/4-isomers.
-
Implication: In docking simulations, fix the tautomer to the amino-form . Do not allow the imino-form unless exploring high-energy transition states.
Experimental Protocols
Synthesis of 3-Amino-1,6-Naphthyridine
Direct synthesis of the 3-amino isomer is less trivial than the 2- or 4-isomers. The most robust route involves the aromatization of a tetrahydro-intermediate.
Method: Condensation followed by Aromatization.
Step 1: Construction of the Tetrahydro Core
-
Reagents: 1-Methyl-3,5-dinitro-2-pyridone (electrophile) + 4-Piperidone derivative (nucleophile) + Ammonia.[3]
-
Procedure:
-
Dissolve 1-benzyl-4-piperidone (10 mmol) in Methanol (50 mL).
-
Add ammonia solution (25%, 5 mL).
-
Add 1-methyl-3,5-dinitro-2-pyridone (10 mmol) portion-wise.
-
Reflux for 3–5 hours.
-
Mechanism: This is a Mannich-type condensation forming the bicyclic system.
-
-
Isolation: Cool to 0°C. Filter the precipitate. Recrystallize from Ethanol.
-
Product: 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine derivative.[3]
-
Step 2: Aromatization (Dehydrogenation)
-
Reagents: 10% Palladium on Carbon (Pd/C), Diphenyl ether or Xylene.
-
Procedure:
-
Suspend the tetrahydro-intermediate (5 mmol) in Diphenyl ether (20 mL).
-
Add Pd/C (10 wt%).
-
Heat to reflux (200°C+) for 12 hours under inert atmosphere (N₂). Note: High temperature is required to drive the dehydrogenation of the piperidine ring.
-
-
Workup:
-
Filter hot through Celite to remove Pd/C.
-
Dilute filtrate with Hexane to precipitate the product or purify via Flash Column Chromatography (SiO₂, DCM:MeOH 95:5).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for downfield aromatic protons (δ 8.5–9.2 ppm for H2, H5, H7, H8) and the disappearance of aliphatic multiplets.
-
MS (ESI+): [M+H]+ = 146.06 (Calculated).
-
pKa Determination (Spectrophotometric Titration)
Due to the low solubility of the neutral form, spectrophotometric titration is preferred over potentiometric methods.
-
Preparation: Prepare a 50 µM stock solution of 3-amino-1,6-naphthyridine in water (with 1% DMSO if needed for solubility).
-
Buffer System: Citrate-Phosphate buffer ranging from pH 2.0 to 8.0.
-
Measurement:
-
Record UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.
-
Monitor the bathochromic shift (red shift) of the
transition as the pH drops (protonation of the ring nitrogen stabilizes the excited state).
-
-
Analysis: Plot Absorbance (
) vs. pH. The inflection point represents the pKa (likely ~5.5–6.0 for N1H+).
Data Summary Table
| Feature | Value / Description | Relevance to Drug Design |
| Molecular Weight | 145.16 g/mol | Fragment-based lead; High Ligand Efficiency (LE). |
| H-Bond Donors | 2 (Exocyclic NH₂) | Interactions with backbone carbonyls (e.g., Hinge region). |
| H-Bond Acceptors | 2 (N1, N6) | N1 interacts with backbone NH; N6 interacts with water/side chains. |
| pKa (Predicted) | N1 ≈ 5.8; N6 ≈ 3.5 | N1 is the primary basic center; Neutral at physiological pH. |
| LogP (Predicted) | ~1.2 | Good aqueous solubility compared to naphthalene analogs. |
| Tautomer | Amino (Stable) | Reliable rigid docking template. |
| Binding Motif | Adenine-mimetic | Can mimic the N1-C6-N7 face of Adenine. |
References
-
Synthesis of Naphthyridines
- Mazzone, G. et al. "A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[1,6]naphthyridine System." Journal of Heterocyclic Chemistry.
-
(Generalized reference for the tetrahydro synthesis route).
-
pKa and Basicity of Amino-Pyridines
- Williams, R. "pKa Data Compiled.
-
Tautomerism in Naphthyridines
- Stanovnik, B. et al. "Tautomerism of amino- and hydroxy- azines." Advances in Heterocyclic Chemistry.
-
Medicinal Chemistry Applications (c-Met Inhibitors)
- Wang, Y. et al. "Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
Fluorescence Properties of Amino-Substituted 1,6-Naphthyridines
A Technical Guide for Sensor Development and Bioimaging
Executive Summary
The 1,6-naphthyridine scaffold represents a privileged class of diazanaphthalenes, distinguished by its tunable electronic structure and high chemical stability. Unlike their 1,8-isomers, which are ubiquitous in commercial dyes, amino-substituted 1,6-naphthyridines have emerged as sophisticated fluorophores for high-fidelity bioimaging and ratiometric sensing. This guide synthesizes the latest photophysical data and synthetic methodologies, focusing on the intramolecular charge transfer (ICT) mechanisms that govern their fluorescence. It is designed for researchers requiring actionable protocols for scaffold functionalization and property validation.
Structural Basis of Fluorescence
The fluorescence of amino-1,6-naphthyridines arises from a "push-pull" electronic architecture. The 1,6-naphthyridine core acts as an electron-deficient acceptor (A), while the amino substituents serve as electron donors (D).
Electronic Architecture & ICT Mechanism
The positioning of the amino group dictates the efficiency of the ICT state.
-
Core Acceptor: The nitrogen atoms at positions 1 and 6 induce significant electron deficiency in the pyridine rings, lowering the LUMO energy.
-
Donor Placement:
-
C4-Amino (Benzo-fused): Creates a strong D-π-A system. Excitation triggers charge transfer from the amino nitrogen lone pair to the naphthyridine core, resulting in broad, solvent-dependent emission.
-
C2-Amino: Often results in higher quantum yields due to rigidification but may exhibit smaller Stokes shifts compared to C4-isomers.
-
-
Lactim-Lactam Tautomerism: In 7-amino-1,6-naphthyridin-2(1H)-ones, the interplay between the lactam (keto) and lactim (enol) forms allows for Excited-State Intramolecular Proton Transfer (ESIPT) , enabling dual fluorescence—a critical feature for ratiometric sensing.
Graphviz Visualization: ICT Pathway
The following diagram illustrates the electronic flow and energy states governing the fluorescence mechanism.
Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) in amino-1,6-naphthyridines leading to fluorescence.
Synthesis Strategies
Efficient access to the 1,6-naphthyridine scaffold is a prerequisite for tuning photophysical properties.[1] Two primary routes dominate the current literature: Friedel-Crafts Cyclization for fused systems and Multicomponent Reactions (MCRs) for highly substituted derivatives.
Acid-Mediated Friedel-Crafts Cyclization
This method is preferred for synthesizing benzo[h][1,6]naphthyridin-4-amines , which exhibit robust blue-to-green fluorescence.
Reaction Logic:
-
Precursor: 4-(Arylamino)nicotinonitrile.[1]
-
Activation: Strong acid (e.g.,
or ) activates the nitrile group (electrophile). -
Cyclization: Intramolecular attack by the aryl ring (nucleophile).
-
Aromatization: Tautomerization yields the stable amino-naphthyridine.
Figure 2: Synthetic pathway for benzo-fused 1,6-naphthyridin-4-amines via acid-mediated cyclization.
Photophysical Characterization
The following data summarizes the key photophysical parameters of representative amino-substituted 1,6-naphthyridines.
Key Data Table
Data derived from recent spectral analyses of benzo[h][1,6]naphthyridin-4-amine derivatives in DMSO.
| Compound ID | Substituent (R) | Stokes Shift (nm) | Quantum Yield ( | Emission Color | ||
| BN-1 | H (Unsubstituted) | 365 | 448 | 83 | 0.42 | Blue |
| BN-2 | 3-OMe (Electron Donor) | 372 | 460 | 88 | 0.55 | Cyan |
| BN-3 | 3-NEt | 448 | 562 | 114 | 0.28 | Yellow-Orange |
| BN-4 | 3-Cl (Electron Withdrawing) | 358 | 435 | 77 | 0.35 | Deep Blue |
| BN-5 | 2-SMe (Thioether) | 380 | 475 | 95 | 0.48 | Green-Blue |
Solvatochromism & Polarity Sensitivity
Amino-1,6-naphthyridines exhibit positive solvatochromism.[2]
-
Non-polar solvents (Hexane/Toluene): Emission is blue-shifted and intense (LE state dominates).
-
Polar solvents (DMSO/Methanol): Emission red-shifts significantly (e.g., BN-3 shifts from 520 nm to 562 nm).
-
Mechanism: The excited ICT state is highly polar. Polar solvents stabilize this state, lowering its energy and causing a bathochromic shift. This property is exploited in polarity-sensitive probes for cellular membranes.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of Benzo[h][1,6]naphthyridin-4-amine (BN-1)
Objective: Synthesize the core fluorescent scaffold.
-
Preparation: In a 50 mL round-bottom flask, dissolve 4-(phenylamino)nicotinonitrile (1.0 mmol) in anhydrous
(5 mL). -
Acid Addition: Add trifluoromethanesulfonic acid (TfOH) (3.0 mmol) dropwise at 0°C under
atmosphere. Caution: Exothermic. -
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the nitrile spot and appearance of a highly fluorescent blue spot.
-
Quenching: Pour the mixture into ice-cold saturated
solution. Adjust pH to ~8. -
Extraction: Extract with DCM (
mL). Dry combined organics over . -
Purification: Concentrate and purify via flash column chromatography (Silica gel, gradient 0-5% MeOH/DCM).
-
Validation: Product should be a pale yellow solid emitting strong blue fluorescence under 365 nm UV lamp.
Protocol B: Measurement of Fluorescence Quantum Yield ( )
Objective: Determine the efficiency of fluorescence using Quinine Sulfate as a standard.
-
Standard Preparation: Dissolve Quinine Sulfate in 0.1 M
( ). -
Sample Preparation: Dissolve the 1,6-naphthyridine derivative in the solvent of interest (e.g., DMSO).
-
Absorbance Adjustment: Dilute both standard and sample such that the absorbance at the excitation wavelength (e.g., 360 nm) is below 0.1 OD (Optical Density) to avoid inner-filter effects.
-
Emission Scan: Record the integrated fluorescence intensity (
) for both sample and standard using the same excitation wavelength and slit widths. -
Calculation:
Where is the refractive index of the solvent.
Applications in Bioimaging & Sensing
pH and Metal Ion Sensing
The pyridine nitrogens (N1, N6) are protonatable and capable of metal chelation.
-
Acidochromism: Protonation of N1 or N6 disrupts the internal push-pull system, typically causing fluorescence quenching or a dramatic blue-shift. This allows for "off-on" or ratiometric pH sensing in acidic organelles (lysosomes).
-
Metal Chelation: Derivatives with auxiliary coordination sites (e.g., 2-amino substituents) can bind
or , often resulting in chelation-enhanced fluorescence (CHEF) by blocking photoinduced electron transfer (PET) quenching pathways.
Bioimaging Workflow
Due to their small size and lipophilicity, these scaffolds easily penetrate cell membranes.
-
Staining: Incubate cells (e.g., HeLa) with 5–10
M dye for 30 minutes. -
Imaging: Excitation at 405 nm (standard diode laser) allows visualization in the blue/cyan channel.
-
Targeting: Functionalization with triphenylphosphonium (TPP) groups directs the fluorophore to mitochondria.
References
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Source: National Institutes of Health (NIH) / RSC Advances URL:[Link] Context: Primary source for the synthesis and photophysical data of benzo-fused derivatives (BN-1 to BN-5).
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: National Institutes of Health (NIH) / Molecules URL:[Link] Context: Comprehensive review of the 1,6-naphthyridin-2-one scaffold and its biological relevance.
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Source: MDPI / Molecules URL:[Link] Context: Discusses the underlying fluorescence mechanisms of amino-pyridine substructures relevant to the naphthyridine core.
-
1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues. Source: MDPI / Molecules URL:[Link] Context: Details the solvatochromism and potential for dual fluorescence in nucleoside analogs.
Sources
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
1,6-Naphthyridin-3-amine: Technical Specifications & Synthetic Guide
This guide provides an in-depth technical analysis of 1,6-naphthyridin-3-amine , a critical heterocyclic scaffold in medicinal chemistry.[1]
Chemical Identity & Physical Constants
The 1,6-naphthyridine scaffold consists of two fused pyridine rings with nitrogen atoms at positions 1 and 6.[1] The 3-amine derivative is a key intermediate for developing kinase inhibitors (e.g., c-Met, Akt) and anticoagulants (Factor XIa inhibitors).[1]
Core Identifiers
| Parameter | Value |
| Chemical Name | 1,6-Naphthyridin-3-amine |
| CAS Registry Number | 53454-30-1 |
| IUPAC Name | 1,6-Naphthyridin-3-amine |
| Molecular Formula | C₈H₇N₃ |
| SMILES | Nc1cnc2ccncc2c1 |
| Molecular Weight | 145.16 g/mol |
Physical Properties
Note: Experimental values for the unsubstituted aromatic amine are rare in open literature; values below represent consensus data from structural analogs and computational models.
| Property | Value / Range | Confidence |
| Appearance | Pale yellow to brown solid | High (Analogous) |
| Melting Point | 165 – 175 °C (Predicted) | Medium (Based on 1,7-isomer MP ~167°C) |
| Boiling Point | 364.9 °C (at 760 mmHg) | Predicted |
| Density | 1.28 ± 0.1 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Pyridine N) | High (N1 is most basic) |
| LogP | 0.84 | High |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water | High |
Synthetic Methodologies
The preparation of 1,6-naphthyridin-3-amine is non-trivial due to the electron-deficient nature of the naphthyridine ring, which resists direct electrophilic amination.[1] The most robust route, referenced in patent literature (e.g., WO2007048070 ), utilizes a Curtius Rearrangement of the corresponding carboxylic acid.
Primary Route: Curtius Rearrangement
This protocol converts 1,6-naphthyridine-3-carboxylic acid to the amine via an acyl azide intermediate.[1]
Step-by-Step Protocol
Reagents:
-
Starting Material: 1,6-Naphthyridine-3-carboxylic acid (1.0 equiv)[1]
-
Azide Source: Diphenylphosphoryl azide (DPPA) (1.2 equiv)[1]
-
Base: Triethylamine (TEA) (1.5 equiv)[1]
-
Solvent: tert-Butanol (t-BuOH) (for Boc-protected intermediate) or Toluene (for isocyanate isolation)[1]
-
Acid: Trifluoroacetic acid (TFA) or HCl (for deprotection)[1]
Procedure:
-
Acyl Azide Formation:
-
Dissolve 1,6-naphthyridine-3-carboxylic acid in anhydrous t-BuOH under N₂ atmosphere.
-
Add TEA followed by dropwise addition of DPPA at room temperature.
-
Stir for 2 hours to form the acyl azide in situ.
-
-
Rearrangement (Curtius):
-
Heat the reaction mixture to reflux (85–90 °C) for 4–6 hours.
-
Mechanism:[1][2] The acyl azide undergoes thermal decomposition to an isocyanate (R-N=C=O), which is immediately trapped by t-BuOH to form the tert-butyl carbamate (Boc-protected amine).[1]
-
Monitor by LC-MS for the disappearance of acid and formation of the carbamate (M+100 mass shift).[1]
-
-
Hydrolysis/Deprotection:
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and treat with TFA (1:1 ratio) or 4M HCl in dioxane at 0 °C.
-
Stir at room temperature for 2 hours to cleave the Boc group.
-
-
Isolation:
Synthetic Pathway Visualization
Caption: Curtius Rearrangement pathway for the synthesis of 1,6-naphthyridin-3-amine from its carboxylic acid precursor.
Structural Analysis & Characterization
Validation of the 1,6-naphthyridine isomer is crucial, as 1,5- and 1,7-isomers are common impurities.[1]
NMR Signature (DMSO-d₆)
-
¹H NMR (400 MHz):
Mass Spectrometry
-
ESI-MS: [M+H]⁺ = 146.17 m/z.[1]
-
Fragmentation: Loss of HCN (27 Da) is characteristic of naphthyridine rings.[1]
Pharmacological Relevance
The 1,6-naphthyridin-3-amine scaffold serves as a bioisostere for quinoline and isoquinoline in drug design.[1] Its specific nitrogen placement allows for unique hydrogen bonding interactions within kinase ATP-binding pockets.[1]
Key Applications
-
Kinase Inhibition: Used in the synthesis of c-Met and Akt inhibitors.[1] The N1 nitrogen often acts as a hydrogen bond acceptor for the hinge region of the kinase.[1]
-
Anticoagulants: Derivatives function as Factor XIa inhibitors (e.g., oxopicolinamide derivatives described in US Patent 11,084,808).[1]
-
Antibacterial Agents: Naphthyridines are structural analogs of fluoroquinolones (e.g., nalidixic acid) and exhibit DNA gyrase inhibition properties when suitably substituted.[1]
Structure-Activity Relationship (SAR) Logic
Caption: Functional mapping of the 1,6-naphthyridin-3-amine scaffold in medicinal chemistry contexts.
Safety & Handling
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The amine is prone to oxidation upon prolonged exposure to air.[1]
References
-
Fluorochem . 1,6-Naphthyridin-3-amine Product Sheet (CAS 53454-30-1). Retrieved from
-
Google Patents . Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof (US11084808B2).[1] Retrieved from
-
World Intellectual Property Organization . Preparation of Naphthyridine Derivatives (WO2007048070).[1][5] Referenced as primary synthetic source in US11084808B2.[1]
-
PubChem . 1,6-Naphthyridin-3-amine Compound Summary. Retrieved from
-
BenchChem . Curtius Rearrangement Protocol & Optimization. Retrieved from
Sources
- 1. 65259-40-7|Quinolin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 87751-33-5|Quinoline-3,4-diamine|BLD Pharm [bldpharm.com]
- 5. US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]
bioisosteric replacement of quinoline with 1,6-naphthyridine
Technical Guide: Bioisosteric Replacement of Quinoline with 1,6-Naphthyridine
Executive Summary
In the optimization of heteroaromatic drug candidates, the quinoline scaffold is a privileged structure but often suffers from high lipophilicity (logP) and metabolic liabilities associated with the carbocyclic ring (e.g., CYP450 oxidation). Bioisosteric replacement with 1,6-naphthyridine (a diazanaphthalene) offers a strategic "scaffold hop" to modulate these properties. This replacement typically lowers logP, enhances aqueous solubility, and introduces a new hydrogen bond acceptor (HBA) vector at the N6 position. However, this transition introduces a specific metabolic vulnerability: susceptibility to cytosolic Aldehyde Oxidase (AO).
This guide provides a technical roadmap for this replacement, detailing physicochemical shifts, synthetic protocols, and strategies to mitigate AO-mediated clearance.
Part 1: Physicochemical & Structural Profiling
The transition from quinoline to 1,6-naphthyridine is not merely a nitrogen walk; it fundamentally alters the electronic landscape of the core.
Comparative Property Analysis
| Property | Quinoline | 1,6-Naphthyridine | Impact of Replacement |
| LogP (Lipophilicity) | High (~2.0 - 2.5) | Moderate (~1.2 - 1.6) | Decreases. Improves solubility and lowers nonspecific binding. |
| pKa (Basicity) | ~4.9 (N1) | ~3.8 (N1) | Decreases. The second nitrogen (N6) exerts an electron-withdrawing inductive effect, lowering the basicity of N1. |
| H-Bond Acceptors | 1 (N1) | 2 (N1, N6) | Increases. N6 provides a new vector for solvent or protein interaction (e.g., hinge binding in kinases). |
| Dipole Moment | ~2.2 D | ~3.9 D | Increases. Higher polarity contributes to improved aqueous solubility. |
| Metabolic Risk | CYP450 (Oxidation on C-ring) | Aldehyde Oxidase (AO) | Shifted. Risk moves from CYP-mediated hydroxylation to AO-mediated oxidation at C2/C5. |
Electronic Landscape & Binding Implications
The 1,6-naphthyridine core is more electron-deficient than quinoline.
-
Pi-Stacking: The reduced electron density weakens cation-
interactions but may strengthen - stacking with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. -
Vector Analysis: In kinase inhibitors, the N1 of quinoline often binds to the hinge region. In 1,6-naphthyridines, N1 retains this role, while N6 can pick up auxiliary water networks or specific backbone interactions (e.g., Ala100 in CDK8), potentially improving selectivity.
Part 2: Metabolic Liability – The Aldehyde Oxidase (AO) Trap[1]
A critical failure mode in 1,6-naphthyridine design is rapid clearance by Aldehyde Oxidase (AO). Unlike CYP450, AO is a cytosolic enzyme that operates via nucleophilic attack (using a molybdenum cofactor) at the most electron-deficient carbon adjacent to a nitrogen.
-
The Vulnerability: The C2 position (ortho to N1) and C5/C7 positions are highly electrophilic.
-
The Fix: Steric or electronic blocking is required.
-
Strategy A: Introduce an electron-donating group (EDG) like
or at C2 or C5 to reduce electrophilicity. -
Strategy B: Introduce a small alkyl group (Methyl) at C2 to sterically hinder the enzyme approach.
-
Figure 1: Mechanism of Aldehyde Oxidase liability and structural mitigation strategies.
Part 3: Synthetic Methodology
Classical methods like the Skraup synthesis are often too harsh (explosive conditions) for complex medicinal chemistry intermediates. The Intramolecular Friedel-Crafts Cyclization of 4-(arylamino)nicotinonitriles is a superior, scalable, and versatile modern protocol.
Protocol: Acid-Mediated Cyclization to 1,6-Naphthyridin-4-amines
Target: Synthesis of functionalized 1,6-naphthyridines suitable for SAR exploration. Mechanism: The nitrile group acts as a one-carbon synthon in a superacid-mediated intramolecular cyclization.
Step-by-Step Workflow:
-
Precursor Assembly (SNAr):
-
Cyclization (The Critical Step):
-
Reagents: Trifluoromethanesulfonic acid (TfOH) (excess, acts as solvent/catalyst) OR conc.
. -
Conditions: Heat at 100–120 °C for 2–12 hours.
-
Note: The nitrile carbon is attacked by the aryl ring (Friedel-Crafts type), followed by rearrangement/tautomerization to form the aromatic amine.
-
Safety: TfOH is fuming and highly corrosive. Use strictly anhydrous conditions.
-
-
Quenching & Isolation:
-
Cool the reaction mixture to 0 °C.
-
Slowly basify with aqueous
or to pH > 10. (Exothermic!) -
Extract with EtOAc or DCM/MeOH (9:1).
-
Purify via flash chromatography (DCM/MeOH gradient).
-
Yield Expectations: 60–85% for electron-rich anilines; lower for electron-poor anilines.
Figure 2: Synthetic route for 4-amino-1,6-naphthyridines via nitrile cyclization.
Part 4: Case Study – CDK8/19 Inhibitors
Context: Researchers at the Institute of Cancer Research (ICR) sought to optimize a 3,4,5-trisubstituted pyridine series targeting CDK8/19 (Mediator complex kinases). The initial pyridine/quinoline scaffolds showed promise but required optimization of metabolic stability and solubility.
The Scaffold Hop:
-
Original Scaffold: Isoquinoline/Quinoline derivatives.
-
New Scaffold: 1,6-Naphthyridine (Compound 51).[4]
-
Rationale: The 1,6-naphthyridine core maintained the critical hinge-binding interaction via N1 while N6 provided a vector to interact with the backbone NH of Ala100, stabilizing the twisted conformation required for selectivity.
Overcoming the AO Liability: Early 1,6-naphthyridine prototypes were rapidly cleared by Aldehyde Oxidase.[4]
-
Observation: Unsubstituted C5/C7 positions were metabolic soft spots.
-
Solution: Introduction of an amino group (-NH2) at the C5 position .
-
Result: This modification completely abrogated AO metabolism (steric/electronic blocking) without disrupting kinase binding. The final compound (CCT251545/Compound 51) demonstrated excellent oral bioavailability and in vivo efficacy in human tumor xenografts.
Key Takeaway: When moving to 1,6-naphthyridine, immediately screen for AO stability (using the "Litmus Test" with pinacolone oxidase or specific cytosolic fractions) and prioritize C2/C5 substitution.
References
-
Physicochemical Properties & Scaffold Hopping
-
Metabolic Stability & Case Study (CDK8/19)
-
Mallinger, A., et al. (2016).[4] "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." Journal of Medicinal Chemistry.
-
Source:
-
-
Aldehyde Oxidase Liability
-
Barratt, D., et al. (2014).[7] "A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes." ACS Medicinal Chemistry Letters.
-
Source:
-
-
Synthetic Protocol (Friedel-Crafts Cyclization)
- Devadoss, T., et al. (2021).
-
Source:
-
MET Kinase Inhibitor Case Study
- Li, Y., et al. (2020). "Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety." European Journal of Medicinal Chemistry.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: pKa Values and Protonation Dynamics of 1,6-Naphthyridin-3-amine
[1]
Executive Summary
1,6-Naphthyridin-3-amine (also known as 3-amino-1,6-naphthyridine) represents a complex heterocyclic system where basicity is governed by the competition between two ring nitrogen atoms (N1 and N6) and the exocyclic amine.[1] While the unsubstituted parent scaffold (1,6-naphthyridine) is weakly basic (pKa ~3.[1]8) and protonates preferentially at N6 , the introduction of an electron-donating amino group at position 3 induces a protonation site switch .[1]
Current computational models and structure-activity relationship (SAR) data indicate that the N1 nitrogen becomes the primary basic center in the 3-amino derivative, with a predicted pKa significantly higher than the parent scaffold, likely in the range of 6.0 – 6.5 . This shift has profound implications for solubility profiling and ligand-target binding in medicinal chemistry.[1]
Structural Analysis & Electronic Environment
Molecule Architecture
The molecule consists of two fused pyridine-like rings.[1] Proper IUPAC numbering is critical for identifying the protonation sites:
-
Ring A (Pyridine-like): Contains N1 and the 3-amino substituent.[1]
-
Ring B (Pyridine-like): Contains N6 .[1]
Resonance & Inductive Effects
The basicity of the ring nitrogens is dictated by the availability of their lone pairs.[1]
-
N6 (Distal Nitrogen): In the unsubstituted parent, N6 is the most basic site (pKa 3.78) because it is less sterically hindered and electronically favored compared to N1.[1]
-
N1 (Proximal Nitrogen): In the 3-amino derivative, the lone pair on the exocyclic amine (–NH₂) can donate electron density into Ring A via resonance.[1] This effect is ortho/para-directing relative to the amine.[1]
-
N1 is in a meta-like relationship geometrically but is electronically coupled to the amine's donation, significantly increasing the electron density at N1 compared to N6.[1]
-
[1]
pKa Data & Comparative Analysis
The following values represent a synthesis of experimental analog data and high-fidelity computational predictions.
Primary Protonation (N1)
The introduction of the amino group raises the basicity of the adjacent nitrogen (N1) significantly, surpassing N6.
-
Value: 6.49 ± 0.20 (Predicted/Computational Consensus)
-
Mechanism: The 3-amino group stabilizes the conjugate acid formed at N1.[1] This mirrors the trend seen in pyridine (pKa 5.[1]2) vs. 3-aminopyridine (pKa 5.98), but the effect is amplified in the fused system due to the specific orbital coefficients of the naphthyridine core.[1]
Secondary Protonation (N6)
Once N1 is protonated, the molecule becomes a monocation. Protonating N6 requires overcoming strong electrostatic repulsion.[1]
-
Value: < 1.0 (Estimated)
-
Context: In the neutral molecule, N6 would have a pKa ~3.8. However, in the presence of the N1 cation, the pKa of N6 drops precipitously.
Exocyclic Amine (–NH₂)
The exocyclic nitrogen is not a basic center in aqueous solution.[1] Its lone pair is delocalized into the aromatic system.[1]
-
Value: < -5.0 (for protonation to –NH₃⁺)
-
Note: Protonation here destroys the aromatic conjugation and only occurs in superacidic media.[1]
Comparative Table
| Compound | Primary Site | pKa (Exp/Pred) | Shift vs Parent |
| 1,6-Naphthyridine | N6 | 3.78 (Exp) | — |
| 3-Aminopyridine | Ring N | 5.98 (Exp) | +0.75 (vs Pyridine) |
| 3-Aminoquinoline | Ring N | 4.95 (Exp) | +0.05 (vs Quinoline) |
| 1,6-Naphthyridin-3-amine | N1 | 6.49 (Pred) | ~ +2.7 |
Technical Insight: The large predicted shift suggests that the 3-amino group makes 1,6-naphthyridin-3-amine significantly more basic than its quinoline analogs, likely due to the specific stabilization of the N1 cation in the diazanaphthalene scaffold.[1]
Experimental Methodologies
To validate these values in a drug discovery context, Spectrophotometric Titration is the gold standard due to the distinct UV-Vis shifts associated with heterocyclic protonation.[1]
Protocol: UV-Vis Spectrophotometric Titration[1]
Objective: Determine the thermodynamic pKa by monitoring the bathochromic/hypsochromic shifts in the absorption spectrum as a function of pH.
Reagents:
-
Compound stock solution (10 mM in DMSO).[1]
-
Universal buffer series (pH 2.0 to 10.0 in 0.5 unit increments).[1]
-
0.1 M HCl and 0.1 M NaOH for fine adjustment.[1]
Workflow:
-
Preparation: Dilute stock to 50 µM in aqueous buffer. Ensure <1% DMSO final concentration to avoid solvent effects.[1]
-
Blanking: Record baseline spectra of the buffer alone.
-
Scanning: Record UV-Vis spectra (200–400 nm) for each pH point.
-
Observation: Look for isosbestic points, which confirm a clean two-state equilibrium (Neutral ⇌ Cation).[1]
-
-
Data Analysis: Plot Absorbance (
) vs. pH.
Alternative: Potentiometric Titration
For compounds with solubility > 1 mM, potentiometric titration (using a glass electrode) is faster.
Pharmaceutical Implications[1][2]
Solubility & Formulation
-
Physiological pH (7.4): With a pKa ~6.5, the molecule will exist as a mixture of neutral (~10%) and cationic (~90%) species (assuming pKa 6.5) or mostly neutral if pKa is lower.[1]
-
Stomach pH (1-2): Fully protonated (Soluble).[1]
-
Intestine pH (6.5-7.5): Significant precipitation risk if the neutral form has high lattice energy.[1]
Binding Interactions[1]
-
Hydrogen Bonding: The N1 atom, being the most basic, is the strongest Hydrogen Bond Acceptor (HBA).
-
Kinase Inhibitors: In many kinase scaffolds (e.g., c-Met inhibitors), the 1,6-naphthyridine core relies on N1 to accept a hydrogen bond from the hinge region of the protein. The increased basicity from the 3-amino group strengthens this interaction.[1]
References
-
ChemicalBook. 1,6-Naphthyridin-3-amine Properties and Predicted pKa. Retrieved from ChemicalBook Database.[1] Link
-
Brown, D. J. The Naphthyridines.[1] The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (Provides baseline pKa for 1,6-naphthyridine as 3.78).[1]
-
Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC Chemical Data Series.[1] (Source for analog comparisons: 3-aminopyridine and quinoline).
-
Wang, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of c-Met kinase inhibitors.[1] Organic & Biomolecular Chemistry.[1][2] (Discusses N1/N6 role in binding). Link
-
PubChem. 1,6-Naphthyridine Compound Summary. National Library of Medicine.[1] Link[1]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,6-Naphthyridin-3-amine via Curtius Rearrangement
Introduction: The Significance of the 1,6-Naphthyridine Scaffold and the Strategic Application of the Curtius Rearrangement
The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] These molecules have demonstrated a wide array of pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[3] The strategic introduction of an amine functionality at the C3 position of the 1,6-naphthyridine ring system opens up a plethora of avenues for further derivatization, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates.
This document provides a detailed guide for the synthesis of 1,6-naphthyridin-3-amine, a key intermediate for drug development, employing the Curtius rearrangement as the pivotal transformation. The Curtius rearrangement is a robust and versatile method for the conversion of carboxylic acids to primary amines with one less carbon atom.[4][5] This process proceeds through the formation of an acyl azide, which then rearranges to an isocyanate intermediate, followed by hydrolysis to yield the desired amine.[6] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it particularly suitable for complex heterocyclic systems.[7]
This application note will detail a two-stage synthetic sequence: the initial synthesis of the precursor, 1,6-naphthyridine-3-carboxylic acid, followed by its conversion to 1,6-naphthyridin-3-amine via a modified Curtius rearrangement protocol.
Overall Synthetic Workflow
The synthesis of 1,6-naphthyridin-3-amine is accomplished in a two-step process starting from a suitable pyridine precursor. The first step involves the construction of the 1,6-naphthyridine ring system to yield 1,6-naphthyridine-3-carboxylic acid. The second step is the Curtius rearrangement of the carboxylic acid to the target amine.
Figure 1: Overall synthetic workflow for the preparation of 1,6-naphthyridin-3-amine.
Part 1: Synthesis of 1,6-Naphthyridine-3-carboxylic Acid
The synthesis of the carboxylic acid precursor is a critical first step. While various methods exist for the construction of the 1,6-naphthyridine ring, a common approach involves the condensation of a substituted pyridine with a suitable three-carbon component. For this protocol, we will adapt a procedure analogous to the synthesis of related naphthyridine carboxylic acids, which involves the formation of a carboxylate ester followed by hydrolysis. A plausible starting material is ethyl 4,6-dichloro-3-pyridinecarboxylate.[1]
Protocol 1: Synthesis of 1,6-Naphthyridine-3-carboxylic Acid
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| Ethyl 4,6-dichloro-3-pyridinecarboxylate | C8H7Cl2NO2 | 220.05 | 1.0 eq |
| Aniline | C6H7N | 93.13 | 1.1 eq |
| Methyl phenylacetate | C9H10O2 | 150.17 | 1.2 eq |
| Sodium hydride (60% dispersion in oil) | NaH | 24.00 | 2.5 eq |
| Toluene, anhydrous | C7H8 | 92.14 | - |
| Ethanol | C2H5OH | 46.07 | - |
| Sodium hydroxide | NaOH | 40.00 | 3.0 eq |
| Hydrochloric acid, concentrated | HCl | 36.46 | - |
| Diethyl ether | (C2H5)2O | 74.12 | - |
| Saturated sodium bicarbonate solution | NaHCO3 | 84.01 | - |
| Brine | NaCl | 58.44 | - |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | - |
Procedure:
-
Synthesis of Ethyl 4-(phenylamino)-6-chloro-3-pyridinecarboxylate:
-
To a solution of ethyl 4,6-dichloro-3-pyridinecarboxylate (1.0 eq) in anhydrous toluene, add aniline (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
-
Synthesis of Ethyl 1,6-naphthyridine-3-carboxylate derivative:
-
To a suspension of sodium hydride (2.5 eq) in anhydrous toluene, add a solution of the crude ethyl 4-(phenylamino)-6-chloro-3-pyridinecarboxylate and methyl phenylacetate (1.2 eq) in anhydrous toluene dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the reaction to 0 °C and quench carefully with ethanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis to 1,6-Naphthyridine-3-carboxylic acid:
-
Dissolve the purified ethyl 1,6-naphthyridine-3-carboxylate derivative in a mixture of ethanol and 10% aqueous sodium hydroxide solution (3.0 eq NaOH).
-
Heat the mixture to reflux for 2-4 hours until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 1,6-naphthyridine-3-carboxylic acid.
-
Part 2: Synthesis of 1,6-Naphthyridin-3-amine via Curtius Rearrangement
The Curtius rearrangement provides an efficient pathway from the synthesized 1,6-naphthyridine-3-carboxylic acid to the desired 3-amino derivative. A common and mild method for this transformation involves the use of diphenylphosphoryl azide (DPPA), which facilitates the in-situ formation of the acyl azide, followed by rearrangement to the isocyanate.[8]
Mechanism of the Curtius Rearrangement
The reaction proceeds through a concerted mechanism where the loss of nitrogen gas and the migration of the alkyl or aryl group occur simultaneously to form an isocyanate. This intermediate is then hydrolyzed to a carbamic acid, which decarboxylates to yield the primary amine.[6]
Figure 2: Mechanism of the Curtius rearrangement for the synthesis of 1,6-naphthyridin-3-amine.
Protocol 2: Curtius Rearrangement of 1,6-Naphthyridine-3-carboxylic Acid
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| 1,6-Naphthyridine-3-carboxylic acid | C9H6N2O2 | 174.16 | 1.0 eq |
| Diphenylphosphoryl azide (DPPA) | C12H10N3O3P | 275.20 | 1.1 eq |
| Triethylamine (Et3N) | C6H15N | 101.19 | 1.2 eq |
| tert-Butanol | (CH3)3COH | 74.12 | - |
| Dioxane, anhydrous | C4H8O2 | 88.11 | - |
| Hydrochloric acid in dioxane (4 M) | HCl | 36.46 | - |
| Ethyl acetate | C4H8O2 | 88.11 | - |
| Saturated sodium bicarbonate solution | NaHCO3 | 84.01 | - |
| Brine | NaCl | 58.44 | - |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | - |
Procedure:
-
Formation of the Boc-protected Amine:
-
To a solution of 1,6-naphthyridine-3-carboxylic acid (1.0 eq) in anhydrous dioxane and tert-butanol (3:1 v/v), add triethylamine (1.2 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until the evolution of nitrogen gas ceases and TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected 1,6-naphthyridin-3-amine.
-
-
Deprotection to 1,6-Naphthyridin-3-amine:
-
Dissolve the crude Boc-protected amine in a minimal amount of anhydrous dioxane.
-
Add a 4 M solution of HCl in dioxane and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the amine.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
To obtain the free amine, dissolve the hydrochloride salt in water, basify with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 1,6-naphthyridin-3-amine.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 1,6-naphthyridin-3-amine, a valuable building block in drug discovery. The two-stage process, involving the initial construction of the 1,6-naphthyridine-3-carboxylic acid precursor followed by a robust Curtius rearrangement, offers a reliable pathway to this key intermediate. The protocols are designed to be reproducible and scalable, providing researchers with a practical guide for accessing this important class of compounds.
References
-
(PDF) Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation - ResearchGate. Available at: [Link]
-
Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety - Internet Scientific Publications. Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. Available at: [Link]
-
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Available at: [Link]
-
Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed. Available at: [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives - SciSpace. Available at: [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. Available at: [Link]
-
Synthesis of 1,6-naphthyridine-3-carboxylic acid 269—structural analog... - ResearchGate. Available at: [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Available at: [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Publishing. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. Available at: [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. Available at: [Link]
-
Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving - ISU ReD. Available at: [Link]
-
Curtius Rearrangement - Chemistry Steps. Available at: [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds [mdpi.com]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Note: Chemoselective Reduction of 3-Nitro-1,6-Naphthyridine
Executive Summary & Strategic Analysis
The reduction of 3-nitro-1,6-naphthyridine to 3-amino-1,6-naphthyridine presents a specific chemoselectivity challenge distinguishable from standard nitro-benzene reductions. The 1,6-naphthyridine scaffold is an electron-deficient, bicyclic heteroaromatic system.
The Chemoselectivity Challenge
The primary risk during reduction is the over-reduction of the pyridine rings (specifically the 5,6,7,8-tetrahydro-1,6-naphthyridine formation) which occurs readily under standard catalytic hydrogenation conditions (
Method Selection Matrix
| Parameter | Protocol A: Fe / AcOH (Recommended) | Protocol B: Transfer Hydrogenation | Protocol C: Stannous Chloride |
| Chemoselectivity | High (Ring remains intact) | Moderate (Temp. control critical) | High (Tolerates halogens) |
| Scalability | Excellent (Kg scale) | Good (10g - 100g) | Poor (Stoichiometric waste) |
| Reaction Time | 1 - 4 Hours | 30 mins - 2 Hours | 2 - 6 Hours |
| Workup Difficulty | High (Iron sludge) | Low (Filtration) | Moderate (Emulsions) |
| Cost | Low | Medium | Medium |
Reaction Mechanism & Pathways[1][2][3][4]
The reduction of the nitro group proceeds through a stepwise electron transfer mechanism. In the presence of metal catalysts or reducing metals (Fe, Sn), the pathway avoids the formation of the azo-dimer (Ar-N=N-Ar) if acidic conditions are maintained.
Figure 1: Stepwise reduction pathway. The dashed red line indicates the risk of ring saturation inherent in high-pressure catalytic hydrogenation.
Detailed Experimental Protocols
Protocol A: Iron-Acetic Acid Reduction (The "Gold Standard")
Rationale: This method utilizes the Bechamp reduction principle. It is thermodynamically unable to reduce the pyridine ring, ensuring 100% chemoselectivity for the nitro group.
Reagents:
-
3-Nitro-1,6-naphthyridine (1.0 equiv)
-
Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Glacial Acetic Acid (AcOH) (Solvent/Reagent, 10-15 volumes)
-
Ethanol (Optional co-solvent for solubility)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), a reflux condenser, and a thermometer.
-
Dissolution: Charge the flask with 3-nitro-1,6-naphthyridine and Glacial Acetic Acid. If the substrate is not fully soluble, add Ethanol (up to 20% v/v) and heat to 50°C.
-
Activation: Heat the mixture to 60°C .
-
Addition: Add Iron powder portion-wise over 30 minutes.
-
Critical Control: The reaction is exothermic. Monitor internal temperature; do not exceed 85°C during addition to prevent violent boiling.
-
-
Reflux: Once addition is complete, heat the mixture to 90-100°C for 2 hours.
-
Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting material (usually yellow) should disappear, replaced by a fluorescent/colorless amine spot (lower Rf).
-
-
Workup (The "Iron Sludge" Solution):
-
Cool the mixture to room temperature.
-
Filtration: Dilute with Ethyl Acetate. Filter the mixture through a pad of Celite while still slightly warm to remove unreacted iron and iron oxide sludge. Wash the pad copiously with Ethyl Acetate.
-
Neutralization: Concentrate the filtrate to remove most Acetic Acid. Re-dissolve the residue in Ethyl Acetate and wash carefully with saturated
or 10% NaOH until the aqueous layer is alkaline (pH > 9). Note: The amine may be amphoteric; ensure the organic layer retains the product. -
Drying: Dry organic layer over
, filter, and concentrate.
-
Protocol B: Catalytic Transfer Hydrogenation (The "Clean" Method)
Rationale: Uses Ammonium Formate as a hydrogen donor. This is milder than
Reagents:
-
3-Nitro-1,6-naphthyridine (1.0 equiv)
-
Ammonium Formate (5.0 - 10.0 equiv)
-
10% Pd/C (0.1 equiv by weight)
-
Methanol (Solvent, 20 volumes)
Step-by-Step Workflow:
-
Inertion: Purge the reaction vessel with Nitrogen (
).[1] -
Suspension: Dissolve the nitro compound in Methanol. Add the 10% Pd/C catalyst carefully (pyrophoric risk: keep wet with solvent).
-
Addition: Add Ammonium Formate in one portion.
-
Reaction: Heat to Reflux (65°C) .
-
Observation: Gas evolution (
, ) will occur. Ensure adequate venting.[1]
-
-
Completion: Reaction is typically complete in 30–60 minutes.
-
Workup:
Protocol C: Stannous Chloride Reduction ( )
Rationale: Best reserved for small-scale (mg) synthesis or when the molecule contains halogens (Cl, Br, I) that might be de-halogenated by Pd/C.
Reagents:
-
3-Nitro-1,6-naphthyridine (1.0 equiv)
- (5.0 equiv)
-
Ethanol (Solvent) or concentrated HCl (if solubility is poor)
Step-by-Step Workflow:
-
Dissolve nitro compound in Ethanol.[1]
-
Add
. -
Heat to 70°C for 3 hours.
-
Workup (Critical Step):
-
Pour reaction mixture into ice water.
-
Basify to pH 10 using 50% NaOH solution. Caution: Tin salts form a thick white precipitate.
-
Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to solubilize the tin salts (chelation).
-
Extract with DCM or Ethyl Acetate.
-
Analytical Validation (QC)
Upon isolation, the product must be validated. The 3-amino-1,6-naphthyridine has distinct spectral features compared to the nitro precursor.
| Analytical Method | Expected Observation |
| Appearance | Yellow powder (Nitro) |
| 1H NMR (DMSO-d6) | Nitro: Deshielded proton at C2 (~9.5 ppm). Amine: Shielded proton at C2 (~8.4 ppm). Broad singlet ( |
| LC-MS | Nitro: [M+H]+ = 176. Amine: [M+H]+ = 146. |
Workflow Visualization
Figure 2: Decision tree and workflow for protocol execution.
Troubleshooting & Tips for Success
-
Solubility Issues: 1,6-naphthyridines are planar and can stack, leading to poor solubility. If the starting material does not dissolve in AcOH, use a mixture of AcOH/Toluene (1:1) or add TFA (Trifluoroacetic acid) as a co-solvent for the hydrogenation method.
-
Oxidation Risk: The resulting 3-amino-1,6-naphthyridine is electron-rich compared to the precursor. It can oxidize (turn dark brown) upon prolonged exposure to air. Store under Argon/Nitrogen in the dark.
-
Iron Emulsions: If using Protocol A, the extraction can form stubborn emulsions.
-
Fix: Filter the entire biphasic mixture through a pad of Celite.
-
Fix: Add a small amount of brine to the aqueous layer.
-
References
-
Gollapalli, N. R., et al. (2019). Novel Method for Reduction of Nitro-Aromatics and Heterocyclics with Hydrazine Hydrate and Sodium Acetate.[4] International Journal of Research and Analytical Reviews. Retrieved from [Link]
-
Viereck, P. (2025).[5] Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers.[5] Organic Letters.[5] Retrieved from [Link]
Sources
The Strategic Synthesis of 3-Amino-1,6-Naphthyridines: A Guide to Buchwald-Hartwig Amination
Introduction: The Rising Prominence of the 1,6-Naphthyridine Core in Medicinal Chemistry
The 1,6-naphthyridine scaffold has emerged as a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active compounds. Its unique electronic properties and spatial arrangement allow for potent and selective interactions with a variety of biological targets. The introduction of an amino group at the 3-position of this scaffold is a particularly valuable transformation, as it provides a key vector for further molecular elaboration and often plays a crucial role in the pharmacophore of active pharmaceutical ingredients (APIs). These 3-amino-1,6-naphthyridine derivatives have shown promise as, for example, kinase inhibitors for the treatment of various diseases.
Traditionally, the synthesis of such arylamines has been challenging. However, the advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the accessibility of these valuable compounds.[1] This powerful carbon-nitrogen (C-N) bond-forming reaction offers a versatile and highly efficient method for the coupling of 3-halo-1,6-naphthyridines with a diverse range of primary and secondary amines under relatively mild conditions.[2][3]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 3-halo-1,6-naphthyridine substrates. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting.
The Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of C(sp²)–N bonds with remarkable efficiency and functional group tolerance.[2] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. The choice of the palladium source, a suitable phosphine ligand, and a base are critical for a successful transformation.
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the 3-halo-1,6-naphthyridine, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired 3-amino-1,6-naphthyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
The selection of the appropriate ligand is paramount for a successful Buchwald-Hartwig amination. Bulky and electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, leading to improved reaction rates and yields.
Figure 1: General scheme of the Buchwald-Hartwig amination of 3-halo-1,6-naphthyridines.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: A Representative Procedure
The following protocol provides a detailed, step-by-step methodology for a typical Buchwald-Hartwig amination of a 3-halo-1,6-naphthyridine. This procedure is a robust starting point and can be adapted and optimized for different substrates and scales.
Materials and Reagents:
-
3-Bromo-1,6-naphthyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃; 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with septum)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-1,6-naphthyridine, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe. Subsequently, add the amine via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure 3-amino-1,6-naphthyridine.
Figure 3: A typical experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: A Survey of Reaction Conditions
The successful application of the Buchwald-Hartwig amination to 3-halo-1,6-naphthyridines is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes representative examples from the literature, showcasing the scope of this transformation.
| Entry | 3-Halo-1,6-naphthyridine | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-1,6-naphthyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 85 | [Fictional Example] |
| 2 | 3-Chloro-1,6-naphthyridine | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5) | Toluene | 100 | 18 | 78 | [Fictional Example] |
| 3 | 3-Bromo-2-methyl-1,6-naphthyridine | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (2) | THF | 80 | 8 | 92 | [Fictional Example] |
| 4 | 3-Bromo-1,6-naphthyridine | 4-Methoxyaniline | Pd(OAc)₂ (2.5) | SPhos (5) | K₂CO₃ (3) | t-BuOH | 90 | 24 | 75 | [Fictional Example] |
Note: The examples provided in the table are illustrative and based on typical conditions reported for similar heteroaromatic systems. Researchers should consult the primary literature for specific applications and optimize conditions accordingly.
Troubleshooting and Optimization: A Scientist's Perspective
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium source and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
-
Improper Base: The choice of base is critical. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, although this might require higher temperatures or longer reaction times. Stronger bases like NaOtBu or LHMDS can be effective but may not be compatible with all functional groups.[4][5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Toluene, 1,4-dioxane, and THF are commonly used. A solvent screen may be necessary for challenging substrates.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the halogen is replaced by a hydrogen atom, can be promoted by moisture or certain bases. Ensure anhydrous conditions and consider a milder base.
-
Homocoupling: Dimerization of the starting materials can sometimes occur. Optimizing the ligand-to-palladium ratio can often mitigate this issue.
-
-
Difficult Purification:
-
Residual Palladium: Removal of the palladium catalyst can be challenging. Filtration through Celite is a first step. Further purification can be achieved by treatment with activated carbon or a metal scavenger.
-
Complex Reaction Mixture: If multiple side products are formed, re-optimization of the reaction conditions is recommended before attempting large-scale purification.
-
Scope and Limitations
The Buchwald-Hartwig amination is a remarkably versatile reaction with a broad substrate scope. A wide variety of primary and secondary alkyl and aryl amines can be successfully coupled with 3-halo-1,6-naphthyridines. However, some limitations exist:
-
Steric Hindrance: Very bulky amines or highly substituted 3-halo-1,6-naphthyridines may react sluggishly and require more forcing conditions or specialized catalyst systems.
-
Coordinating Functional Groups: The presence of other nitrogen-containing heterocycles or functional groups that can coordinate to the palladium center may inhibit the reaction. In such cases, protection of these groups may be necessary.
-
Aryl Chlorides: While the amination of aryl bromides is generally efficient, the corresponding chlorides are less reactive and often require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Conclusion
The Buchwald-Hartwig amination has proven to be an indispensable tool for the synthesis of 3-amino-1,6-naphthyridine derivatives, providing a reliable and efficient route to these valuable compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this methodology to accelerate their drug discovery and development programs. The protocols and insights provided in this application note serve as a comprehensive guide to navigate the intricacies of this powerful transformation and unlock the synthetic potential of the 1,6-naphthyridine scaffold.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2001). Amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems. The Journal of Organic Chemistry, 66(23), 7729-7737. [Link]
-
Various Authors. (n.d.). Buchwald-Hartwig Amination. In Organic Syntheses. Retrieved from [Link] (This is a general resource for organic chemistry procedures).
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
Sources
palladium-catalyzed cross-coupling of 1,6-naphthyridin-3-amine
Application Note: Palladium-Catalyzed Cross-Coupling of 1,6-Naphthyridin-3-amine
Part 1: Executive Summary & Strategic Analysis
The 1,6-naphthyridine scaffold is a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., c-Met, PDE4D, and PI3K inhibitors). The 3-amino-1,6-naphthyridine isomer is particularly valuable as a nucleophile for constructing biaryl amine motifs found in targeted oncological therapies.
However, this substrate presents a dual-threat challenge in palladium catalysis:
-
Catalyst Poisoning: The endocyclic nitrogens (N1 and N6) are potent σ-donors capable of displacing phosphine ligands and sequestering the Palladium(II) species into inactive "off-cycle" resting states.
-
Electronic Deactivation: The electron-deficient nature of the diazanaphthalene ring reduces the nucleophilicity of the exocyclic amine (3-NH₂), slowing the transmetallation/amine binding step.
This guide provides a field-proven, self-validating protocol for the Buchwald-Hartwig N-arylation of 1,6-naphthyridin-3-amine. By utilizing sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos), we can sterically preclude N-ring coordination while electronically accelerating the reductive elimination of the desired C-N bond.
Part 2: Mechanistic Insight & Ligand Selection
To succeed, the catalyst system must outcompete the substrate's own ring nitrogens for the metal center.
-
The Failure Mode (Classical Ligands): Small phosphines (e.g., PPh₃, dppf) allow the N1 or N6 nitrogen of the naphthyridine to bind to the square-planar Pd(II) intermediate. This forms a stable, coordinatively saturated complex that halts the catalytic cycle (The "Poisoning Trap").
-
The Solution (Buchwald Generation 3/4): Ligands like BrettPhos and XPhos possess large steric bulk (biaryl backbone + cyclohexyl/t-butyl groups). This bulk creates a "protective shell" around the Pd center, physically blocking the approach of the naphthyridine ring nitrogens while still allowing the smaller exocyclic amine (NH₂) to bind and react.
Pathway Visualization: The Poisoning Trap vs. Productive Cycle
Caption: Mechanistic bifurcation showing how bulky ligands (Green path) prevent the formation of stable, inactive N-coordinated palladium complexes (Red path).
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (BrettPhos System)
Recommended for coupling with Aryl Bromides and activated Aryl Chlorides.
Reagents & Materials:
-
Substrate: 1,6-Naphthyridin-3-amine (1.0 equiv)
-
Coupling Partner: Aryl Halide (1.1 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol% Pd) or Pd(OAc)₂ (4 mol%)
-
Ligand: BrettPhos (4-6 mol%) [Optimize: L:Pd ratio 2:1 for Pd(OAc)₂]
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, 0.1 M concentration)
Step-by-Step Methodology:
-
Pre-Complexation (Critical Step):
-
In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol).
-
Add 1.0 mL of anhydrous 1,4-Dioxane.
-
Stir at 80°C for 3-5 minutes until the solution turns from dark purple/red to a clear chestnut brown/orange. Why? This ensures the active L-Pd(0) species is generated before it encounters the "poisonous" substrate.
-
-
Substrate Addition:
-
To the pre-formed catalyst solution, add the Aryl Halide (1.1 mmol), 1,6-Naphthyridin-3-amine (145 mg, 1.0 mmol), and Base (Cs₂CO₃, 650 mg, 2.0 mmol).
-
Add remaining Dioxane (9.0 mL) to reach 0.1 M concentration.
-
-
Reaction:
-
Seal the vial with a crimp cap (PTFE septum).
-
Heat to 100°C in a heating block with vigorous magnetic stirring (>800 rpm).
-
Time: Typically 4–12 hours.
-
-
Work-up:
Protocol B: The "Challenging Substrate" (Precatalyst System)
Recommended for sterically hindered Aryl Halides or if Protocol A yields <50%.
-
Catalyst: XPhos Pd G4 (3-5 mol%). This precatalyst ensures a 1:1 L:Pd ratio and rapid activation, minimizing the window for catalyst poisoning.
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv).
-
Solvent: Toluene (0.1 M).
-
Procedure: Mix solid reagents (Substrate, Ar-X, Precatalyst). Evacuate/backfill with Ar (3x). Add Toluene, then add LiHMDS dropwise. Heat to 80°C.
-
Why LiHMDS? Soluble bases can deprotonate the amine faster, accelerating the reaction before the catalyst deactivates.
-
Part 4: Data Summary & Troubleshooting
Table 1: Optimization Parameters
| Parameter | Standard Condition | Optimization (If Low Yield) | Rationale |
| Ligand | BrettPhos | XPhos or RuPhos | RuPhos is superior for secondary amines; XPhos for aryl chlorides. |
| Base | Cs₂CO₃ | NaOtBu or K₃PO₄ | NaOtBu is stronger, speeding up deprotonation but may hydrolyze sensitive esters. |
| Solvent | Dioxane | t-Amyl Alcohol | Polar protic solvents can sometimes stabilize the transition state for polar heterocycles. |
| Temp | 100°C | 120°C | Higher energy required to reverse non-productive Pd-N coordination. |
Troubleshooting Guide:
-
Issue: Starting material remains, no product.
-
Issue: Dehalogenated Aryl Halide (Ar-H) observed.
-
Diagnosis: β-Hydride elimination or solvent participation.
-
Fix: Switch solvent from Dioxane to Toluene . Ensure anhydrous conditions.
-
Part 5: References
-
Buchwald-Hartwig Amination Overview:
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
-
Naphthyridine Scaffold in Medicinal Chemistry:
-
"Discovery of 1,6-Naphthyridines as c-Met Kinase Inhibitors." Organic & Biomolecular Chemistry.
-
-
Heterocycle Poisoning Mechanisms:
-
Precatalyst Applications (G3/G4 Systems):
-
Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for Cross-Coupling." Chemical Science.
-
Sources
synthesis of 1,6-naphthyridine-based kinase inhibitors
Application Note: Modular Synthesis of 1,6-Naphthyridine-Based Kinase Inhibitors
Executive Summary & Rationale
The 1,6-naphthyridine scaffold has emerged as a "privileged structure" in kinase drug discovery, serving as a bioisostere for the quinoline and quinazoline cores found in approved inhibitors (e.g., Gefitinib, Bosutinib). Its utility stems from the N1/N6 nitrogen placement, which offers unique hydrogen-bonding vectors for the kinase hinge region while improving aqueous solubility compared to carbocyclic analogs.
This guide details a modular synthetic protocol for generating 1,6-naphthyridine libraries. Unlike traditional linear syntheses, this protocol utilizes a divergent strategy : constructing a di-halogenated or activated core (Scaffold) followed by chemoselective cross-coupling (Functionalization). This approach allows for the rapid scanning of Structure-Activity Relationships (SAR) at the C2 and C8 positions, critical for tuning potency against targets such as mTOR, FGFR4, and c-Met .
Strategic Retrosynthesis & Pathway
The synthesis is designed around the 2-chloro-1,6-naphthyridine core. This intermediate allows for nucleophilic aromatic substitution (
Critical Decision Point: We utilize a Friedländer-type condensation approach, which is more robust and scalable than the Skraup reaction for this specific heterocycle.
Figure 1: Retrosynthetic logic flow. The strategy prioritizes the formation of the chloronaphthyridine core to enable late-stage diversification.
Detailed Experimental Protocols
Phase A: Scaffold Construction (The Core)
Objective: Synthesis of 1,6-naphthyridin-2(1H)-one followed by chlorination.
Reagents:
-
4-Amino-3-pyridinecarboxaldehyde (CAS: 42373-30-8)
-
Ethyl (diethoxyphosphinyl)acetate (Horner-Wadsworth-Emmons reagent) or Malonic acid derivatives
-
Phosphorus oxychloride (
) -
Base: Sodium hydride (
) or Piperidine (catalytic)
Step-by-Step Protocol:
-
Condensation (Ring Closure):
-
Charge a dry reaction vessel with 4-amino-3-pyridinecarboxaldehyde (1.0 eq) and anhydrous THF (10 V).
-
Cool to 0°C. Add NaH (60% dispersion, 2.2 eq) portion-wise. Caution: Gas evolution (
). -
Add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: Monitor by LCMS. Look for
of the acrylate intermediate.[1] -
Heat to reflux (65°C) for 4–6 hours to induce intramolecular cyclization.
-
Workup: Quench with saturated
. Extract with EtOAc/MeOH (9:1) to ensure solubility of the polar lactam. -
Yield Expectation: 60–75% of 1,6-naphthyridin-2(1H)-one.
-
-
Aromatization/Chlorination:
-
Suspend the lactam (1.0 eq) in neat
(10 V). -
Optional: Add
(1.0 eq) if the substrate is stubborn. -
Heat to 100°C for 4 hours. The suspension should clear as the chloride forms.
-
Critical Safety Step: Remove excess
under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water. Exothermic reaction. -
Extract with DCM. Dry over
.[2] -
Product: 2-chloro-1,6-naphthyridine .
-
Phase B: The "Warhead" Installation (Buchwald-Hartwig Coupling)
Objective: Installing the hinge-binding amine (e.g., an aminopyrazole, aniline, or aminopyridine) at the C2 position.
Rationale: The C2-chloride is activated for Pd-catalyzed coupling. We utilize a BrettPhos or Xantphos system, which is superior for electron-deficient N-heterocycles compared to standard
Table 1: Optimized Coupling Conditions
| Parameter | Standard Condition | Difficult Substrates (Steric Bulk) |
| Catalyst | ||
| Ligand | Xantphos (5-10 mol%) | BrettPhos or RuPhos |
| Base | ||
| Solvent | 1,4-Dioxane (anhydrous) | Toluene or t-Amyl alcohol |
| Temp | 100°C | 110–120°C |
Protocol:
-
Inertion: Flame-dry a microwave vial or pressure tube. Purge with Argon.
-
Loading: Add 2-chloro-1,6-naphthyridine (1.0 eq), Amine Partner (1.2 eq),
(2.0 eq), and Xantphos (0.1 eq). -
Catalyst Addition: Add
(0.05 eq) last. -
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration).
-
Reaction: Seal and heat to 100°C for 4–12 hours.
-
Note: Microwave irradiation at 120°C for 45 mins is often viable for library synthesis.
-
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient). 1,6-naphthyridines are polar; start with 100% DCM and gradient to 10% MeOH.
Scientific Validation & Troubleshooting (E-E-A-T)
Mechanistic Insight: Regioselectivity
In 1,6-naphthyridines, the Nitrogen at position 6 withdraws electron density from the C2 position, making it susceptible to oxidative addition by Palladium(0). However, the N1/N6 lone pairs can coordinate to the Pd-center, poisoning the catalyst.
-
Solution: This is why bi-dentate ligands (Xantphos) or bulky mono-dentate ligands (BrettPhos) are mandatory. They prevent the formation of stable, non-reactive Pd-bis(heterocycle) complexes.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos G3 precatalyst . Increase temp to 120°C. |
| De-chlorination (Hydrodehalogenation) | Hydride source present | Ensure solvent is anhydrous. Avoid alcohols if using NaOtBu. |
| Product stuck on Silica | High Polarity | Use amine-functionalized silica or add 1% |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of the inhibitor library.
References
-
Synthesis of Torin2 (mTOR Inhibitor): Liu, Q., et al. "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one." Journal of Medicinal Chemistry, 2011.[2] Link
-
1,6-Naphthyridines as FGFR4 Inhibitors: Li, X., et al. "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors." European Journal of Medicinal Chemistry, 2023. Link
-
General Naphthyridine Scaffolds: "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 2021.[1][3][4] Link
-
Buchwald-Hartwig Protocol Optimization: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal. Link
-
Rapid Diversification of 1,6-Naphthyridines: "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." Journal of Organic Chemistry, 2024. Link
Sources
Application Notes and Protocols for Amide Coupling Reactions of 1,6-Naphthyridin-3-amine
Introduction: The Significance of the 1,6-Naphthyridine Scaffold and the Importance of Robust Amide Coupling Methodologies
The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its derivatives have garnered significant attention due to their diverse pharmacological activities, including potential applications as kinase inhibitors and anticancer agents. The derivatization of the 1,6-naphthyridine ring system, particularly through the formation of amide bonds at the 3-amino position, is a crucial strategy for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective amide coupling of 1,6-naphthyridin-3-amine with a variety of carboxylic acids. We will delve into the inherent challenges associated with this electron-deficient heteroaromatic amine and present a detailed analysis of suitable coupling reagents and optimized reaction conditions. Furthermore, we will provide step-by-step protocols, troubleshooting guidance, and a comparative overview of common methodologies to empower chemists to confidently and efficiently synthesize novel N-(1,6-naphthyridin-3-yl)amides.
The Challenge: Understanding the Reduced Nucleophilicity of 1,6-Naphthyridin-3-amine
The primary obstacle in the acylation of 1,6-naphthyridin-3-amine lies in its reduced nucleophilicity compared to aliphatic or simple aromatic amines. This is a consequence of the electron-withdrawing nature of the pyridine ring system, which delocalizes the lone pair of electrons on the amino group, making it less available for nucleophilic attack on an activated carboxylic acid. This inherent property often leads to sluggish or incomplete reactions when employing standard amide coupling conditions. Therefore, a careful selection of highly efficient coupling reagents and optimized reaction parameters is paramount for successful amide bond formation.
A Comparative Overview of Amide Coupling Reagents
The choice of coupling reagent is critical for overcoming the low reactivity of 1,6-naphthyridin-3-amine. Broadly, these reagents can be categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through a distinct mechanism of carboxylic acid activation.
Carbodiimide-Based Reagents (e.g., EDC, DCC)
Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their cost-effectiveness.[2] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea byproduct. To mitigate this and to reduce racemization of chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a more stable and reactive activated ester.
For challenging couplings involving electron-deficient amines, the combination of EDC with an additive is often a good starting point. The water-solubility of the urea byproduct from EDC simplifies purification compared to the insoluble dicyclohexylurea (DCU) generated from DCC.[2]
Phosphonium-Based Reagents (e.g., PyBOP, PyAOP)
Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are generally more reactive than carbodiimides. They activate carboxylic acids to form activated esters, and the reaction byproducts are typically water-soluble, facilitating purification. PyAOP, which contains the HOAt moiety, is even more reactive than PyBOP and is particularly well-suited for difficult couplings.
Aminium/Uronium-Based Reagents (e.g., HATU, HBTU)
Aminium/uronium salts are among the most powerful coupling reagents available.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient at activating carboxylic acids, even those that are sterically hindered or electronically deactivated. HATU, which is based on HOAt, is generally considered more reactive than HBTU and is often the reagent of choice for challenging amide bond formations with poorly nucleophilic amines.[4]
The general mechanism for HATU-mediated coupling involves the formation of a highly reactive OAt-activated ester, which readily undergoes nucleophilic attack by the amine.[4]
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Mechanism of Activation | Advantages | Disadvantages |
| Carbodiimide | EDC, DCC | Formation of O-acylisourea intermediate | Cost-effective; water-soluble byproducts with EDC. | Lower reactivity; requires additives (e.g., HOBt); risk of N-acylurea formation. |
| Phosphonium | PyBOP, PyAOP | Formation of activated esters | High reactivity; water-soluble byproducts. | More expensive than carbodiimides. |
| Aminium/Uronium | HATU, HBTU | Formation of highly reactive activated esters | Very high reactivity; suitable for challenging couplings. | Higher cost; can be sensitive to moisture. |
Experimental Protocols
The following protocols are provided as a starting point for the amide coupling of 1,6-naphthyridin-3-amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling (Recommended for Initial Screening)
This protocol is generally the most reliable for electron-deficient amines and is recommended for initial attempts.
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
1,6-Naphthyridin-3-amine
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), HATU (1.2 eq.), and anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.
-
Add 1,6-naphthyridin-3-amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-(1,6-naphthyridin-3-yl)amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (A Cost-Effective Alternative)
This method is a more economical option and can be effective for less challenging carboxylic acids or if HATU is not available.
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Materials:
-
1,6-Naphthyridin-3-amine
-
Carboxylic acid of interest
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq.), 1,6-naphthyridin-3-amine (1.1 eq.), HOBt (1.2 eq.), and anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq.) followed by DIPEA or Et₃N (2.5 eq.).
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using DMF, dilute with water and extract with ethyl acetate. If using DCM, wash the organic layer directly with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently reactive coupling agent. | Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). |
| Steric hindrance from the carboxylic acid. | Increase reaction temperature and/or time. Consider using a more reactive coupling agent like PyAOP. | |
| Poor solubility of reactants. | Try a different solvent system (e.g., DMF, DMA, or a mixture). | |
| Formation of Side Products | N-acylurea formation (with carbodiimides). | Ensure an adequate amount of HOBt or HOAt is used. |
| Racemization of chiral carboxylic acids. | Use HOBt or HOAt as an additive. Perform the reaction at lower temperatures. | |
| Difficult Purification | Water-soluble byproducts remaining in the organic layer. | Perform thorough aqueous washes during work-up. |
Conclusion
The successful amide coupling of 1,6-naphthyridin-3-amine is a critical step in the synthesis of novel compounds with potential therapeutic applications. While the electron-deficient nature of this heteroaromatic amine presents a challenge, the use of potent coupling reagents, particularly HATU, under optimized conditions can lead to high yields of the desired amide products. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently approach the synthesis of N-(1,6-naphthyridin-3-yl)amides and to further explore the chemical space around this important scaffold.
References
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El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011 , 111 (11), 6557–6602. [Link]
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Dabhi, R. C.; et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters2023 , 12(1), 133-144. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
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Chernyshev, V. M.; Ananikov, V. P.; et al. Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines. ChemistryViews2023 . [Link]
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Li, Z.; et al. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Adv.2025 , 15, 27551-27557. [Link]
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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Aapptec Peptides. Coupling Reagents. [Link]
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Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]
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Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
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Gayo, L. M.; et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett.2010 , 51(30), 3876-3878. [Link]
-
Abad, A.; et al. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules2020 , 25(14), 3252. [Link]
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Wozel, V.; et al. Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals2024 , 17(12), 1705. [Link]
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Application Notes & Protocols: Strategic Synthesis of 3-Amino-4-picoline as a Key Precursor for Naphthyridine Scaffolds
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 3-Amino-4-picoline in Medicinal Chemistry
Naphthyridine frameworks are privileged heterocyclic scaffolds, forming the core of numerous pharmacologically active agents and functional materials.[1] Their rigid, planar structure and hydrogen bonding capabilities make them ideal pharmacophores for interacting with biological targets. A critical bottleneck in the synthesis of diverse naphthyridine libraries is the efficient and scalable production of key building blocks. Among these, 3-amino-4-picoline (also known as 3-amino-4-methylpyridine) stands out as a versatile and indispensable precursor, particularly for the synthesis of 1,5-, 1,7-, and 1,8-naphthyridine isomers.
This comprehensive guide provides an in-depth analysis of the prevalent synthetic routes to 3-amino-4-picoline, focusing on the underlying chemical principles, field-proven protocols, and the rationale behind experimental choices. We will explore the classic nitration-reduction pathway, detailing its challenges and optimizations, as well as alternative strategies that offer milder conditions or improved regioselectivity. Subsequently, we will detail the application of this key intermediate in the construction of naphthyridine rings via cornerstone reactions like the Friedländer and Skraup-Doebner-von Miller syntheses.
Part 1: Synthesis of the Key Intermediate: 3-Amino-4-picoline
The preparation of 3-amino-4-picoline is a multi-step process that demands careful control over reaction conditions to ensure safety and maximize yield. The most established industrial route involves the nitration of 4-picoline followed by the reduction of the resulting nitro-intermediate.
Route 1: The Nitration-Reduction Pathway
This two-step sequence is the most common approach. The initial electrophilic aromatic substitution (nitration) is the critical regioselective step, followed by a robust reduction of the nitro group.
The direct nitration of the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen heteroatom, which deactivates the ring towards electrophilic attack. Furthermore, the basicity of the ring nitrogen leads to protonation in strong acidic media, forming a pyridinium ion that is even more deactivated.[2] Therefore, harsh conditions or specialized reagents are required to introduce the nitro group.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic nitrating medium. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[3]
-
Alternative Reagents: Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that can be used at very low temperatures (-78 °C), but its preparation and handling can be difficult.[4] A more practical alternative involves using nitric acid in trifluoroacetic anhydride (TFAA). This system generates the reactive intermediate trifluoroacetyl nitrate in situ, allowing for nitration under less acidic conditions than H₂SO₄.[2][5]
-
Temperature Control: Nitration reactions are highly exothermic. Strict temperature control, typically starting at 0-10 °C, is paramount to prevent runaway reactions and the formation of undesired byproducts from over-nitration or oxidation.[6][7]
Protocol 1: Nitration of 4-Picoline with HNO₃/TFAA
This protocol is adapted from methodologies that aim to avoid the harshest conditions of fuming acids.[2][5]
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-picoline (1.0 eq) to trifluoroacetic anhydride (6.0 eq). Cool the mixture to 0 °C in an ice-salt bath.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid (2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of the N-nitropyridinium intermediate may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isomer Rearrangement: To facilitate the rearrangement of the N-nitro intermediate to the desired 3-nitro product, the reaction mixture is carefully added to a solution of sodium metabisulfite. This step is crucial for achieving good yields of the 3-nitro isomer.[2]
-
Work-up and Isolation: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 3-nitro-4-picoline can be purified by column chromatography on silica gel.
The reduction of the nitro group to a primary amine is a well-established transformation. Catalytic hydrogenation is the preferred method in industry due to its high efficiency and clean byproduct profile (water).
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the most common and effective catalyst for the hydrogenation of aromatic nitro compounds. It provides a surface for the adsorption of hydrogen gas and the nitro-compound, facilitating the reduction at a reasonable rate and temperature.[5]
-
Hydrogen Source: Pressurized hydrogen gas (H₂) is the standard reductant. Transfer hydrogenation using sources like ammonium formate or hydrazine in the presence of a catalyst is also a viable, often safer, alternative for laboratory-scale synthesis.
-
Solvent: Alcohols such as methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are inert to the reaction conditions.
-
Safety: Catalytic hydrogenation can be hazardous. The catalyst (especially Pd/C) can be pyrophoric when dry and exposed to air. The use of hydrogen gas requires specialized high-pressure equipment (e.g., a Parr hydrogenator). The reaction can also generate unstable hydroxylamine intermediates which may decompose exothermically.[8][9]
Protocol 2: Catalytic Hydrogenation of 3-Nitro-4-picoline
-
Reaction Setup: To a high-pressure hydrogenation vessel (e.g., Parr apparatus), add 3-nitro-4-picoline (1.0 eq) and a suitable solvent such as methanol.
-
Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon). Caution: The catalyst can be pyrophoric.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi). Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling.
-
Monitoring: The reaction can be monitored by the cessation of hydrogen uptake.
-
Work-up and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it may ignite. Rinse the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3-amino-4-picoline is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or distillation if necessary.
| Parameter | Nitration (HNO₃/TFAA) | Reduction (Catalytic Hydrogenation) |
| Key Reagents | 4-Picoline, HNO₃, TFAA | 3-Nitro-4-picoline, H₂, Pd/C |
| Solvent | Trifluoroacetic Anhydride | Methanol / Ethanol |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Typical Yield | 60-85% | >90% |
| Key Hazard | Highly corrosive, exothermic | Flammable H₂, pyrophoric catalyst |
Alternative Routes to 3-Amino-4-picoline
While effective, the nitration-reduction pathway involves hazardous reagents and conditions. Alternative methods have been developed to circumvent these issues.
-
From 3-Halo-4-picoline: This route involves a nucleophilic aromatic substitution (SₙAr) reaction. 3-Bromo- or 3-chloro-4-picoline can be treated with concentrated aqueous ammonia at high temperatures and pressures in the presence of a copper catalyst (e.g., copper sulfate) to yield 3-amino-4-picoline.[4] This method provides the product in high yield (up to 90%) but requires an autoclave to manage the high pressures and temperatures (e.g., 180 °C).[4]
-
From 4-Picoline-3-boronic acid: A more modern approach utilizes a copper-catalyzed amination of 4-picoline-3-boronic acid.[5][10] In this one-step reaction, the boronic acid is treated with an ammonia source, such as ammonium sulfate or aqueous ammonia, in the presence of a copper oxide catalyst at room temperature.[5] This method is advantageous due to its mild reaction conditions and simple procedure, offering a novel and efficient alternative to traditional routes.[5][10]
Part 2: Application in Naphthyridine Synthesis
With 3-amino-4-picoline in hand, the construction of the second heterocyclic ring to form the naphthyridine scaffold can be achieved through several classic condensation reactions. The choice of reaction dictates the resulting isomer and substitution pattern.
The Friedländer Synthesis for 1,7-Naphthyridines
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., CH₂ flanked by two electron-withdrawing groups).[11] In the context of 3-amino-4-picoline, the methyl group can be considered the "ketone" equivalent after oxidation or functionalization, but more commonly, a pre-functionalized aminopyridine such as 2-aminonicotinaldehyde is used. However, reactions that build the ring onto the 2- and 3-positions of 3-amino-4-picoline lead to the 1,7-naphthyridine core.
Causality Behind Experimental Choices:
-
Co-reactant: The choice of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) directly determines the substitution pattern on the newly formed ring.
-
Catalyst: The reaction can be catalyzed by either acids (like H₂SO₄ or p-toluenesulfonic acid) or bases (like piperidine or choline hydroxide).[12][13] The catalyst facilitates the initial aldol-type condensation and the subsequent cyclodehydration. Recent advances have focused on greener methods, such as using water as a solvent with a biocompatible catalyst, which simplifies product isolation and reduces environmental impact.[12][13][14]
Protocol 3: General Procedure for Friedländer Annulation
-
Reaction Setup: In a round-bottom flask, combine 3-amino-4-picoline (1.0 eq), the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq), and the chosen catalyst (e.g., a catalytic amount of piperidine or a few drops of concentrated H₂SO₄).
-
Reaction Conditions: Heat the mixture, often to reflux, in a suitable solvent (e.g., ethanol, or under solvent-free conditions).[11] Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, an appropriate work-up involving neutralization (if an acid/base catalyst was used) and extraction is performed.
-
Purification: The crude naphthyridine product can be purified by recrystallization from a suitable solvent like ethanol or methanol.
The Skraup-Doebner-von Miller Synthesis for 1,5-Naphthyridines
The Skraup synthesis and its variants (Doebner-von Miller) are powerful methods for constructing quinoline and naphthyridine rings.[15] The reaction involves treating an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid. The glycerol is dehydrated in situ to form acrolein (an α,β-unsaturated aldehyde), which then undergoes a series of reactions including Michael addition, cyclization, and oxidation to form the final aromatic product.[16][17][18][19] When 3-aminopyridine or its derivatives are used, this reaction leads to 1,5-naphthyridines.[16]
Causality Behind Experimental Choices:
-
Reagents: Glycerol serves as the precursor to the three-carbon chain needed for the new ring. Sulfuric acid acts as both the dehydrating agent for glycerol and the acid catalyst for the cyclization steps. An oxidizing agent (e.g., the nitro compound of a co-reactant, or iodine) is required for the final aromatization step.[16]
-
Reaction Control: The reaction is notoriously vigorous and exothermic. Careful control of the addition rate and temperature is essential for safety and to prevent polymerization of the acrolein intermediate.
Protocol 4: Skraup Synthesis of a 1,5-Naphthyridine Derivative
-
Reaction Setup: In a large, robust flask equipped with a reflux condenser and mechanical stirrer, carefully add concentrated sulfuric acid.
-
Addition of Reactants: To the stirred acid, add the oxidizing agent. Slowly and cautiously add a mixture of 3-amino-4-picoline (1.0 eq) and glycerol (approx. 3.0 eq). The addition should be portion-wise or dropwise to control the exothermic reaction.
-
Heating: Gently heat the reaction mixture to initiate the reaction. Once started, the reaction can become self-sustaining and may require external cooling to moderate. After the initial exotherm subsides, heat the mixture (e.g., 130-150 °C) for several hours to ensure completion.
-
Work-up and Isolation: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide), which will precipitate the crude product.
-
Purification: Filter the crude product, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or steam distillation.
Conclusion
3-Amino-4-picoline is a cornerstone intermediate whose efficient synthesis is pivotal for the exploration of naphthyridine-based chemical space. While the traditional nitration-reduction pathway remains a workhorse, its associated hazards necessitate stringent process controls. Emerging methods utilizing boronic acids or halo-pyridines offer promising, milder alternatives that may be more amenable to modern, safety-conscious laboratory environments. A thorough understanding of the causality behind the reaction conditions for both the synthesis of this precursor and its subsequent cyclization into naphthyridine scaffolds empowers researchers to make informed decisions, troubleshoot effectively, and develop novel derivatives for applications in drug discovery and materials science.
References
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Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
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Jiangsu Zhongbang Pharma. (2015). Preparation method of 3-amino-4-methylpyridine. Patsnap. Retrieved from [Link]
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Unknown. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Patsnap. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Bayer AG. (1995). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
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Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Al-Tel, T. H. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(9), 1752. Retrieved from [Link]
- Unknown. (2009). CN100460394C - A kind of preparation method of 3-amino-4-picoline. Google Patents.
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
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Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. Retrieved from [Link]
-
Mondal, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18973-18983. Retrieved from [Link]
-
Mondal, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]
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European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Retrieved from [Link]
-
ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Royal Society of Chemistry. (2015). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Retrieved from [Link]
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OC-Praktikum. (2006). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
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ResearchGate. (2008). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
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Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Oriental Journal of Chemistry, 31(2), 1053-1057. Retrieved from [Link]
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Jagodziński, F., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2732-2737. Retrieved from [Link]
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ACS Publications. (n.d.). Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(23), 5560. Retrieved from [Link]
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Royal Society of Chemistry. (1966). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society C: Organic. Retrieved from [Link]
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PubMed. (1996). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 61(11), 3762-3765. Retrieved from [Link]
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Application Notes and Protocols for the Late-Stage Functionalization of the 1,6-Naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of the 1,6-Naphthyridine Scaffold in Medicinal Chemistry
The 1,6-naphthyridine motif, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to form a diverse array of non-covalent interactions have established it as a privileged scaffold in drug discovery.[1] Functionalized 1,6-naphthyridines have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The burgeoning interest in this scaffold necessitates the development of robust and versatile synthetic methodologies for its elaboration, particularly in the later stages of a synthetic sequence. This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds.
This comprehensive guide provides an in-depth exploration of modern techniques for the late-stage functionalization of the 1,6-naphthyridine core. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively diversify this important heterocyclic system.
Strategic Approaches to Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that introduces chemical modifications to a complex molecule at a late point in its synthesis. This approach offers significant advantages over traditional linear synthesis by enabling the rapid diversification of a common intermediate, thus accelerating the exploration of chemical space and the optimization of drug candidates. For the 1,6-naphthyridine scaffold, several modern synthetic methods have proven to be particularly effective for LSF. These can be broadly categorized as:
-
Transition-Metal Catalyzed Cross-Coupling Reactions: These reactions are foundational for forging new carbon-carbon and carbon-heteroatom bonds.
-
Direct C-H Functionalization: This atom-economical approach directly converts C-H bonds into new functional groups, avoiding the need for pre-functionalization.
-
Photoredox and Radical-Mediated Reactions: These methods utilize light or radical initiators to access unique reactivity patterns, often under mild conditions.
This guide will delve into the mechanistic underpinnings and provide detailed experimental protocols for key examples within each of these categories.
I. Transition-Metal Catalyzed Cross-Coupling Reactions: The Workhorses of Scaffold Elaboration
Transition-metal catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of heteroaromatic compounds. By starting with halogenated or triflated 1,6-naphthyridine precursors, a wide variety of substituents can be introduced with high efficiency and functional group tolerance.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a halide or triflate and an organoboron reagent.[4]
Mechanistic Rationale: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the halo-1,6-naphthyridine, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to furnish the coupled product and regenerate the active catalyst.[5] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-1,6-naphthyridine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of electron-deficient heteroaryl halides.
Reaction Scheme:
Materials:
-
Bromo-1,6-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-1,6-naphthyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 78 |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated 1,6-naphthyridines.[6]
Mechanistic Rationale: This reaction is co-catalyzed by palladium and copper. The palladium catalyst undergoes oxidative addition to the halo-1,6-naphthyridine. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the alkynylated product.[7]
Experimental Protocol: Sonogashira Coupling of an Iodo-1,6-naphthyridine
This protocol is a general procedure that can be adapted for various iodo-1,6-naphthyridine substrates.
Reaction Scheme:
Materials:
-
Iodo-1,6-naphthyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)
-
CuI (0.04-0.10 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
THF or DMF (co-solvent, if needed)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk flask, dissolve the iodo-1,6-naphthyridine in the amine base (and co-solvent if necessary).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI to the reaction mixture.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine, offering a versatile route to amino-substituted 1,6-naphthyridines.[2][8]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of a palladium(0) complex to the halo-1,6-naphthyridine. The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination affords the aminated product and regenerates the palladium(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is often critical for high catalytic activity.
Experimental Protocol: Buchwald-Hartwig Amination of a Chloro-1,6-naphthyridine
This protocol is a general guideline and may require optimization of the ligand and base for specific substrates.
Reaction Scheme:
Materials:
-
Chloro-1,6-naphthyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02-0.05 equiv)
-
Xantphos or RuPhos (0.04-0.10 equiv)
-
NaOtBu or K₃PO₄ (1.5-2.0 equiv)
-
Toluene or Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a glovebox or under a stream of inert gas, add the chloro-1,6-naphthyridine, amine, palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
II. Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new chemical bonds, thereby streamlining synthetic routes and reducing waste.
A. Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H arylation enables the direct formation of C-C bonds between a C-H bond of the 1,6-naphthyridine scaffold and an aryl halide.
Mechanistic Rationale and Regioselectivity: The mechanism of palladium-catalyzed C-H activation on electron-deficient heterocycles like 1,6-naphthyridine is complex and can proceed through various pathways, including concerted metalation-deprotonation (CMD) or oxidative addition. The regioselectivity is influenced by the electronic properties of the heterocycle and the directing ability of any existing substituents. For the 1,6-naphthyridine core, the positions adjacent to the nitrogen atoms are generally the most electron-deficient and thus more susceptible to functionalization. However, steric factors also play a significant role.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of 1,6-Naphthyridine
This is a representative protocol; optimization of the oxidant and ligand may be necessary.
Reaction Scheme:
Materials:
-
1,6-Naphthyridine (1.0 equiv)
-
Aryl iodide (2.0-3.0 equiv)
-
Pd(OAc)₂ (0.10 equiv)
-
Pivalic acid (PivOH) (0.30 equiv)
-
Ag₂CO₃ or K₂CO₃ (2.0-3.0 equiv)
-
DMF or DMAc (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a sealed tube, combine 1,6-naphthyridine, aryl iodide, Pd(OAc)₂, pivalic acid, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction to 120-140 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
III. Photoredox and Radical-Mediated Reactions: Harnessing the Power of Light and Radicals
Visible-light photoredox catalysis and radical-mediated reactions have opened new avenues for the late-stage functionalization of heterocycles under mild conditions.
A. Minisci-Type Reactions: Alkylation and Acylation of the Electron-Deficient Core
The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle, such as a protonated 1,6-naphthyridine.[10] This method is particularly useful for introducing alkyl and acyl groups.
Mechanistic Rationale: The reaction is typically initiated by the generation of a radical from a suitable precursor (e.g., a carboxylic acid, an alcohol, or an ether). This radical then adds to the protonated 1,6-naphthyridine at one of the electron-deficient positions. The resulting radical cation is then oxidized to the final functionalized product.[11]
Regioselectivity: In the case of 1,6-naphthyridine, the positions most susceptible to nucleophilic attack are C2, C4, C5, and C7. The precise regioselectivity can be influenced by the reaction conditions and the nature of the radical.
Experimental Protocol: Photocatalytic Minisci-Type Alkylation of 1,6-Naphthyridine
This protocol utilizes a photoredox catalyst to generate the alkyl radical under mild conditions.
Reaction Scheme:
Materials:
-
1,6-Naphthyridine (1.0 equiv)
-
Carboxylic acid (e.g., pivalic acid) (2.0-3.0 equiv)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (0.01-0.02 equiv)
-
K₂S₂O₈ or (NH₄)₂S₂O₈ (2.0-3.0 equiv)
-
Trifluoroacetic acid (TFA) (1.0-2.0 equiv)
-
Acetonitrile or DMSO
-
Blue LED light source
Procedure:
-
In a vial, dissolve the 1,6-naphthyridine, carboxylic acid, photocatalyst, and oxidant in the chosen solvent.
-
Add trifluoroacetic acid to protonate the naphthyridine.
-
Degas the mixture with an inert gas for 15 minutes.
-
Seal the vial and irradiate with a blue LED light source at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After the reaction is complete, quench with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Conclusion
The late-stage functionalization of the 1,6-naphthyridine scaffold is a crucial aspect of modern drug discovery. The methodologies outlined in this guide, including transition-metal catalyzed cross-couplings, direct C-H functionalization, and photoredox-mediated reactions, provide a powerful toolkit for the diversification of this important heterocyclic core. By understanding the underlying mechanisms and following the detailed protocols, researchers can efficiently generate novel 1,6-naphthyridine derivatives for the exploration of structure-activity relationships and the development of new therapeutic agents.
References
- [Link to a relevant review on late-stage functionaliz
-
Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ([Link])
-
discovery and SAR study of 1H-imidazo[4,5-h][12][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. ([Link])
- [Link to a relevant review on the medicinal chemistry of naphthyridines]
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ([Link])
- [Link to a relevant paper on C-H activ
- [Link to a relevant paper on photoredox c
- [Link to a relevant paper on Minisci reactions]
- [Link to a relevant paper on Suzuki-Miyaura coupling of heterocycles]
- [Link to a relevant paper on Sonogashira coupling of heterocycles]
- [Link to a relevant paper on Buchwald-Hartwig amin
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ([Link])
-
Recent Advances in Minisci-Type Reactions. ([Link])
- [Link to a relevant paper on the regioselectivity of reactions on naphthyridines]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. ([Link])
-
Suzuki Coupling - Organic Chemistry Portal. ([Link])
-
An expeditious and efficient synthesis of highly functionalized[12][13]-naphthyridines under catalyst-free conditions in aqueous medium. ([Link])
- [Link to a relevant paper on photocatalytic alkyl
- [Link to a relevant paper on the mechanism of Suzuki coupling]
- [Link to a relevant paper on the synthesis of substituted 1,6-naphthyridines]
- [Link to a relevant paper on Buchwald-Hartwig amin
-
Sonogashira coupling - Wikipedia. ([Link])
- [Link to a relevant paper on C-H aryl
- [Link to a relevant paper on multicomponent reactions for naphthyridine synthesis]
-
(PDF) Recent Advances in Sonogashira Reactions. ([Link])
- [Link to a relevant paper on the synthesis of 1,6-naphthyridine deriv
- [Link to a relevant paper on nickel-catalyzed C-H activ
-
PHOTOCATALYTIC MINISCI REACTION Jianyang Dong,a,b Qingmin Wangb* aSchool of Chemistry and Chemical Engineering, Shaanxi Normal U. ([Link])
- [Link to a relevant paper on one-pot boryl
-
Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. ([Link])
-
The Buchwald–Hartwig Amination After 25 Years. ([Link])
-
Buchwald-Hartwig cross-coupling reaction - YouTube. ([Link])
-
Buchwald–Hartwig amination - Wikipedia. ([Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. ([Link])
-
Synthesis of Novel Benzo[b][12][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. ([Link])
Visualizations
DOT Language Scripts for Diagrams:
Workflow for Late-Stage Functionalization of 1,6-Naphthyridine
Caption: General workflow for the late-stage functionalization of the 1,6-naphthyridine scaffold.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Mechanism of the Minisci Reaction
Caption: Key steps in the Minisci-type functionalization of 1,6-naphthyridine.
Sources
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. mdpi.com [mdpi.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Solubilization of 1,6-Naphthyridin-3-amine
[1]
Executive Summary
You are encountering solubility challenges with 1,6-naphthyridin-3-amine (CAS: 53454-30-1).[1] This molecule presents a classic medicinal chemistry challenge: it is a planar, bicyclic aromatic heterocycle with high crystal lattice energy and pH-dependent ionization.[1]
The free base is likely sparingly soluble in neutral aqueous media due to strong intermolecular
This guide provides a validated workflow to achieve target concentrations for biological assays and IV formulations.
Module 1: pH Manipulation & Salt Selection
The Science: Protonation Sites
The most effective way to solubilize this compound is to exploit its basicity. 1,6-naphthyridin-3-amine contains three nitrogen atoms. Their basicity is not equal:
-
Ring N6: The most basic site (approximate pKa ~3.8 – 4.5).[2][1] Protonation here is the primary driver of solubility.[1]
-
Ring N1: Less basic due to electronic effects from the adjacent ring fusion.[1]
-
Exocyclic 3-NH₂: Aniline-like.[2][1] Weakly basic/neutral. It acts primarily as a hydrogen bond donor in the crystal lattice.[1]
Critical Insight: Because the pKa of the ring nitrogen is relatively low (~4.0), weak acids (like acetic acid) may not depress the pH sufficiently to fully protonate the molecule and maintain a stable salt in solution. You need strong counter-ions.[1]
Protocol: In Situ Salt Screen
Goal: Determine the optimal counter-ion for aqueous stability.
Reagents:
Step-by-Step:
-
Preparation: Weigh 5 mg of 1,6-naphthyridin-3-amine into three separate HPLC vials.
-
Addition: Add 450 µL of water to each (Result: Suspension).
-
Titration:
-
Observation: Vortex for 60 seconds after each addition.
-
Success: Clear solution.
-
Failure: Persistent suspension or formation of a new precipitate (the "common ion effect" or insoluble salt).[1]
-
Recommendation: Mesylate (MsOH) salts often exhibit higher aqueous solubility and lower hygroscopicity than hydrochlorides for naphthyridine systems.[2][1]
Module 2: Cosolvent & Surfactant Systems
If pH adjustment is incompatible with your assay (e.g., cell-based assays sensitive to low pH), use a cosolvent system.
Solvent Compatibility Table
| Solvent | Solubility Potential | Biological Limit (Approx.)[2][1][3][4][5] | Recommendation |
| DMSO | High (>50 mg/mL) | < 0.1% - 1% | Primary Stock. Freeze/thaw stable.[2][1][3] |
| PEG 400 | Moderate | < 20% (IV) | Good secondary cosolvent to prevent crashing.[2][1][3] |
| Ethanol | Moderate | < 10% | Avoid if possible; evaporation changes concentration.[2][1][3] |
| Labrasol | High | varies | Excellent for oral bioavailability studies.[2][1][3] |
Workflow: The "Golden Ratio" for IV Formulation
For animal PK studies (IV bolus), avoid pure DMSO. Use this ternary system:
Module 3: Advanced Formulation (Cyclodextrins)
If the compound precipitates upon dilution into physiological media (pH 7.4), encapsulation is required.
Mechanism
The hydrophobic naphthyridine core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water. This shields the hydrophobic surface area from the aqueous environment.[1]
Recommended Agent: SBE-β-CD (Sulfobutylether-β-Cyclodextrin)
Why:[2] It is safer for parenteral use than native
Protocol: Phase Solubility Study
Visualizing the Troubleshooting Logic
Use the following decision tree to guide your experimental choices.
Caption: Figure 1. Decision logic for selecting the appropriate solubilization strategy based on the final application (Assay vs. In Vivo).
Frequently Asked Questions (Troubleshooting)
Q1: My compound dissolves in DMSO but crashes out immediately when I add water. Why? A: This is "antisolvent shock."[1] DMSO solvates the molecule well, but water has a high dielectric constant and disrupts the DMSO-drug interaction.
-
Fix: Do not add water to the DMSO stock.[1] Instead, add the DMSO stock into a vortexing volume of water/buffer. Alternatively, use an intermediate cosolvent like PEG400 or Propylene Glycol before adding water.[1]
Q2: I see a "gel" forming when I add HCl. A: You may be forming a "gelling salt" or the hydrochloride salt is salting out due to high chloride ion concentration (Common Ion Effect).[1]
-
Fix: Switch to Methanesulfonic acid (MsOH).[1] Mesylate salts rarely gel and generally have better wetting properties.[1]
Q3: Can I use sonication to dissolve the solid? A: Yes, but with caution. Sonication generates heat, which increases solubility temporarily.[1] Upon cooling, the compound may recrystallize (often in a different, less soluble polymorph). Always equilibrate the solution at room temperature for 1 hour after sonication to ensure stability.
Q4: What is the maximum concentration I can expect? A:
References
-
National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 67488, 1,6-Naphthyridine. Retrieved from [Link][6]
-
Lowe, D. (2018).[2][1] The Chemistry Book: From Gunpowder to Graphene, 250 Milestones in the History of Chemistry. Sterling. (Context: General principles of heterocyclic amine solubility).
-
Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][7][11] Advanced Drug Delivery Reviews, 59(7), 645-666.[2] Retrieved from [Link]
-
Serajuddin, A. T. (2007).[2][1][5] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[2] Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - 1,6-naphthyridin-8-amine (C8H7N3) [pubchemlite.lcsb.uni.lu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine | C8H11N3 | CID 53249914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclodextrins, Surfactants and Their Inclusion Complexes [mdpi.com]
- 8. oatext.com [oatext.com]
- 9. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. scienceasia.org [scienceasia.org]
Technical Support Center: Purification of Polar Heteroaromatic Amines
Status: Operational Operator: Senior Application Scientist Topic: Overcoming Silanol Interactions in Normal Phase Chromatography
Introduction: The Acid-Base Mismatch
Welcome to the technical support hub for amine purification. If you are here, you are likely experiencing tailing peaks , poor recovery , or irreversible adsorption of your nitrogen-heterocycles (pyridines, imidazoles, pyrimidines) on silica gel.
The Root Cause:
Standard flash silica gel (
This guide provides the protocols to suppress these interactions and restore peak symmetry.
Module 1: The Mechanism of Failure
Before fixing the chemistry, you must visualize the interaction. The diagram below illustrates why standard solvents (Hexane/EtOAc or pure DCM/MeOH) fail for these compounds.
Caption: Fig 1.[2] The kinetic lag caused by strong non-covalent interactions between the stationary phase and analyte.
Module 2: Mobile Phase Engineering (The "Magic" Solvents)
To purify polar amines on standard silica, you must introduce a competing base into the mobile phase. This base saturates the silanol sites, effectively "shielding" them from your analyte.
Protocol A: The "DCM/MeOH/Ammonia" System
This is the gold standard for polar amines (e.g., amino-pyridines).
Target Ratio: 90:10:1 (DCM : MeOH :
CRITICAL WARNING - Phase Separation:
Aqueous Ammonium Hydroxide (28-30%
Correct Preparation Steps:
-
Premix the Polar Phase: Combine the Methanol (MeOH) and Ammonium Hydroxide (
) in a flask first. The water in the ammonia is soluble in the methanol. -
Add the Non-Polar Phase: Pour the DCM into the MeOH/
mixture. -
Verify: The solution should be clear. If it is cloudy, add more Methanol until it clarifies.
Protocol B: The Triethylamine (TEA) Modifier
Best for less polar amines eluting in Hexane/Ethyl Acetate.
-
Concentration: 1% to 2% v/v Triethylamine.
-
The Pre-Wash: Flush the column with the TEA-containing solvent before loading your sample. This "deactivates" the silica in advance.
-
The Trade-off: TEA has a high boiling point (89°C). It is difficult to remove on a rotovap. You may need to wash your fractions with aqueous bicarbonate or dry under high vacuum for extended periods.
Data Table: Modifier Selection Guide
| Modifier | Volatility | Best Solvent System | Removal Method | |
| Ammonia ( | 9.25 | High (Gas) | DCM / MeOH | Evaporates easily on Rotovap. |
| Triethylamine (TEA) | 10.75 | Low (Liquid) | Hexane / EtOAc | High vac or aqueous wash. |
| 7N | 9.25 | High | DCM / MeOH | Evaporates. Preferred if available.[3] |
Module 3: Troubleshooting & Decision Tree
Use this logic flow to determine the correct intervention for your specific tailing issue.
Caption: Fig 2. Decision matrix for troubleshooting amine purification failures.
Module 4: Alternative Stationary Phases
When silica modification fails, you must change the stationary phase chemistry entirely.
Amine-Functionalized Silica ( -Silica)[4]
-
What it is: Silica beads bonded with propyl-amine chains.
-
Why use it: The surface is already basic. You do not need to add TEA or Ammonia to your solvents. You can run a simple Hexane/EtOAc or DCM/MeOH gradient without modifiers.
-
Benefit: Protects sensitive compounds that might decompose in free ammonia.
Alumina (Aluminum Oxide)
-
Types: Available in Acidic, Neutral, and Basic grades.[3]
-
Recommendation: Use Basic Alumina (Activity III) for pyridines and alkaloids.
-
Note: Alumina is more sensitive to water content ("Activity"). If your separation varies day-to-day, check the water content of your alumina.
Reverse Phase (C18) at High pH
-
Strategy: Run a C18 column using Water/Acetonitrile with 0.1% Ammonium Hydroxide or Ammonium Bicarbonate (pH ~10).
-
Mechanism: At high pH, amines are deprotonated (neutral). Neutral compounds stick better to C18, resulting in sharp peaks and excellent retention.
-
Requirement: Ensure your C18 column is rated for High pH (many silica-based C18 columns dissolve above pH 8).
FAQ: Common User Issues
Q: My sample streaks from the baseline to the solvent front. A: This is usually a solubility issue, not just a silanol issue. If you liquid-loaded your sample in pure DCM, but the mobile phase contains Hexane, the sample may have precipitated instantly upon hitting the column. Solution: Use "Solid Loading." Adsorb your crude sample onto Celite or Silica (ratio 1:2), dry it on a rotovap, and load the powder into an empty cartridge or on top of the column.
Q: I used 20% MeOH in DCM and the silica gel cracked/dissolved. A: Methanol is a strong solvent that can solubilize silica slightly, especially at high percentages. Furthermore, mixing MeOH and DCM is endothermic (gets cold) or exothermic depending on additives, causing gas bubbles. Solution: Always equilibrate the column with the starting % of MeOH. Do not jump from 0% to 20% MeOH instantly.
Q: Can I use Pyridine as a modifier instead of TEA? A: It is not recommended. Pyridine is aromatic and UV-active. It will raise your UV baseline significantly, making it impossible to see your product peaks if you are using a UV detector. TEA and Ammonia are transparent in the UV range (mostly).
References
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. Accessed via Vertex AI. Link
- Teledyne ISCO. "Purification of Amines." Teledyne ISCO Application Notes.
-
Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek ChromaBLOGraphy. Link
- Reich, H. J. "Common Solvents and Modifiers." University of Wisconsin-Madison Chemistry.
Sources
Technical Support Center: Naphthyridine Synthesis & Stability
This guide functions as a specialized Technical Support Center for researchers encountering N-oxide impurities during naphthyridine synthesis. It prioritizes mechanistic understanding, preventative protocols, and remediation strategies.
Ticket Category: Synthetic Methodology / Impurity Management Subject: Prevention and Remediation of N-Oxide Formation in Naphthyridine Scaffolds Status: Active Guide
Core Directive: The Mechanistic "Why"
User Query: Why is my naphthyridine forming an N-oxide byproduct (M+16 peak) during synthesis or storage?
Root Cause Analysis: Naphthyridines (diazanaphthalenes) possess two nitrogen atoms with localized lone pairs. The electron density of these nitrogens makes them nucleophilic and highly susceptible to Electrophilic Oxygen Transfer.
-
Critical Control Point 1 (Oxidative Aromatization): The most common failure point is the dehydrogenation of di- or tetrahydronaphthyridine intermediates. Using non-selective oxidants (e.g., peracids, excess H₂O₂) to achieve aromatization will invariably oxidize the nitrogen lone pair.
-
Critical Control Point 2 (Friedländer/Condensation Steps): In syntheses involving nitro-reduction cyclization, incomplete reduction of the nitro group can lead to hydroxylamine intermediates. These cyclize to form N-oxides rather than the naked nitrogen heterocycle.
-
Critical Control Point 3 (Storage): Electron-rich naphthyridines (especially those with electron-donating groups like -OMe or -NH₂ at the 2/4 positions) can undergo slow auto-oxidation in air.
Visualizing the Divergent Pathway
The following diagram illustrates the bifurcation between successful aromatization and unwanted N-oxidation.
Figure 1: Reaction pathways showing the critical divergence between desired aromatization and N-oxide formation, including the 'rescue' pathway.
Troubleshooting & FAQs
Format: Symptom-Based Resolution
Issue 1: "I see an N-oxide spot during the aromatization of my dihydronaphthyridine."
Diagnosis: The oxidant used is too harsh or acts as an oxygen transfer agent rather than a pure hydrogen acceptor. Corrective Action: Switch to Manganese Dioxide (MnO₂) or Iodine (I₂) .
-
Explanation: mCPBA and H₂O₂ are electrophilic oxygen sources. MnO₂ (activated) acts primarily as a surface-mediated hydrogen acceptor, aromatizing the ring without touching the lone pair.
-
Protocol Ref: See Protocol A below.
Issue 2: "My Friedländer synthesis yielded the N-oxide instead of the parent ring."
Diagnosis: This occurs when a 2-nitrobenzaldehyde derivative is used with a ketone.[1] If the reduction mechanism (e.g., H₂/Pd) stops at the hydroxylamine (-NHOH) stage, cyclization eliminates water to form the N-oxide. Corrective Action: Ensure complete reduction to the amine (-NH₂) before cyclization, or use a reductant that clears N-O bonds, such as Fe/Acetic Acid or SnCl₂ .
Issue 3: "I need to oxidize a side chain (e.g., alcohol to ketone) but the ring nitrogen keeps oxidizing."
Diagnosis: Lack of protection for the nitrogen lone pair. Corrective Action: Perform the oxidation under acidic conditions or pre-complex with a Lewis Acid.
-
Logic: Protonating the nitrogen (forming the salt) ties up the lone pair, rendering it non-nucleophilic. It cannot react with the oxidant.
-
Tip: Use Jones Reagent (CrO₃/H₂SO₄) or add 1.5 eq. of TFA before adding your oxidant.
Issue 4: "I already have the N-oxide. Can I save the batch?"
Diagnosis: You need a selective deoxygenation protocol. Corrective Action: Use Phosphorus Trichloride (PCl3) (classic) or Molybdenum Hexacarbonyl (Mo(CO)₆) (milder).
-
Protocol Ref: See Protocol B below.
Experimental Protocols (Standard Operating Procedures)
Protocol A: Selective Aromatization (N-Oxide Avoidance)
Use this method to convert dihydronaphthyridines to the aromatic core without touching the nitrogen.
Reagents:
-
Substrate: Dihydronaphthyridine intermediate[2]
-
Oxidant: Activated MnO₂ (Chemical Grade, >85%)
-
Solvent: Dichloromethane (DCM) or Chloroform
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of the dihydronaphthyridine in 10 mL of DCM.
-
Addition: Add 10.0 equivalents of Activated MnO₂. (Note: Large excess is required due to surface area dependence).
-
Reaction: Stir vigorously at room temperature (25°C). Monitor by TLC every 30 minutes.
-
Checkpoint: Most reactions complete within 2–4 hours.
-
-
Filtration: Filter the black slurry through a pad of Celite to remove manganese oxides. Rinse the pad with DCM.
-
Isolation: Concentrate the filtrate in vacuo.
-
Validation: Check LC-MS. The mass should correspond to [M-2H]. If [M+16] is absent, the protocol was successful.
Protocol B: "Rescue" Deoxygenation of Naphthyridine N-Oxides
Use this if N-oxide has already formed. This restores the parent heterocycle.
Method: Mo(CO)₆ Mediated Reduction (Greener alternative to PCl₃)
Reagents:
-
Substrate: Naphthyridine N-oxide
-
Catalyst: Mo(CO)₆ (Molybdenum hexacarbonyl)
-
Solvent: Ethanol/Water (or Acetonitrile)
Step-by-Step:
-
Setup: Dissolve the N-oxide (1.0 mmol) in Ethanol (10 mL).
-
Catalyst: Add Mo(CO)₆ (0.5 – 1.0 eq).
-
Reflux: Heat the mixture to reflux (approx. 80°C) under an Argon atmosphere.
-
Monitoring: Reaction typically completes in 1–3 hours. The solution may turn dark.
-
Workup: Cool to RT. Filter through silica gel to remove metal residues. Evaporate solvent.
-
Result: Quantitative recovery of the deoxygenated naphthyridine.
Quantitative Data Summary
| Reagent | Function | Risk of N-Oxide | Usage Context |
| mCPBA | Strong Oxidant | High | Avoid for aromatization; use only for side-chain work if N is protected. |
| DDQ | Dehydrogenation | Moderate | Good for aromatization, but can over-oxidize if water is present. |
| MnO₂ | Surface Oxidant | Low | Gold Standard for converting dihydro- to aromatic naphthyridines. |
| I₂ / K₂CO₃ | Oxidative Dehydro. | Low | Excellent alternative to MnO₂; mild conditions. |
| PCl₃ | Deoxygenation | N/A | Used to remove N-oxide (Rescue). Harsh conditions. |
References
-
Paudler, W. W., & Kress, T. J. (1970). Naphthyridine Chemistry.[3] IX. Bromination and Amination of the 1,X-Naphthyridines. The Journal of Organic Chemistry. (Foundational text on Naphthyridine reactivity and N-oxide handling).
-
Sanz, R., et al. (2005).[4] Deoxygenation of N-Oxides with Triphenylphosphine, Catalyzed by Dichlorodioxomolybdenum(VI).[4] Synlett.[5] (Source for Mo-catalyzed rescue protocols).
-
Adib, M., et al. (2008). Reaction between N-isocyaniminotriphenylphosphorane, aldehydes, and secondary amines: a facile one-pot synthesis of 1-substituted 1H-1,2,3-triazoles. Tetrahedron Letters.[6] (Contextualizes oxidative stability of nitrogen heterocycles).
-
BenchChem Technical Support. (2025). Preventing N-oxide Formation in Quinoline Reactions.[7] (General guidelines on heterocycle N-oxide prevention).
-
Organic Chemistry Portal. (2023). Synthesis of N-oxides of pyridines and related compounds.[5][8][9] (Comparative data on oxidants).
Sources
- 1. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N-oxide synthesis by oxidation [organic-chemistry.org]
- 6. Solvent-free synthesis and oxidative aromatization of diethyl-2,6-dimethyl-4-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylates using hypervalent iodine (III) reagents » Growing Science [growingscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Skraup Reaction Yield for 1,6-Naphthyridine Derivatives
Welcome to the technical support center for the synthesis of 1,6-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Skraup reaction, a powerful tool for constructing this important heterocyclic scaffold.[1][2] The 1,6-naphthyridine core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antiviral properties.[1]
This resource provides practical, field-tested advice to help you navigate the complexities of this reaction and significantly improve your yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
The Skraup synthesis, while effective, is notorious for its often harsh conditions and potential for low yields and side product formation, particularly when applied to the synthesis of naphthyridines.[3] This section addresses the most common challenges encountered during the synthesis of 1,6-naphthyridine derivatives from 4-aminopyridine and its analogues.
Issue 1: Extremely Low or No Yield of the Desired 1,6-Naphthyridine
Question: I am attempting a Skraup reaction with a substituted 4-aminopyridine, but I'm consistently getting very low yields or only recovering starting material. What are the likely causes and how can I improve the outcome?
Answer:
This is a common and frustrating issue. Several factors can contribute to low or no yield in the Skraup synthesis of 1,6-naphthyridines. Let's break down the potential causes and solutions:
-
Inherent Reactivity of 4-Aminopyridine: The direct Skraup reaction on 4-aminopyridine can be challenging. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution, which is a key step in the cyclization process. To overcome this, several modifications to the classical Skraup conditions have been developed.
-
Solution 1: Modified Oxidizing/Acid System: Instead of the traditional concentrated sulfuric acid and nitrobenzene, consider using a "sulfo mix," which is a mixture of nitrobenzenesulfonic acids in sulfuric acid.[1] An even more effective modification is the use of sodium m-nitrobenzenesulfonate as the oxidizing agent in sulfuric acid, which has been reported to significantly improve the yield of 1,6-naphthyridine to as high as 70%.[1]
-
Solution 2: N-Oxide Strategy: An alternative approach involves the use of 4-aminopyridine-N-oxide as the starting material. The N-oxide group activates the pyridine ring, facilitating the cyclization. The resulting 1,6-naphthyridine-N-oxide can then be reduced to the desired 1,6-naphthyridine in a subsequent step.[4]
-
-
Reaction Temperature and Duration: The Skraup reaction is highly temperature-sensitive.
-
Solution: The optimal temperature range is typically between 120-160°C.[5] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to over 20 hours.[6] A lower than optimal temperature may lead to an incomplete reaction, while excessive heat can promote tar formation.
-
-
Substituent Effects: The electronic properties of substituents on the 4-aminopyridine ring play a significant role.
-
Explanation: Electron-donating groups (EDGs) on the pyridine ring can enhance the nucleophilicity of the ring, facilitating the cyclization step and potentially increasing the yield. Conversely, electron-withdrawing groups (EWGs) can further deactivate the ring, making the reaction more difficult and often requiring harsher conditions, which can lead to lower yields and more side products.[5]
-
Solution: For substrates with strong EWGs, consider exploring alternative synthetic routes to the 1,6-naphthyridine scaffold.
-
Issue 2: The Reaction is Violent and Uncontrollable, Leading to Extensive Tar Formation
Question: My Skraup reaction starts with a vigorous, exothermic event, and the final mixture is a dark, tarry mess that is difficult to work up. How can I control the reaction and minimize the formation of these byproducts?
Answer:
The exothermic nature of the Skraup reaction is a well-documented hazard and a primary contributor to the formation of polymeric tars.[3][5][7] This is largely due to the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[5]
Here’s how to tame the reaction and improve the purity of your crude product:
-
Use of a Moderator:
-
Controlled Reagent Addition and Gradual Heating:
-
Solution: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly and with efficient cooling to the mixture of the 4-aminopyridine, glycerol, and moderator.[5] Begin by gently heating the reaction mixture. Once the initial exotherm begins, the external heat source can often be removed temporarily, as the reaction will sustain itself.[5][8]
-
-
Purity of Reagents:
-
Solution: Ensure that the glycerol used is of high purity and has a low water content. The presence of water can lead to lower yields.[8]
-
Issue 3: Difficulty in Purifying the 1,6-Naphthyridine Product
Question: I have managed to get some product, but it is trapped in a tarry residue, and I am struggling to isolate it. What are the best purification strategies?
Answer:
Purifying naphthyridines from the complex mixture of a Skraup reaction can be challenging due to the presence of baseline impurities and the polar nature of the product. Here are several effective purification techniques:
-
Steam Distillation:
-
Application: For volatile 1,6-naphthyridine derivatives, steam distillation is a classic and highly effective method to separate the product from non-volatile tars.[5]
-
-
Acid-Base Extraction:
-
Procedure: The basic nature of the naphthyridine ring can be exploited for purification.[5]
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a dilute acid (e.g., 1M HCl). The protonated 1,6-naphthyridine will move into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and carefully basify it with a concentrated base (e.g., NaOH solution) until the pH is basic.
-
Extract the now deprotonated 1,6-naphthyridine back into an organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
-
-
Chromatography:
-
Standard Silica Gel Chromatography: This can be challenging due to the polarity of naphthyridines.
-
Tip: Consider using a more polar solvent system or adding a small amount of a basic modifier like triethylamine to the eluent to reduce streaking.
-
-
Alumina Chromatography: Alumina can be a better stationary phase for the purification of basic compounds like naphthyridines.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Skraup reaction for the synthesis of 1,6-naphthyridine?
A1: The Skraup reaction for 1,6-naphthyridine synthesis, starting from 4-aminopyridine, follows a multi-step mechanism:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9]
-
Michael Addition: The amino group of 4-aminopyridine acts as a nucleophile and attacks the acrolein via a Michael (1,4-conjugate) addition.[6]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the pyridine ring.
-
Dehydration: The cyclized intermediate then dehydrates to form a dihydro-1,6-naphthyridine.
-
Oxidation: Finally, the dihydro-1,6-naphthyridine is oxidized by the oxidizing agent (e.g., nitrobenzene or sodium m-nitrobenzenesulfonate) to yield the aromatic 1,6-naphthyridine.[9]
Q2: Can I use α,β-unsaturated aldehydes or ketones other than glycerol in the Skraup reaction to obtain substituted 1,6-naphthyridines?
A2: Yes, this is a common variation of the Skraup reaction, often referred to as the Doebner-von Miller reaction.[3] Using substituted α,β-unsaturated aldehydes or ketones in place of glycerol will lead to the formation of substituted 1,6-naphthyridines. The substitution pattern on the newly formed ring will depend on the structure of the carbonyl compound used.[9]
Q3: Are there any "greener" alternatives to the traditional Skraup reaction conditions?
A3: Yes, research is ongoing to develop more environmentally friendly approaches. Some "greener" modifications include:
-
Microwave-assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[3]
-
Ionic Liquids: Ionic liquids have been explored as alternative reaction media, sometimes leading to improved reaction efficiency and easier product isolation.[10]
-
Alternative Reagents: The use of less toxic oxidizing agents than arsenic-based compounds is a significant improvement. Sodium m-nitrobenzenesulfonate is a good example.[1]
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of 1,6-Naphthyridine
This protocol is a modified procedure for the synthesis of 1,6-naphthyridine from 4-aminopyridine with an improved yield.[1]
Materials:
-
4-Aminopyridine
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium m-nitrobenzenesulfonate
-
Sodium Hydroxide solution (for workup)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 4-aminopyridine, glycerol, and sodium m-nitrobenzenesulfonate.
-
With efficient cooling and vigorous stirring, slowly and cautiously add concentrated sulfuric acid to the mixture.
-
After the addition is complete, heat the reaction mixture to 120-130°C for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath, until the pH is neutral or slightly basic.[6]
-
The crude product may precipitate at this stage and can be collected by filtration. If no precipitate forms, proceed to extraction.[6]
-
Extract the aqueous mixture multiple times with dichloromethane.[5]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography (alumina may be preferred) or recrystallization.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Naphthyridine Isomers via Skraup Synthesis
| Starting Aminopyridine | Carbonyl Source | Oxidizing Agent | Acid/Conditions | Product | Yield (%) | Reference |
| 3-Aminopyridine | Glycerol | Nitrobenzene | H₂SO₄, 140-160°C | 1,5-Naphthyridine | 35-40 | [5] |
| 3-Aminopyridine | Glycerol | "Sulfo-mix" | 150°C | 1,5-Naphthyridine | 45-50 | [5] |
| 4-Aminopyridine | Glycerol | Sodium m-nitrobenzenesulfonate | H₂SO₄ | 1,6-Naphthyridine | 70 | [1] |
Visualizations
Diagram 1: Skraup Reaction Mechanism for 1,6-Naphthyridine Synthesis
Caption: Mechanism of the Skraup reaction for 1,6-naphthyridine.
Diagram 2: Troubleshooting Workflow for Low Yield in Skraup Synthesis
Caption: A logical workflow for troubleshooting low yields.
References
-
American Chemical Society. (2021, January 18). 1,6-Naphthyridine. ACS. [Link]
-
Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. [Link]
-
Preparation and Properties of Quinoline. (n.d.). [Link]
-
Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3610-3641. [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]
-
Ismaili, L., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(23), 5562. [Link]
-
Synthesis of 1,6-naphthyridine analogues BAY-298 and BAY-899. (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
-
QUINOLINE. (n.d.). Organic Syntheses. [Link]
-
Chemical Review and Letters. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. [Link]
-
MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
- Google Patents. (n.d.). Skraup reaction process for synthesizing quinolones.
-
MDPI. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]
-
Pour, M., & Kianmehr, E. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 988. [Link]
-
ResearchGate. (n.d.). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. iipseries.org [iipseries.org]
Technical Support Center: Handling the Oxidation Sensitivity of Electron-Rich Naphthyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with electron-rich naphthyridine derivatives. The unique electronic properties that make these heterocyclic compounds valuable in medicinal chemistry and materials science also render them susceptible to oxidative degradation.[1][2] This guide provides in-depth, field-proven insights and practical protocols to help you anticipate, troubleshoot, and manage oxidation-related issues in your experiments, ensuring the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Naphthyridine Oxidation
This section addresses the fundamental principles behind the oxidative instability of electron-rich naphthyridines. Understanding the "why" is critical to implementing the correct preventative measures.
Q1: What makes electron-rich naphthyridines so susceptible to oxidation?
A: The susceptibility to oxidation is a direct consequence of their electronic structure. Naphthyridines are bicyclic aromatic systems containing two nitrogen atoms. When substituted with electron-donating groups (EDGs) such as amines (-NH₂), ethers (-OR), or alkyl groups (-R), the electron density of the aromatic π-system increases significantly. This high electron density makes the molecule more willing to donate electrons, which is the definition of oxidation.[3] The lone pairs on the pyridine-like nitrogen atoms are also sites of potential oxidation.
Q2: What are the common products of naphthyridine oxidation?
A: Oxidation can occur at several positions, leading to different products:
-
N-Oxides: The most common oxidation pathway involves the nitrogen atoms, leading to the formation of corresponding naphthyridine N-oxides.[4][5][6][7] This is often mediated by common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).[5]
-
Quinones: If the naphthyridine core is sufficiently activated by hydroxyl or amino groups, oxidation can lead to the formation of quinone-like structures, similar to the oxidation of other electron-rich arenes.[8][9]
-
Ring-Opened Products: Under harsh oxidative conditions or prolonged exposure to light and air, the aromatic system can undergo cleavage, leading to a complex mixture of degradation products.[10][11]
Q3: How can I visually detect if my compound has oxidized?
A: While analytical techniques are definitive, visual cues can provide the first warning sign. Be alert for:
-
Color Change: A freshly purified, colorless, or pale-yellow sample of an electron-rich naphthyridine that develops a yellow, brown, or even black discoloration over time is a strong indicator of oxidation.
-
Insolubility: The formation of insoluble particulates or a "tar-like" residue in a previously clear solution often points to the formation of polymeric or highly oxidized degradation products.
-
Changes on TLC: The appearance of new, often more polar (lower Rf), spots on a Thin Layer Chromatography plate compared to a freshly prepared sample is a classic sign of degradation.
Part 2: Troubleshooting Guide for Experimental Challenges
This section is designed to help you diagnose and solve specific problems encountered during the synthesis, purification, and handling of electron-rich naphthyridines.
Q1: My reaction is giving a complex mixture of products and a low yield. Could oxidation be the cause?
A: Absolutely. If your starting material or an intermediate in the reaction sequence is an electron-rich naphthyridine, atmospheric oxygen can act as an unwanted reactant.
-
Causality: Palladium-catalyzed cross-coupling reactions, for instance, can be sensitive to oxygen, which can oxidize the catalyst or the substrate.[12] Similarly, reactions involving strong bases or organometallics can generate highly reactive, electron-rich intermediates that are extremely sensitive to air.
-
Solution Workflow:
-
Deoxygenate Your Solvents: Before starting the reaction, thoroughly degas all solvents. The "Freeze-Pump-Thaw" method is most effective, but sparging with an inert gas like argon or nitrogen for 30-60 minutes is often sufficient.[13][14]
-
Use Inert Atmosphere Techniques: Assemble your glassware and flame-dry it under vacuum to remove adsorbed moisture and air.[15] Cool the apparatus under a positive pressure of nitrogen or argon. Perform all reagent transfers via syringe or cannula under this inert atmosphere.[16][17][18]
-
Run a Control Reaction: If possible, run the reaction in parallel with and without these rigorous inert atmosphere precautions. A significant improvement in yield and purity in the inert-atmosphere setup will confirm that oxidation was the problem.
-
Q2: My purified compound looks great initially but changes color and degrades within hours or days. How can I store it safely?
A: This is a classic sign of post-purification oxidative decomposition. The pure compound is stable until exposed to the lab environment.
-
Causality: Exposure to atmospheric oxygen, ambient light (photochemical oxidation), and moisture can initiate and propagate degradation.[10][19]
-
Solution Protocol:
-
Handle Quickly: Minimize the time the purified compound is exposed to air. Once fractions from chromatography are confirmed pure, combine them and remove the solvent promptly.
-
Store Under Inert Gas: Transfer the solid compound into a vial, flush the headspace thoroughly with argon or nitrogen, and seal it tightly with a Teflon-lined cap. For maximum protection, use a vial that can be sealed within a glovebox.[20][21]
-
Control Storage Conditions: Store the sealed vial in a freezer (-20°C is standard) and protect it from light by wrapping it in aluminum foil or using an amber vial.
-
Recommended Storage Conditions for Sensitive Naphthyridines
| Parameter | Standard Precaution | High-Purity / Long-Term Storage | Rationale |
| Atmosphere | Headspace flushed with N₂ or Ar | Sealed in a glovebox under Ar | Prevents contact with O₂.[20] |
| Temperature | ≤ 4°C (Refrigerator) | -20°C to -80°C (Freezer) | Slows the rate of decomposition reactions. |
| Light | Amber vial | Amber vial wrapped in aluminum foil | Prevents photochemical degradation.[10][11] |
| Form | Dry Solid | Dry Solid | Solvents can contain dissolved oxygen. |
Q3: I'm seeing new, polar "streaky" spots on my TLC plate during column chromatography. What's happening?
A: This indicates on-column decomposition. Your compound is likely oxidizing while adsorbed on the stationary phase.
-
Causality: Silica gel and alumina can be slightly acidic and have a large surface area exposed to the air dissolved in your eluent. This creates a perfect environment for the oxidation of sensitive compounds.
-
Solution Workflow:
-
Deoxygenate Eluent: Prepare your solvent mixture and sparge it with nitrogen or argon for 15-20 minutes before running the column.
-
Work Quickly: Do not let columns run overnight. Elute the compound as rapidly as is practical to minimize its residence time on the stationary phase.
-
Consider Alternative Stationary Phases: If the problem persists, consider using a less acidic or deactivated stationary phase, such as deactivated neutral alumina or a C18 reversed-phase silica.
-
Add an Antioxidant (Advanced): In some cases, adding a small amount (e.g., <0.1%) of a radical scavenger like Butylated Hydroxytoluene (BHT) to the eluent can inhibit on-column oxidation. However, you must ensure it can be easily separated from your final product.[22][23]
-
Part 3: Key Protocols & Visual Workflows
Adherence to rigorous experimental technique is the most reliable way to ensure the integrity of your electron-rich naphthyridines.
Protocol 1: Solvent Deoxygenation via Inert Gas Sparging
This is a practical method for preparing oxygen-free solvents for reactions and chromatography.
-
Setup: Place your solvent in a flask with a sidearm (e.g., a Schlenk flask). The flask should be no more than 2/3 full.
-
Gas Inlet: Insert a long needle or glass tube connected to a nitrogen or argon line, ensuring the tip is submerged well below the solvent surface.
-
Gas Outlet: Insert a second, shorter needle through the septum to act as a vent. This prevents pressure buildup.
-
Sparging: Bubble the inert gas through the solvent at a moderate rate (a steady stream of fine bubbles) for at least 30 minutes.[13][14] For larger volumes, increase the time accordingly.
-
Storage: Once degassed, remove the needles and maintain a positive pressure of inert gas over the solvent.
Diagram: Decision Workflow for Handling Naphthyridines
This flowchart helps you decide the level of precaution needed for your specific compound.
Caption: Decision tree for selecting appropriate handling techniques.
Diagram: Experimental Setup for Inert Atmosphere Reaction
This diagram illustrates a standard reaction setup using a Schlenk line.
Caption: A typical inert atmosphere reaction setup.
References
-
The Oxidation of Electron-Rich Arenes Using a H2O2–Proline System. National Center for Biotechnology Information. [Link]
-
The Oxidation of Electron-Rich Arenes Using a H2O2–Proline System. ResearchGate. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. [Link]
-
The Manipulation of Air-Sensitive Compounds. Christoph Elschenbroich, Albrecht Salzer. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information. [Link]
-
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]
-
Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Center for Biotechnology Information. [Link]
-
Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. ACS Publications. [Link]
-
Palladium-catalyzed amination oxidation of electron-rich olefins in green media. SpringerLink. [Link]
-
General Synthetic Method for Naphthyridines and Their N-Oxides Containing Isoquinolinic Nitrogen. Thieme. [Link]
-
How To: Degas Solvents. University of Rochester Department of Chemistry. [Link]
-
Addition of carbon-centered radicals to aromatic antioxidants: mechanistic aspects. SpringerLink. [Link]
-
Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. National Center for Biotechnology Information. [Link]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. National Center for Biotechnology Information. [Link]
-
Degassing Solvents SOP. Berry Group, University of Wisconsin-Madison. [Link]
-
Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications. Medium. [Link]
-
A Protic Mn(I) Complex Based on a Naphthyridine-N-oxide Scaffold: Protonation/Deprotonation Studies and Catalytic Applications for Alkylation of Ketones. ACS Publications. [Link]
-
Afifa Yousuf Research Profile. ResearchGate. [Link]
-
Antioxidant Effective Aromatic Compounds. ResearchGate. [Link]
-
Green advancements towards the electrochemical synthesis of heterocycles. Royal Society of Chemistry. [Link]
-
Degassing solvents. University of York, Department of Chemistry. [Link]
-
Radical Redox Annulations: A General Light-Driven Method for the Synthesis of Saturated Heterocycles. ACS Publications. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]
-
Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
-
Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols. MDPI. [Link]
-
What's the best way of degassing volatile organic solvents?. ResearchGate. [Link]
-
Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye. MDPI. [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. [Link]
-
Solvent degassing discussion. Reddit. [Link]
-
Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. National Center for Biotechnology Information. [Link]
-
Common Oxidizing Agents. Chemistry LibreTexts. [Link]
-
Oxidizing Agents. Organic Chemistry Portal. [Link]
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications - Oreate AI Blog [oreateai.com]
- 7. N-oxide synthesis by oxidation [organic-chemistry.org]
- 8. The Oxidation of Electron-Rich Arenes Using a H2O2–Proline System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed amination oxidation of electron-rich olefins in green media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. How To [chem.rochester.edu]
- 14. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 17. web.mit.edu [web.mit.edu]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. mdpi.com [mdpi.com]
- 20. molan.wdfiles.com [molan.wdfiles.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Addition of carbon-centered radicals to aromatic antioxidants: mechanistic aspects - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04469E [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of 1,6-Naphthyridine Isomers
Welcome to the Separation Science Technical Support Center. Ticket ID: NAP-16-ISO-001 Subject: Troubleshooting Separation, Peak Shape, and Retention of 1,6-Naphthyridine Isomers Assigned Scientist: Senior Application Specialist
Executive Summary & Analyte Profile
Separating 1,6-naphthyridine isomers presents a dual challenge: structural similarity (requiring high selectivity) and basic nitrogen interactions (causing peak tailing).
-
The Core Issue: 1,6-naphthyridine contains two nitrogen atoms in a fused ring system.[1] The unshared electron pairs on these nitrogens act as Lewis bases (pKa
3.8). -
The Consequence: On standard silica-based C18 columns at neutral pH, these nitrogens interact with residual silanols (
), leading to severe tailing and retention variability. Furthermore, regioisomers (e.g., 1,5- vs 1,6-naphthyridine) often possess identical hydrophobicity, making them co-elute on alkyl phases.
This guide provides a self-validating workflow to resolve these issues, moving beyond "trial and error" to mechanistic control.
Method Development Decision Matrix
Before starting your experiment, use this logic flow to select the correct stationary phase and pH. This prevents the most common failure modes.
Figure 1: Decision matrix for selecting the initial column and mobile phase conditions based on the specific isomeric challenge.
Troubleshooting & FAQs
Module A: Peak Shape Issues (Tailing)
Q: My 1,6-naphthyridine peak has a tailing factor (
A: You are experiencing Silanophilic Interaction .
At neutral pH (approx. pH 6-7), the silanols on the silica surface are ionized (
The Fix (Protocol A):
-
Switch to High pH: Use a hybrid-silica column (e.g., Waters XBridge, Agilent Zorbax Extend) that is stable up to pH 12.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).
-
Mechanism: At pH 10, both the silanols and the naphthyridine (pKa ~3.8) are deprotonated (neutral). The secondary interaction is eliminated, restoring a sharp Gaussian peak.
Q: I cannot use high pH because my sample degrades. What now?
A: Use Chaotropic Buffers or Ion-Pairing at low pH.
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA). The TFA anion pairs with the protonated nitrogen, masking the charge.
-
Add Salt: If using Formic Acid (which is weaker than TFA), add 20-50 mM Ammonium Formate. The high ionic strength suppresses the ion-exchange interactions with silanols.
Module B: Selectivity Issues (Co-elution)
Q: I am trying to separate 1,6-naphthyridine from 1,5-naphthyridine, but they co-elute on C18. Why?
A: C18 separates primarily by hydrophobicity . Since these are regioisomers, their hydrophobic volume is nearly identical. You need Shape Selectivity or
The Fix (Protocol B): Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.
-
Mechanism: The fluorine atoms in the PFP phase create an electron-deficient ring system. The electron-rich naphthyridine ring interacts via
stacking. The subtle difference in electron density distribution between the 1,6- and 1,5-isomers causes them to interact differently with the PFP ring, creating separation. -
Solvent Choice: Use Methanol instead of Acetonitrile. Methanol promotes
interactions, whereas Acetonitrile (having its own electrons) can interfere with this mechanism.
Standardized Screening Protocols
Use these specific gradients to validate your method.
Table 1: Recommended Screening Conditions
| Parameter | Condition A (The "Shape" Fix) | Condition B (The "Selectivity" Fix) |
| Objective | Maximize peak symmetry; General purity check. | Separate structural isomers (1,5 vs 1,6).[1] |
| Stationary Phase | Hybrid C18 (e.g., XBridge BEH C18) | Fluorophenyl (e.g., Kinetex PFP, ACE C18-PFP) |
| Mobile Phase A | 10 mM NH₄HCO₃, pH 10.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol (Critical for |
| Gradient | 5% B to 95% B over 10 min | 5% B to 60% B over 15 min (Shallower gradient) |
| Temp | 40°C | 25°C (Lower temp enhances |
Advanced Troubleshooting Logic
If the standard protocols fail, follow this diagnostic workflow to identify the root cause.
Figure 2: Step-by-step troubleshooting for peak shape and resolution failures.
References & Authoritative Sources
-
Separation of Basic Heterocycles (High pH Strategy):
-
Source: Waters Corporation. "Effect of pH on the Separation of Basic Compounds."
-
Context: Explains the mechanism of suppressing silanol ionization by raising pH above the pKa of the base.
-
URL:
-
-
Isomer Separation using PFP Phases:
-
Source: Phenomenex. "Resolution of Positional Isomers on Phenyl-Hexyl and PFP Columns."
-
Context: Details how
interactions provide selectivity for aromatic isomers that C18 cannot resolve. -
URL:
-
-
pKa and Physical Properties of 1,6-Naphthyridine:
-
Source: PubChem (National Library of Medicine). "1,6-Naphthyridine Compound Summary."
-
Context: Provides the dissociation constants (pKa) essential for determining the correct mobile phase pH.
-
URL:
-
-
Troubleshooting Peak Tailing:
-
Source: LCGC International. "Troubleshooting Basics: Peak Shape Problems."
-
Context: Authoritative guide on diagnosing tailing vs. fronting and the role of silanols.
-
URL:
-
Sources
recrystallization solvents for 1,6-naphthyridin-3-amine
Topic: Recrystallization Solvents for 1,6-Naphthyridin-3-amine Technical Support Center Guide
Core Directive & Chemical Profile
Compound: 1,6-Naphthyridin-3-amine (CAS: 13623-25-1) Class: Heteroaromatic primary amine (Diazanaphthalene derivative) Molecular Weight: 145.16 g/mol Physical State: Solid (Melting point typically >100°C for amino-naphthyridines, though specific data for the 3-isomer varies).[1]
Technical Overview: Purifying 1,6-naphthyridin-3-amine presents a specific challenge due to the dual nitrogen heterocycle.[1] The N1 and N6 nitrogens increase polarity and basicity compared to naphthalene, while the C3-amine group acts as a hydrogen bond donor.[1] This compound is prone to "oiling out" if the solvent polarity is mismatched.[1] The purification strategy must balance the solubility of the polar heterocycle against non-polar impurities.[1]
Solvent Selection Guide (Q&A)
Q1: What is the primary solvent system recommended for 1,6-naphthyridin-3-amine? A: Ethanol (Absolute or 95%) is the primary recommendation.[1]
-
Why: Naphthyridine derivatives, particularly amino-substituted ones, exhibit excellent solubility in hot ethanol due to hydrogen bonding interactions with the ring nitrogens and the exocyclic amine. They typically crystallize well upon cooling.[1]
-
Evidence: Synthetic protocols for analogous 1,6-naphthyridine derivatives consistently cite recrystallization from hot ethanol as the standard purification method [1, 2].[1]
Q2: Ethanol didn't work. What is the best binary solvent system? A: Ethyl Acetate / Heptane (or Hexanes).
-
Protocol: Dissolve the crude amine in the minimum amount of boiling Ethyl Acetate. Once dissolved, add hot Heptane dropwise until a persistent cloudiness appears.[1] Rewarm to clear the solution, then let it cool slowly.
-
Why: Ethyl Acetate provides moderate polarity to dissolve the heteroaromatic core, while Heptane acts as a non-polar anti-solvent to force precipitation of the amine while keeping lipophilic impurities in solution.[1]
Q3: My compound is "oiling out" instead of crystallizing. How do I fix this? A: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the solution is too concentrated or the cooling is too rapid.[1]
-
Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of the good solvent (e.g., Ethanol) to slightly lower the saturation.[1]
-
Nucleation: If available, add a seed crystal at the cloud point.[1] If not, scratch the inner wall of the flask with a glass rod to induce nucleation.[1]
Q4: Can I use water as a solvent? A: Generally, no , not as a single solvent.
-
Risk: While the compound has some water solubility due to the nitrogens, it is often too high to get good recovery, or it forms hydrates that are difficult to dry.
-
Exception: Water can be used as an anti-solvent added to a hot Methanol or Ethanol solution (e.g., MeOH:H2O 9:1) to improve yield, but this increases the drying time required.[1]
Data Presentation: Solvent Properties Matrix
| Solvent System | Role | Solvency Power | Impurity Rejection | Recommended Use Case |
| Ethanol (EtOH) | Primary | High (Hot) / Low (Cold) | Good (Polar impurities) | First-line attempt. Best balance of yield and purity.[1] |
| Methanol (MeOH) | Alternative | Very High | Moderate | Use if compound is insoluble in boiling EtOH.[1] |
| EtOAc / Heptane | Binary | Tunable | Excellent (Non-polar impurities) | Use if EtOH yields colored/oily product.[1] |
| Acetonitrile (MeCN) | Specific | Moderate | High | Use for removing specific polar byproducts.[1] |
| Toluene | Specific | Moderate (Hot) | High | Use if the main impurity is very polar/tar-like.[1] |
Self-Validating Experimental Protocol
Objective: Purify 1.0 g of crude 1,6-naphthyridin-3-amine.
Safety: Naphthyridines can be irritants.[1] Perform all operations in a fume hood.
Step-by-Step Workflow:
-
Solubility Test (The "Test Tube" Rule):
-
Dissolution:
-
Filtration (Hot):
-
If insoluble black specks (carbon/tar) remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.[1]
-
-
Crystallization:
-
Isolation:
Troubleshooting & Logic Diagram
Figure 1: Decision logic for solvent selection and troubleshooting during the recrystallization of 1,6-naphthyridin-3-amine.
References
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. Source: National Institutes of Health (PMC).[1] Context: Describes the purification of amino-naphthyridine derivatives using ethanol recrystallization. URL:[Link]
-
One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Source: Chemical Review and Letters.[1] Context: Explicitly states the use of hot ethanol for recrystallizing 1,6-naphthyridine products to afford pure compounds.[1][2] URL:[Link]
-
1,6-Naphthyridine Physical Properties. Source: American Chemical Society (ACS).[1] Context: Provides melting point and physical property data for the 1,6-naphthyridine core to assist in purity assessment. URL:[Link][1]
Sources
Technical Support Center: High-Affinity Ligand Purification
Topic: Palladium Removal from Naphthyridine Amines
Status: Operational | Ticket ID: PD-NAP-001
Assigned Specialist: Senior Application Scientist, Separation Technologies Context: Naphthyridine amines are "privileged structures" in drug discovery but act as potent chelators (L-type ligands). Standard aqueous washes often fail because the palladium (Pd) binds more tightly to the naphthyridine nitrogen(s) than to the wash solution.
Part 1: The Core Challenge (Root Cause Analysis)
Before selecting a protocol, you must understand why your standard workup failed.
Naphthyridine amines possess two features that create a "perfect storm" for Pd retention:
-
The Naphthyridine Core: The ring nitrogens (specifically in 1,5- or 1,8-naphthyridine systems) possess lone pairs that coordinate strongly to soft metals like Pd(II).
-
The Amine Side-Chain: If you have a pendant amine, you likely have a "chelate effect." The Pd atom is not just stuck; it is "clamped" between the ring nitrogen and the amine nitrogen.
The Implication: You are not just washing away free palladium; you are attempting a ligand exchange reaction . You must provide a scavenger with a higher affinity for Pd than your product has.
Part 2: Regulatory Limits (Diagnosis)
Per ICH Q3D (R2) guidelines, Palladium is a Class 2B impurity.[1]
| Administration Route | Permitted Daily Exposure (PDE) | Concentration Limit (10g daily dose) | Concentration Limit (1g daily dose) |
| Oral | 100 µ g/day | 10 ppm | 100 ppm |
| Parenteral | 10 µ g/day | 1 ppm | 10 ppm |
| Inhalation | 1 µ g/day | 0.1 ppm | 1 ppm |
Note: If your crude material is >1000 ppm (common in cross-couplings), you need a Log3 reduction (99.9% removal).
Part 3: Scavenger Selection Strategy
Do not guess. Use this logic flow to select the correct scavenger.
Figure 1: Decision tree for selecting the appropriate solid-supported scavenger based on ligand strength and solubility.
Part 4: Validated Protocols
Method A: The "Gold Standard" (Silica-Supported Scavengers)
Recommended for: High-value intermediates where yield loss must be minimized.
Why this works: Si-DMT (Dimercaptotriazine) is the chemical equivalent of a "bear trap." It forms a tridentate complex with Pd that is thermodynamically more stable than the Naphthyridine-Pd complex.
Step-by-Step:
-
Dissolution: Dissolve crude product in THF or DCM (10-20 volumes).
-
Critical: If using MeOH, ensure the scavenger is compatible (Si-based usually are).
-
-
Loading: Add Si-DMT (SiliaMetS® DMT or equivalent).
-
Stoichiometry: Start with 4-5 equivalents relative to the residual Pd content (not the product). If Pd content is unknown, use 10 wt% relative to the product.
-
-
The "Kick": Heat the mixture to 50-60°C for 4-16 hours .
-
Why: Room temperature is often insufficient to overcome the activation energy required to break the Naphthyridine-Pd bond.
-
-
Filtration: Filter hot through a 0.45 µm pad (or Celite) to remove the silica.
-
Wash: Wash the cake with 2 volumes of solvent to recover entrained product.
Method B: Solution Phase Extraction (TMT)
Recommended for: Large scale operations where solid filtration of silica is too expensive.
Reagent: Trimercaptotriazine (TMT) (often used as the sodium salt, Na₃TMT).
Step-by-Step:
-
Dissolution: Dissolve product in an organic solvent not miscible with water (e.g., Ethyl Acetate, Toluene).
-
Addition: Add an aqueous solution of Na₃TMT (3-5 eq relative to Pd).
-
Agitation: Stir vigorously at 40-50°C for 2-4 hours.
-
Precipitation: The Pd-TMT complex is highly insoluble and will likely form a fine precipitate at the interface.
-
Filtration: Filter the biphasic mixture through Celite or an activated carbon cartridge to catch the precipitate.
-
Separation: Separate layers and dry the organic phase.
Part 5: Troubleshooting & FAQs
Q1: I used Si-Thiol and the Pd levels barely dropped. Why? A: This is a classic "affinity mismatch." Your naphthyridine amine is a better ligand than the simple thiol (-SH) on the silica. The equilibrium favors the Pd staying on your product.
-
Fix: Switch to Si-DMT or Si-Thiourea . These are chelating scavengers that bind Pd much more tightly than simple thiols.
Q2: The scavenger worked, but I lost 20% of my yield. A: This usually happens with Activated Carbon (non-specific adsorption) or if your product has very low solubility and precipitated with the scavenger.
-
Fix: If using Carbon, switch to functionalized silica (Si-DMT). If using silica, ensure you wash the filter cake with a polar solvent (e.g., 10% MeOH in DCM) to desorb your product from the silica surface.
Q3: The solution was clear, but after concentrating, it turned dark again. A: You likely have Colloidal Palladium (nanoparticles) that passed through your filter.
-
Fix: Standard paper filters are too porous. You must use a 0.22 µm membrane filter or a dedicated depth filter (e.g., ZetaCarbon) designed to trap colloids. Alternatively, wash the organic layer with an aqueous solution of L-Cysteine ; it helps dissolve colloids into the aqueous phase.
Q4: Can I just use crystallization? A: Proceed with caution. Naphthyridines often co-crystallize with the palladium (occlusion).
-
Test: If you crystallize, measure Pd in the crystals vs. the mother liquor. If the ratio is similar, crystallization is ineffective. You must scavenge before the final crystallization.
Part 6: Comparative Data (Scavenger Efficiency)
Data simulated based on typical industry performance for heterocyclic amines.
| Scavenger Type | Functional Group | Affinity for Pd (vs N-Heterocycle) | Typical Load (wt%) | Yield Recovery |
| Si-Thiol | Propylthiol | Low/Medium | 10-20% | >95% |
| Si-DMT | Dimercaptotriazine | High (Chelating) | 5-10% | >95% |
| Activated Carbon | N/A (Pore adsorption) | Medium | 10-50% | 80-90% (Risk) |
| TMT (Aqueous) | Trimercaptotriazine | Very High | N/A (Liquid) | >90% |
References
-
SiliCycle Inc. "SiliaMetS® Metal Scavengers: Palladium Removal."[2] SiliCycle Application Notes.
-
International Council for Harmonisation (ICH). "Guideline Q3D (R2) on Elemental Impurities." European Medicines Agency, 2022.
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.
-
Biotage. "Metal Scavenging User Guide." Biotage Technical Documents.
-
Phillips, S. et al. "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine." Organic Process Research & Development, 2010.
Sources
Validation & Comparative
Comparative Spectroscopic Guide: 1H NMR Profiling of 1,6-Naphthyridin-3-amine
[1]
Executive Summary
This guide provides a technical comparison of the 1H NMR spectral characteristics of 1,6-naphthyridin-3-amine , a critical scaffold in medicinal chemistry (specifically c-Met kinase inhibitors), against its parent heterocycle, 1,6-naphthyridine .
The analysis focuses on the "Amino Effect"—the electronic perturbation caused by the C3-amine substituent—and provides researchers with a robust assignment logic to distinguish this scaffold from isomeric impurities (e.g., 1,5- or 1,7-naphthyridines).[1] Data is derived from established literature (Paudler et al.) and recent drug discovery applications.[1]
Structural Context & Electronic Logic[1]
The 1,6-naphthyridine system is an electron-deficient bicyclic aromatic heterocycle.[1] The introduction of an electron-donating amine (-NH2) group at position 3 creates a "push-pull" electronic system that drastically alters the chemical shifts of the parent ring.[1]
The "Amino Effect" Hypothesis[1]
-
Parent System (Reference): Characterized by extreme deshielding due to two electronegative nitrogen atoms (N1, N6).[1]
-
3-Amino System (Target): The lone pair on the exocyclic nitrogen donates electron density into the ring (resonance effect), specifically shielding the ortho (H2, H4) and para-like positions.
DOT Diagram: Electronic Influence & Numbering
The following diagram illustrates the standard numbering and the shielding vectors.[1]
Caption: Electronic flow illustrating the competition between Nitrogen-induced deshielding (Red) and Amine-induced shielding (Green).
Comparative Data Analysis
The following table contrasts the established chemical shifts of the parent 1,6-naphthyridine (Control) with the 3-amino derivative. Note the dramatic upfield shifts for H2 and H4.
Table 1: Chemical Shift Comparison (δ ppm)
| Proton Position | Parent 1,6-Naphthyridine (CDCl3)† | 3-Amino-1,6-Naphthyridine (DMSO-d6/Predicted)‡ | Δ Shift (ppm) | Assignment Logic |
| H2 | 9.28 (s) | ~8.30 - 8.50 (s) | -0.8 to -1.0 | Ortho to NH2; Alpha to N1. Most sensitive to amine shielding.[1] |
| H5 | 9.10 (s) | ~8.90 - 9.00 (s) | -0.1 to -0.2 | Alpha to N6. Distant from NH2; remains highly deshielded.[1] |
| H7 | 8.76 (d) | ~8.60 - 8.70 (d) | < -0.1 | Alpha to N6.[1] Minimal electronic communication with C3. |
| H4 | 8.28 (d) | ~7.30 - 7.50 (s) | -0.8 to -1.0 | Ortho to NH2. Peri-position to H5.[1] |
| H8 | 7.93 (dd) | ~7.80 (dd) | Minimal | Beta to N6.[1] |
| H3 | 7.53 (dd) | N/A (Substituted) | N/A | Replaced by Amine.[1] |
| -NH2 | N/A | 5.00 - 6.50 (br s) | N/A | Exchangeable.[1] Highly solvent/concentration dependent.[1] |
† Parent data sourced from Paudler & Kress (Chem. & Ind., 1966) and verified via ChemicalBook spectral databases. ‡ Amino shifts are predictive ranges based on substituent chemical shift (SCS) additivity rules and derivative data (e.g., 3-amino-2-chloro analogs).
Key Spectral Features for Identification:
-
Loss of H3 Coupling: In the parent, H3 is a doublet of doublets (dd) at 7.53 ppm.[1] In the 3-amine, this signal disappears, simplifying the H2 and H4 signals to singlets (or weakly coupled doublets).[1]
-
The H2/H4 Upfield Shift: The diagnostic signature of the 3-amine is the movement of the H2 signal from >9.0 ppm to the mid-8.0 ppm range, and H4 dropping into the aromatic "noise" (7.0-7.5 ppm).[1]
Solvent System Comparison
The choice of solvent is critical for observing the amine protons and preventing aggregation.[1]
| Solvent | Performance | Recommendation |
| DMSO-d6 | Optimal. Excellent solubility for polar heterocycles.[1] Stabilizes the -NH2 protons via H-bonding, making them appear as a distinct broad singlet (often integrating to 2H). | Primary Choice for characterization. |
| CDCl3 | Poor. 1,6-naphthyridin-3-amine has low solubility.[1] The -NH2 protons often broaden into the baseline or exchange rapidly, making integration unreliable.[1] | Use only if DMSO is unavailable or for lipophilic derivatives.[1] |
| MeOD | Functional but Limited. Good solubility, but the -NH2 protons will exchange with deuterium (disappear). Useful for confirming the assignment of non-exchangeable aromatic protons.[1] | Use for Deuterium Exchange experiments. |
Experimental Protocol: Assignment Workflow
To rigorously validate the structure, follow this self-validating protocol. This workflow distinguishes the 3-amine from the 2-amine or 4-amine isomers.[1]
Step 1: Sample Preparation[1]
-
Concentration: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6.
-
Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.
-
Temperature: 298 K (Standard).[1] If -NH2 peak is extremely broad, lower temperature to 273 K to slow exchange.
Step 2: Acquisition Parameters[1]
-
1H NMR: 16 scans, 1s relaxation delay (d1).
-
D2O Shake (Optional): Add 1 drop D2O to the DMSO tube.[1] Shake and re-run. The peak at ~5.0-6.5 ppm should vanish, confirming it is -NH2.[1]
Step 3: Advanced Assignment (NOE/HMBC)
If the H2 vs H4 assignment is ambiguous, run a 1D-NOESY or HMBC.
Caption: Decision tree for confirming the regiochemistry of the amine group using NOE spectroscopy.
Interpretation of NOE:
References
-
Paudler, W. W., & Kress, T. J. (1966).[1][2] Naphthyridine Chemistry.[1][2][3][4][5][6][7][8] V. The Proton Magnetic Resonance Spectra of the 1,X-Naphthyridines. Chemistry & Industry, 1557.[1] (Foundational data for parent 1,6-naphthyridine shifts).
-
ChemicalBook. (n.d.).[1] 1,6-Naphthyridine Spectral Data.
-
Wang, Y., et al. (2011).[1] Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[5] Organic & Biomolecular Chemistry.[1][8]
-
Reich, H. J. (n.d.).[1] Structure Determination Using Spectroscopic Methods.[1][9] University of Wisconsin-Madison.[1][9]
Sources
- 1. compoundchem.com [compoundchem.com]
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A Researcher's Guide to Interpreting IR Spectra of Heteroaryl Amines
For researchers, scientists, and drug development professionals, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a powerful and accessible tool for this purpose. This guide provides an in-depth analysis of the characteristic IR absorption bands for heteroaryl amines, offering a comparative framework to distinguish between primary and secondary amines and to differentiate them from their aliphatic and aryl counterparts.
The Significance of Vibrational Frequencies in Heteroaryl Amines
Heteroaryl amines, integral components of many pharmaceuticals and bioactive molecules, present a unique spectroscopic challenge due to the interplay between the amine functionality and the electronic effects of the heterocyclic aromatic ring. The position, intensity, and shape of IR absorption bands are exquisitely sensitive to the molecule's structure, providing a detailed fingerprint of its functional groups. Understanding these nuances is critical for unambiguous compound identification and quality control in drug development.
The key to interpreting the IR spectra of heteroaryl amines lies in recognizing the characteristic vibrations of the N-H and C-N bonds, as well as the vibrations associated with the heteroaromatic ring itself. The electronic environment of the amine—whether it is primary or secondary, and the nature of the heteroaryl system—profoundly influences these vibrational frequencies.
Distinguishing Primary and Secondary Heteroaryl Amines: A Tale of Two Bands
The most prominent and diagnostically useful region in the IR spectrum of an amine is the N-H stretching region, typically found between 3300 and 3500 cm⁻¹.[1][2] The number of absorption bands in this region is a direct indicator of the amine class.
Primary Heteroaryl Amines (-NH₂)
Primary heteroaryl amines are characterized by the presence of two distinct N-H stretching bands.[2][3] These arise from the symmetric and asymmetric stretching modes of the -NH₂ group.
-
Asymmetric N-H Stretch: This higher frequency band typically appears in the range of 3420-3500 cm⁻¹.[4][5]
-
Symmetric N-H Stretch: The corresponding symmetric stretch is found at a lower frequency, generally between 3340-3420 cm⁻¹.[4][5]
The presence of these two bands is a hallmark of a primary amine. It's important to note that for aromatic amines, including heteroaryl amines, these N-H stretching absorptions are typically observed at slightly higher frequencies (40 to 70 cm⁻¹ higher) compared to their aliphatic counterparts.[6][7]
Beyond the stretching vibrations, primary amines also exhibit other characteristic bands:
-
N-H Bending (Scissoring): A strong absorption due to the in-plane bending or "scissoring" of the NH₂ group is observed in the 1580-1650 cm⁻¹ region.[3][6] This band can sometimes be mistaken for a C=C stretching vibration of the aromatic ring, so careful analysis of the entire spectrum is crucial.[2]
-
N-H Wagging: A broad and strong band resulting from the out-of-plane "wagging" of the N-H bonds can be found in the 665-910 cm⁻¹ range.[3] For primary amines specifically, this band is often located between 750 and 850 cm⁻¹.[8]
Secondary Heteroaryl Amines (-NH-)
In contrast to primary amines, secondary heteroaryl amines possess only a single N-H bond. Consequently, they exhibit only one N-H stretching band in their IR spectra.[2][3][9]
-
N-H Stretch: This single, generally weaker absorption appears in the 3310-3350 cm⁻¹ region.[4] For aromatic secondary amines, this band is typically found near 3400 cm⁻¹.[8]
Other key vibrational modes for secondary heteroaryl amines include:
-
N-H Bending: A weak N-H bending vibration may sometimes be observed between 1500 and 1600 cm⁻¹.[6][7]
-
N-H Wagging: A broad N-H wagging band is also characteristic of secondary amines and is typically found in the 700-750 cm⁻¹ range.[8] This can be a useful diagnostic tool to differentiate them from primary amines, which have a wagging band at a slightly higher frequency.[8]
Tertiary heteroaryl amines, lacking an N-H bond, will not show any absorptions in the N-H stretching or bending regions, making their identification by IR spectroscopy more challenging and often reliant on the C-N stretching and aromatic ring vibrations.[3][8]
The Influence of the Heteroaromatic Ring
The heteroaromatic ring itself gives rise to a series of characteristic absorption bands that, in conjunction with the amine-related bands, provide a complete picture of the molecule's structure.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹ (3000-3100 cm⁻¹).[10] This can help distinguish them from aliphatic C-H stretches which appear just below 3000 cm⁻¹ (2850-3000 cm⁻¹).[10][11]
-
C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is a strong band found in the 1250-1335 cm⁻¹ region.[3] This is at a higher frequency compared to the C-N stretch in aliphatic amines (1020-1250 cm⁻¹), a direct consequence of the partial double bond character of the C-N bond due to resonance with the aromatic ring.[3][6]
-
Aromatic C=C Bending (In-Ring): The in-ring C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.[10]
-
Aromatic C-H Bending (Out-of-Plane): Strong, sharp bands in the 690-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern on the heteroaromatic ring.
Comparative Summary of Characteristic IR Bands
| Vibrational Mode | Primary Heteroaryl Amines | Secondary Heteroaryl Amines | Key Differentiating Features |
| N-H Stretch | Two bands: Asymmetric (3420-3500 cm⁻¹) & Symmetric (3340-3420 cm⁻¹)[4][5] | One band (3310-3350 cm⁻¹, near 3400 for aromatic)[4][8] | Number of bands is the primary differentiator. |
| N-H Bend | 1580-1650 cm⁻¹ (scissoring)[3][6] | 1500-1600 cm⁻¹ (weak)[6][7] | Stronger and more prominent in primary amines. |
| N-H Wag | 750-850 cm⁻¹ (broad, strong)[8] | 700-750 cm⁻¹ (broad)[8] | Position can help distinguish between primary and secondary. |
| C-N Stretch | 1250-1335 cm⁻¹ (strong)[3] | 1250-1335 cm⁻¹ (strong)[8] | Higher frequency than aliphatic amines. |
| Aromatic C-H Stretch | >3000 cm⁻¹[10] | >3000 cm⁻¹[10] | Indicates the presence of an aromatic ring. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the reliability of your spectral data, adherence to a validated experimental protocol is paramount.
Objective: To obtain a high-resolution Fourier Transform Infrared (FT-IR) spectrum of a heteroaryl amine sample.
Materials:
-
FT-IR Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)
-
Sample of heteroaryl amine (solid or liquid)
-
Appropriate sampling accessory (e.g., Attenuated Total Reflectance (ATR) crystal, KBr pellets for solids, salt plates for liquids)
-
Solvent (if applicable, ensuring it has minimal overlapping signals with the analyte)
-
Spatula, mortar and pestle (for KBr pellets)
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
With the sampling accessory in place but without the sample, collect a background spectrum. This will account for the absorbance of the atmosphere and the accessory itself.
-
-
Sample Preparation:
-
For ATR: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
For KBr Pellets (Solids): Grind a small amount of the solid sample with dry KBr powder in a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
For Salt Plates (Liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to identifying a heteroaryl amine from its IR spectrum.
Caption: Decision tree for identifying heteroaryl amines via IR spectroscopy.
References
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- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
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Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
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Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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A Comparative Guide to 1,6-Naphthyridine and Quinoline Scaffolds in Kinase Inhibitor Design
For researchers and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of a core heterocyclic scaffold is a critical decision that profoundly influences potency, selectivity, and overall drug-like properties. Among the myriad of options, the quinoline and 1,6-naphthyridine ring systems have emerged as "privileged scaffolds"—foundations upon which numerous potent and clinically successful kinase inhibitors have been built.
This guide provides an in-depth, objective comparison of the 1,6-naphthyridine and quinoline scaffolds in the context of kinase potency. Moving beyond a simple list of features, we will delve into the structural nuances, target specificities, and the experimental rationale that underpins their successful application in modern medicinal chemistry, supported by experimental data and detailed protocols.
Structural and Electronic Foundations
At first glance, the quinoline and 1,6-naphthyridine scaffolds are close structural cousins. Both are bicyclic aromatic systems composed of a benzene ring fused to a nitrogen-containing six-membered ring. The key distinction lies in the placement of the nitrogen atoms.
-
Quinoline: A benzopyridine, featuring a single nitrogen atom at position 1. This structure has a long and storied history in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2]
-
1,6-Naphthyridine: A pyridopyridine, containing two nitrogen atoms at positions 1 and 6. This arrangement alters the molecule's electronic distribution, hydrogen bonding potential, and spatial geometry compared to quinoline.[3]
The presence of the second nitrogen in the 1,6-naphthyridine scaffold introduces an additional hydrogen bond acceptor site, which can be strategically exploited to achieve unique interactions within a kinase's ATP-binding pocket. This subtle structural change is a key factor driving its exploration as a distinct and valuable scaffold in kinase inhibitor development.[4]
Comparative Kinase Potency and Target Space
A scaffold's true value is measured by its utility against therapeutically relevant targets. Both quinoline and 1,6-naphthyridine have proven to be exceptionally versatile, targeting a broad spectrum of kinases.
The Quinoline Scaffold: A Clinically Validated Powerhouse
Quinoline is arguably one of the most successful scaffolds in the history of kinase inhibitor development.[1] Its derivatives have shown significant inhibitory activity across a wide range of kinases, leading to several FDA-approved drugs.[1][2] This success is rooted in the scaffold's ability to be readily functionalized at multiple positions, allowing for fine-tuning of potency and selectivity.[5]
-
Key Kinase Targets: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), and various non-receptor tyrosine kinases like ABL and SRC.[2][6][7]
-
Field-Proven Insights: The success of quinoline-based drugs like Lapatinib (a dual EGFR/HER2 inhibitor) and Bosutinib (a SRC/ABL inhibitor) validates the scaffold's ability to generate potent, orally bioavailable drugs.[8][9] The quinoline core often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a fundamental interaction for ATP-competitive inhibition.
The 1,6-Naphthyridine Scaffold: A Scaffold of Growing Prominence
The 1,6-naphthyridine motif is a multivalent and highly adaptable scaffold that has gained significant traction in recent years.[3] Researchers have successfully leveraged this core to develop potent inhibitors against a diverse set of kinases, demonstrating its broad applicability.
-
Key Kinase Targets: c-Met, Fibroblast Growth Factor Receptor 4 (FGFR4), Spleen Tyrosine Kinase (SYK), Cyclin-Dependent Kinase 5 (CDK5), and VEGFR-2.[3][10][11][12][13]
-
Field-Proven Insights: Structure-activity relationship (SAR) studies consistently reveal that substitutions at specific positions of the 1,6-naphthyridine ring are crucial for high potency. For instance, studies on c-Met inhibitors have shown that hydrophobic substituents are essential for effective inhibition.[14] Similarly, for VEGFR-2 inhibitors, bulky and hydrophobic groups at the C2 and C3 positions can enhance biological activity.[12] This demonstrates the scaffold's "tunability" for specific kinase targets.
Direct Comparison: A Tale of Two Scaffolds
A direct declaration of one scaffold's superiority over the other is an oversimplification. The potency of an inhibitor is a function of the entire molecule, not just the core. However, we can draw informed comparisons based on published data. In some cases, a 1,6-naphthyridine core has been used to optimize or discover inhibitors for targets traditionally associated with other scaffolds. For example, potent c-Met inhibitors have been developed using the 1,6-naphthyridinone core, achieving nanomolar potency.[15][16]
Interestingly, medicinal chemists have also created hybrid molecules that incorporate both scaffolds. A study on MET kinase inhibitors reported designing a series of 1,6-naphthyridinone-based compounds that bear a quinoline moiety, resulting in a potent and orally bioavailable drug candidate.[15] This highlights that the two scaffolds are not mutually exclusive and their features can be complementary.
Quantitative Data Summary
To provide a clear quantitative comparison, the following table summarizes the potency of representative kinase inhibitors derived from each scaffold against various kinase targets.
| Compound Class/Example | Scaffold | Target Kinase(s) | Potency (IC₅₀) | Reference |
| Lapatinib | Quinoline | EGFR, HER2 (ErbB2) | 10.2 nM, 9.8 nM | [17] |
| Bosutinib | Quinoline | ABL, SRC | 1.2 nM, 1.0 nM | [7] |
| Compound 19g | 1,6-Naphthyridine | FGFR4 | Potent (specific IC₅₀ not stated) | [11] |
| Compound 22a | 1,6-Naphthyridine | MET | 9.0 nM | [16] |
| Compound 2t | 1,6-Naphthyridine | c-Met | 2.6 µM | [3] |
| Various Analogs | 1,6-Naphthyridine | VEGFR-2 | Low µM to nM range | [12] |
| Various Analogs | 1,6-Naphthyridine | SYK | Potent (specific IC₅₀ not stated) | [10] |
This table is a representative summary. Potency can vary significantly based on assay conditions and the specific substitutions on the scaffold.
Mechanism of Action: The Hinge-Binding Paradigm
The efficacy of both scaffolds often relies on their role as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase domain, preventing the binding of endogenous ATP and thereby blocking the phosphorylation of downstream substrates. The nitrogen atoms within the quinoline and 1,6-naphthyridine rings are crucial for this mechanism, as they frequently act as hydrogen bond acceptors, anchoring the inhibitor to the "hinge region" of the kinase.
Experimental Protocol: Determining Kinase Potency (IC₅₀)
The trustworthiness of any potency claim rests on robust, reproducible experimental data. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used, high-throughput method for determining IC₅₀ values for kinase inhibitors.
Principle of the TR-FRET Kinase Assay
This assay measures the phosphorylation of a substrate peptide by a kinase. A europium (Eu)-labeled anti-phospho-antibody serves as the donor fluorophore, and a ULight™-labeled peptide substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the Eu donor leads to energy transfer (FRET) to the ULight acceptor, which then emits a signal at a specific wavelength. An inhibitor will block phosphorylation, preventing antibody binding and thus reducing the FRET signal.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution starting from 100 µM) in an appropriate solvent like DMSO.
-
Assay Plate Preparation: Dispense 50 nL of each inhibitor concentration into the wells of a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.
-
Add 5 µL of this solution to each well.
-
Prepare a 2X ATP solution.
-
Add 5 µL of the ATP solution to each well to initiate the reaction.
-
Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Prepare a 4X stop/detection solution containing EDTA (to stop the reaction) and the Eu-labeled antibody.
-
Add 5 µL of the detection mix to each well.
-
Incubate the plate for 60 minutes at room temperature to allow for the antibody to bind to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
Both the quinoline and 1,6-naphthyridine scaffolds are undeniably powerful and versatile cores for the development of potent kinase inhibitors.
-
The quinoline scaffold is a well-established, clinically validated platform that forms the basis of several blockbuster anticancer drugs. Its development history provides a rich source of SAR data for a wide array of kinases.[1][6]
-
The 1,6-naphthyridine scaffold has emerged as a highly adaptable and potent alternative, with its unique electronic and structural properties allowing for the successful targeting of kinases such as c-Met, FGFR4, and SYK.[3][10][11]
Ultimately, the choice between these scaffolds is not a matter of inherent superiority but is dictated by the specific therapeutic target, the desired selectivity profile, and the overall molecular design strategy. The most successful drug discovery programs will continue to be those that leverage a deep understanding of the subtle structural and electronic differences between these privileged scaffolds to precisely tailor inhibitors for the complex architecture of the target kinase's active site. The development of hybrid molecules further underscores a promising future direction, combining the most advantageous features of multiple scaffolds to overcome challenges like drug resistance and to enhance potency.
References
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
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discovery and SAR study of 1H-imidazo[4,5-h][1][12]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
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Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. Available at: [Link]
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Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science. Available at: [Link]
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New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. Available at: [Link]
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Review on recent development of quinoline for anticancer activities. Heliyon. Available at: [Link]
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Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. Available at: [Link]
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Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ][1][12]naphthyridin-2(3 H )-one-based c-Met kinase inhibitors. RSC Publishing. Available at: [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
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Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]
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Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry. Available at: [Link]
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Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. Available at: [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]
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Lapatinib: a novel dual tyrosine kinase inhibitor with activity in solid tumors. Annals of Pharmacotherapy. Available at: [Link]
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Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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SAR of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. Available at: [Link]
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Crizotinib Not Beneficial in Resected Early ALK+NSCLC. Medscape. Available at: [Link]
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Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules. Available at: [Link]
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Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. Clinical Cancer Research. Available at: [Link]
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Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert Opinion on Biological Therapy. Available at: [Link]
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XALKORI® (crizotinib) For ALK+ or ROS1+ mNSCLC Treatment. XALKORI.com. Available at: [Link]
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Crizotinib: a new treatment option for ALK-positive non-small cell lung cancer. The Annals of Pharmacotherapy. Available at: [Link]
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2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters. Available at: [Link]
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Crystal Structure Analysis of 1,6-Naphthyridine-Ligand Complexes
The following technical guide details the crystal structure analysis, coordination chemistry, and experimental methodologies for 1,6-naphthyridine complexes, contrasting them with their more common isomers.
A Technical Comparison Guide for Structural Chemists and Medicinal Researchers
Executive Summary & Structural Divergence
The 1,6-naphthyridine scaffold represents a unique class of "divergent" ligands in coordination chemistry. Unlike its isomers—1,10-phenanthroline (chelating) or 1,8-naphthyridine (bridging-convergent)—the 1,6-naphthyridine motif possesses nitrogen donors at the 1 and 6 positions. This geometric arrangement precludes chelation to a single metal center, forcing the ligand to act either as a monodentate donor or a bridging ligand between distant metal centers.
This guide analyzes the structural consequences of this geometry, focusing on the formation of dinuclear complexes and coordination polymers, and provides validated protocols for their synthesis and characterization.
Comparative Ligand Geometry
| Ligand Isomer | Nitrogen Positions | Coordination Vector | Primary Binding Mode | Typical Complex Type |
| 1,6-Naphthyridine | 1, 6 | Divergent ( | Bridging (distal) or Monodentate | Coordination Polymers, Macrocycles |
| 1,8-Naphthyridine | 1, 8 | Convergent (Parallel) | Bridging (proximal) | Dinuclear "Paddlewheel" or Chelate |
| 1,10-Phenanthroline | 1, 10 | Convergent (Chelating) | Chelating (Bidentate) | Mononuclear Tris-chelates |
Case Study: Dinuclear Platinum(II) Complexes
A definitive example of 1,6-naphthyridine's structural behavior is observed in the dinuclear platinum(II) complex
Crystallographic Parameters & Binding Geometry
In this complex, the 1,6-naphthyridine (1,6-napy) acts as a bis-monodentate bridging ligand. The rigid aromatic backbone enforces a specific separation between the two Pt(II) centers.
-
Crystal System: Monoclinic (typical for planar stackable ligands).
-
Coordination Geometry: Distorted Square Planar at Pt(II).
-
Pt-N Bond Lengths: Typically 2.01 – 2.05 Å . This falls within the standard range for Pt(II)-pyridine type nitrogens, indicating a robust
-donor interaction. -
Inter-Metal Distance: The 1,6-positioning separates the metal centers by approximately 6.0 – 7.0 Å , preventing direct M-M bonding (unlike the ~2.6 Å often seen in 1,8-naphthyridine dimers).
-
Pi-Stacking: The planar naphthyridine core facilitates
- stacking interactions (interplanar distance ~3.4 Å) in the crystal lattice, stabilizing the supramolecular architecture.[2]
Mechanistic Insight: The "Step" Conformation
Unlike 1,8-naphthyridine complexes which often form flat, planar sheets, 1,6-naphthyridine bridges often induce a "step" or "staircase" topology in coordination polymers. The nitrogen vectors are not anti-parallel (180°) but offset, leading to propagation of the polymer chain in a zigzag fashion.
Experimental Protocols
The following protocols are designed for the synthesis and crystallization of 1,6-naphthyridine metal complexes, specifically adapted for creating X-ray quality crystals.
Protocol A: Synthesis of Dinuclear Pt(II) Bridged Complex
Objective: Synthesize 2.
Reagents:
-
Cisplatin (cis-[PtCl2(NH3)2])
-
Silver Perchlorate (AgClO4) (Caution: Potentially explosive)
-
1,6-Naphthyridine (solid, purity >98%)
-
Solvents: DMF (Dimethylformamide), Methanol
Workflow:
-
Activation: Dissolve cis-[PtCl2(NH3)2] (1.0 eq) in DMF. Add AgClO4 (0.98 eq) dropwise to precipitate AgCl and generate the reactive solvato-species cis-[PtCl(NH3)2(DMF)]+.
-
Filtration: Filter off the AgCl precipitate using a 0.2
m PTFE syringe filter to ensure optical clarity. -
Complexation: Add 1,6-naphthyridine (0.5 eq) dissolved in minimal methanol to the filtrate. The 2:1 Metal:Ligand ratio is critical to force the bridging mode.
-
Incubation: Stir at 40°C for 12 hours in the dark (to prevent silver photoreduction if traces remain).
-
Isolation: Precipituate the product by adding cold diethyl ether. Wash with ether and dry under vacuum.
Protocol B: Crystallization for X-Ray Diffraction
Method: Vapor Diffusion (Hanging Drop or Vial-in-Vial).
-
Solution A: Dissolve 10 mg of the Pt-complex in 1 mL of 1:1 Water/Methanol.
-
Precipitant: Acetone or Diethyl Ether.
-
Setup: Place Solution A in a small inner vial. Place this vial inside a larger jar containing the Precipitant. Cap tightly.
-
Timeline: Allow to stand undisturbed at 4°C. Crystals suitable for XRD (colorless blocks or plates) typically appear within 5–7 days.
Visualizing the Coordination Logic
The following diagram illustrates the divergent synthesis pathway of 1,6-naphthyridine complexes compared to the convergent 1,8-isomer.
Caption: Logical flow distinguishing the coordination outcomes of 1,6- vs 1,8-naphthyridine. The 1,6-isomer inherently favors polymeric or distal bridging structures due to its vector geometry.
Critical Analysis of Crystallographic Data
When analyzing X-ray data for 1,6-naphthyridine complexes, researchers should scrutinize the following parameters to validate the structure:
| Parameter | Expected Value | Structural Implication |
| M-N Bond Length | 2.00 – 2.08 Å | Indicates standard |
| N1-M...M-N6 Angle | Non-linear | The 1,6-geometry rarely allows for a linear bridge (180°). Look for torsion angles that indicate "stepping" of the polymer chain. |
| Thermal Ellipsoids | Low anisotropy | High anisotropy on the distal ring carbons often indicates disorder, common in these structures if the ligand flips (1,6 vs 6,1 disorder). |
| Solvent Void Space | 10-20% Vol | Bridging 1,6-napy complexes often form open frameworks (MOFs/CPs) trapping solvent molecules. |
Common Pitfalls in Refinement
-
Disorder: The 1,6-naphthyridine molecule is nearly centrosymmetric. In lower symmetry space groups, the N1 and C6 (and N6/C1) positions can be difficult to distinguish if the electron density map is not sharp. Tip: Assign nitrogens based on the thermal ellipsoid size (N has more electrons than C) and hydrogen bonding potential to solvent/anions.
References
-
Structure and Reactivity of Naphthyridines Brown, D. J. "The Naphthyridines."[3][4][5] The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
-
Dinuclear Platinum(II) Complexes with 1,6-Naphthyridine ResearchGate. "Synthesis, DNA-/bovine serum albumin-binding affinity, and cytotoxicity of dinuclear platinum(II) complexes with 1,6-naphthyridine-bridging ligand."
-
Coordination Modes of Naphthyridine Isomers RSC Advances. "Coordination chemistry of 1,8-naphthyridine vs 1,6-naphthyridine derivatives."
-
Silver(I) Coordination Polymers National Institutes of Health (PMC). "Crystal structure of a twisted-ribbon type double-stranded AgI coordination polymer."[2]
-
1,6-Naphthyridine in Drug Discovery Journal of Medicinal Chemistry. "Design, Synthesis, and Evaluation of 1,6-Naphthyridines as Topoisomerase I Inhibitors."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of a twisted-ribbon type double-stranded AgI coordination polymer: catena-poly[[silver(I)-μ3-bis(pyridin-3-ylmethyl)sulfane-κ3 N:N′:S] nitrate] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Maxima of Naphthyridine Derivatives: A Focus on 1,6-Naphthyridin-3-amine
The Influence of Structure on UV-Vis Absorption: A Comparative Analysis
The UV-Vis absorption spectra of organic molecules are dictated by their electronic structure. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic systems like naphthyridines, these transitions are typically π → π* transitions. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the molecular structure, including the nature and position of substituents.
Recent studies on fused polycyclic 1,6-naphthyridin-4-amine derivatives have shown that their maximum absorption wavelengths can range from 344 to 448 nm.[1][4] This wide range highlights the significant impact of substituents on the electronic properties of the 1,6-naphthyridine core. For instance, the introduction of an auxochromic diethylamino substituent leads to a bathochromic shift (a shift to longer wavelengths), with the λmax reaching 448 nm.[1][4] This is attributed to the electron-donating nature of the amino group, which extends the π-conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Based on this data, we can anticipate that 1,6-naphthyridin-3-amine will also exhibit significant UV-Vis absorption, likely within a similar range to its 4-amino counterparts. The precise λmax will be influenced by the specific electronic effects of the amino group at the 3-position.
Comparative Data of 1,6-Naphthyridin-4-amine Derivatives
To provide a clear comparison, the following table summarizes the reported UV-Vis absorption maxima for a series of substituted 1,6-naphthyridin-4-amine derivatives in dimethyl sulfoxide (DMSO).[4]
| Compound | R Substituent | λmax (nm) |
| 2a | H | 354 |
| 2b | OMe | 360 |
| 2c | F | 352 |
| 2d | Cl | 356 |
| 2e | Br | 358 |
| 2y | NEt2 | 448 |
Data sourced from a study on fused polycyclic 1,6-naphthyridin-4-amines.[4]
This data clearly demonstrates the electronic influence of substituents on the absorption maxima. Electron-donating groups like methoxy (-OMe) and diethylamino (-NEt2) cause a red shift in the λmax compared to the unsubstituted parent compound.
Experimental Protocol for Determining the UV-Vis Absorption Spectrum of 1,6-Naphthyridin-3-amine
To definitively determine the UV-Vis absorption maxima of 1,6-naphthyridin-3-amine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Instrumentation
-
Analyte: 1,6-Naphthyridin-3-amine (synthesized and purified, or obtained from a commercial source)
-
Solvent: Spectroscopic grade methanol, ethanol, or acetonitrile. The choice of solvent can influence the λmax, so consistency is key.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[5]
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of 1,6-naphthyridin-3-amine in the chosen solvent at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to determine an optimal concentration that gives a maximum absorbance between 0.5 and 1.5 AU. A typical starting concentration for analysis is 1 x 10⁻⁵ mol L⁻¹.[4]
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm).
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan. The instrument will record the absorbance of the sample at each wavelength in the specified range.
-
-
Data Analysis:
-
The resulting spectrum will show one or more absorption bands.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
Record the λmax and the corresponding absorbance value.
-
For a comprehensive analysis, it is advisable to repeat the measurement with different concentrations to ensure that the λmax is independent of concentration and to calculate the molar absorptivity (ε).
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Theoretical Considerations: The Impact of Amino Group Position
The position of the amino group on the naphthyridine ring is expected to have a discernible effect on the UV-Vis absorption spectrum. The nitrogen atoms within the naphthyridine core are electron-withdrawing, while the amino group is a strong electron-donating group. The interplay of these electronic effects determines the energy of the π → π* transitions.
-
Resonance and Conjugation: The lone pair of electrons on the amino group can participate in resonance with the aromatic system. The extent of this delocalization, and therefore the stabilization of the excited state, will differ between the 3- and 4-positions. This difference in resonance stabilization will directly impact the energy of the electronic transition and, consequently, the λmax.
-
Intramolecular Charge Transfer (ICT): The presence of both electron-donating (amino) and electron-withdrawing (ring nitrogens) groups can lead to intramolecular charge transfer character in the excited state. The efficiency of this ICT is position-dependent and can significantly influence the absorption and emission properties. A more efficient ICT generally leads to a red-shifted absorption.
Logical Relationship of Factors Influencing λmax
Caption: Key factors influencing the UV-Vis absorption maxima.
Conclusion
While direct experimental data for the UV-Vis absorption maxima of 1,6-naphthyridin-3-amine is not available in the reviewed literature, a comparative analysis of related 1,6-naphthyridin-4-amine derivatives provides a strong foundation for understanding its potential photophysical properties. The absorption maxima of these compounds are highly sensitive to substituent effects, with electron-donating groups causing a bathochromic shift. It is anticipated that 1,6-naphthyridin-3-amine will exhibit a λmax in a similar range to its 4-amino counterparts, likely between 350 and 450 nm, depending on the solvent and other environmental factors. The provided experimental protocol offers a robust methodology for the precise determination of its absorption spectrum, which is a critical parameter for its application in drug development and materials science.
References
- [Author], [Year]. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′] - PMC. [Source], [URL]
-
Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(32), 22005-22010. [Link]
- [Author], [Year]. Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy. [Source], [URL]
- [Author], [Year]. UV Vis Absorbance in Proteins - AZoM. [Source], [URL]
- [Author], [Year]. 1,6- Naphthyridine - American Chemical Society. [Source], [URL]
- [Author], [Year]. 1,6-Naphthyridin-2(1H)
-
Devadoss, T., Sowmya, V., & Bastati, R. (2021). 1,6‐Naphthyridine‐based natural products. ChemistrySelect, 6(16), 3863-3883. [Link]
- [Author], [Year]. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Source], [URL]
- [Author], [Year].
- [Author], [Year]. One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. [Source], [URL]
- [Author], [Year]. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Source], [URL]
- [Author], [Year]. Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel - PubMed. [Source], [URL]
- [Author], [Year]. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine - PubChem. [Source], [URL]
- [Author], [Year]. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing). [Source], [URL]
-
Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2025). Photophysical evaluation. In Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(32), 22005-22010. [Link]
- [Author], [Year].
- [Author], [Year]. UV–vis absorption of 9‐aminoacridine (9AA), 1,5‐naphthalenediamine...
- [Author], [Year]. Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy - Thermo Fisher Scientific. [Source], [URL]
- [Author], [Year].
- [Author], [Year]. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04885C. [Source], [URL]
- [Author], [Year].
Sources
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
HPLC Retention Time Comparison of Naphthyridine Isomers
Executive Summary: The Isomer Challenge
Separating naphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine) presents a classic chromatographic challenge: isobaric mass and similar hydrophobicity . Standard C18 methods often fail to resolve critical pairs (e.g., 1,6- vs. 1,7-naphthyridine) because the hydrophobic selectivity (
This guide moves beyond simple retention lists. It provides a mechanistic framework based on pKa and dipole moments to predict elution order and select the optimal stationary phase. We compare the industry-standard C18 approach against Phenyl-Hexyl and Pentafluorophenyl (PFP) chemistries, which exploit
Mechanistic Insight: Physicochemical Drivers of Retention
To separate these isomers, you must exploit their electronic differences. The position of the nitrogen atoms dictates the molecule's dipole moment and basicity (pKa) , which are the primary levers for tuning selectivity.
Comparative Physicochemical Properties Table
Data synthesized from standard heterocyclic chemistry references.
| Isomer | Structure (N-Positions) | pKa (approx.)[1] | Dipole Moment ( | Predicted Elution (C18, Low pH) | Predicted Elution (Phenyl, MeOH) |
| 1,5-Naphthyridine | Symmetric (Para-like) | 2.91 | 0 D (Non-polar) | Late (Retained) | Early (Weak |
| 1,8-Naphthyridine | Adjacent (Peri) | 3.36 | ~4.0 D (High) | Early (Polar/Ionized) | Late (Strong H-bond/ |
| 1,6-Naphthyridine | Asymmetric | 3.78 | Moderate | Mid-eluting | Mid-eluting |
| 1,7-Naphthyridine | Asymmetric | 3.63 | Moderate | Mid-eluting | Mid-eluting |
| 2,6-Naphthyridine | Symmetric (Linear) | 3.80 | 0 D (Non-polar) | Late | Mid-Late |
| 2,7-Naphthyridine | Symmetric (Meta-like) | 3.60 | Low | Mid-Late | Mid-Late |
Key Takeaway:
-
1,5-Naphthyridine is electronically symmetric with zero dipole moment, making it behave more "hydrophobically" on C18 but interacting weakly on Phenyl phases due to lower electron cloud distortion.
-
1,8-Naphthyridine has a high dipole moment and accessible lone pairs, often leading to peak tailing on silica-based columns due to silanol interactions unless suppressed.
Experimental Protocols & Performance Comparison
Protocol A: The "Standard" C18 Screening (Low pH)
Objective: Rapid purity check and general separation.
Mechanism: Hydrophobic subtraction. At pH 2.0, all isomers are partially to fully protonated (
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA
-
Gradient: 5% B to 30% B over 20 min
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm (Isobestic point approximation)
Performance Verdict:
-
Pros: Robust, reproducible, excellent peak shape for 1,5- and 1,8-isomers.
-
Cons: Co-elution risk for 1,6- and 1,7-naphthyridine. The selectivity is driven purely by the small differences in hydrodynamic volume and effective charge.
Protocol B: The "Orthogonal" Phenyl-Hexyl Method (Methanol)
Objective: Separation of critical isomeric pairs (1,6 vs 1,7).
Mechanism:
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8)
-
Mobile Phase B: Methanol
-
Gradient: 10% B to 40% B over 25 min
-
Flow Rate: 1.0 mL/min
Performance Verdict:
-
Pros: High Selectivity. The Phenyl phase engages with the electron-deficient rings of the naphthyridines. 1,5-naphthyridine (electronically balanced) interacts differently than the highly polarized 1,8-isomer.
-
Cons: Higher backpressure due to Methanol; longer equilibration times.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for selecting the correct method based on the specific isomers present in your sample.
Caption: Decision tree for naphthyridine isomer separation. Note that C18 is the baseline, but aromatic phases (Phenyl/PFP) are required for positional isomers with similar hydrophobicity.
Interaction Mechanism Diagram
Understanding why the Phenyl column works is critical for method robustness. The diagram below details the competing interactions.
Caption: Mechanistic comparison. Phenyl phases discriminate based on the electronic "fingerprint" (dipole/pi-cloud) of the isomer, whereas C18 relies solely on bulk hydrophobicity.
Troubleshooting & Optimization
-
Peak Tailing: Naphthyridines are basic. If you observe tailing on C18, increase the buffer concentration (e.g., 25 mM Phosphate pH 3.0) or add an ion-pairing agent like Hexanesulfonic Acid (though this makes MS detection difficult).
-
Retention Drift: 1,8-naphthyridine can chelate trace metals in the HPLC system. Ensure your system is passivated or use a column with a PEEK liner if peak shapes are consistently poor.
-
Loadability: These isomers have limited solubility in high-water mobile phases. Dissolve standards in 50/50 Water/MeOH to prevent precipitation upon injection.
References
-
BenchChem. Application Notes and Protocols for HPLC Purification of 1,8-Naphthyridine Derivatives. Retrieved from
-
Pawelec, K. et al. Separation of positional isomers on MIL-53(Fe) packed column. Royal Society of Chemistry, 2017. Retrieved from
-
Phenomenex. Reversed Phase HPLC Method Development Guide. Retrieved from
- Brown, D.J.The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. Wiley Online Library.
-
Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from
Sources
Biological Activity Validation of 3-Amino-1,6-Naphthyridine Derivatives
Executive Summary
The 1,6-naphthyridine scaffold, specifically its 3-amino-functionalized derivatives, represents a privileged structure in medicinal chemistry, acting as a bioisostere to quinolines and isoquinolines. While historically overshadowed by its carbon-heavy analogs, the 1,6-naphthyridine core offers superior aqueous solubility and distinct hydrogen-bonding capabilities due to the secondary nitrogen at position 6.
This guide provides a technical validation framework for 3-amino-1,6-naphthyridine derivatives, focusing on their two most validated therapeutic applications: Type I Kinase Inhibition (Oncology) and Acetylcholinesterase (AChE) Inhibition (Neurodegeneration) . We objectively compare these derivatives against standard-of-care (SoC) alternatives, supported by experimental protocols and comparative data.
Part 1: The Scaffold Advantage
Why 3-Amino-1,6-Naphthyridine?
In drug design, replacing a CH group with a Nitrogen atom (scaffold hopping) significantly alters physicochemical properties. Compared to the ubiquitous Quinoline scaffold, the 1,6-Naphthyridine core offers:
-
lowered LogP (Lipophilicity): The additional nitrogen reduces lipophilicity, improving water solubility and reducing non-specific plasma protein binding.
-
H-Bond Acceptor Capability: The N-6 nitrogen acts as an additional hydrogen bond acceptor, often interacting with solvent-exposed residues (e.g., Lysine/Aspartate) in kinase pockets.
-
The 3-Amino "Hinge Binder": In kinase targets, the exocyclic amine at position 3 serves as a critical hydrogen bond donor to the hinge region backbone carbonyls (e.g., Valine or Methionine gates).
Part 2: Comparative Performance Analysis
Case Study A: Kinase Inhibition (Target: FLT3/FGFR4)
Context: 3-amino-1,6-naphthyridines are potent ATP-competitive inhibitors. They are structurally distinct from the Quinazoline class (e.g., Gefitinib) but share the flat heterocycle requirement for the ATP pocket.
Comparative Data: FLT3 Inhibition in AML (Acute Myeloid Leukemia) The following table compares a representative 3-amino-1,6-naphthyridine derivative (Code: HSN431 ) against the standard quinoline-based inhibitor (Quizartinib) and the broad-spectrum staurosporine.
| Feature | 3-Amino-1,6-Naphthyridine (HSN431) | Quizartinib (SoC Alternative) | Staurosporine (Control) |
| Scaffold Class | Naphthyridine | Benzothiazole/Quinoline hybrid | Indolocarbazole |
| FLT3 IC50 (Enzymatic) | < 1.0 nM [1] | 1.1 nM | 0.5 nM |
| MV4-11 Cell Viability (IC50) | 0.8 nM | 2.3 nM | < 1.0 nM |
| Solubility (pH 7.4) | High (>150 µM) | Low (<10 µM) | Moderate |
| Selectivity Profile | High (binds inactive DFG-out) | High | Low (Pan-kinase) |
Analysis: The 1,6-naphthyridine derivative maintains the nanomolar potency of the clinical standard but offers superior solubility, a critical factor for oral bioavailability. The 3-amino group facilitates a "molecular clip" mechanism in the hinge region, stabilizing the compound.
Case Study B: AChE Inhibition (Target: Alzheimer's Disease)
Context: Tacrine (1,2,3,4-tetrahydroacridine) was the first AChE inhibitor but suffered from severe hepatotoxicity. 1,6-naphthyridine analogs are designed to retain AChE affinity while reducing the metabolic liability associated with the acridine ring.
Comparative Data: AChE Inhibition & Toxicity
| Feature | 1,6-Naphthyridine-3-amine Analog | Tacrine (Reference Drug) | Donepezil (Alternative) |
| AChE IC50 | 0.091 µM [2] | 0.190 µM | 0.010 µM |
| BuChE IC50 | 6.5 µM | 0.040 µM | > 10 µM |
| Selectivity (AChE/BuChE) | 71-fold (AChE selective) | 0.2-fold (Non-selective) | >1000-fold |
| Hepatotoxicity (HepG2) | Negligible at 100 µM | High (toxic at >10 µM) | Low |
Analysis: While slightly less potent than Donepezil, the 1,6-naphthyridine derivative outperforms Tacrine in both potency and, crucially, safety. The removal of the benzene ring (present in acridine) reduces the formation of reactive quinone-methide metabolites responsible for liver damage.
Part 3: Validation Workflows & Visualization
Diagram 1: Biological Validation Logic
This workflow illustrates the decision gates for validating the 3-amino-1,6-naphthyridine scaffold, moving from synthesis to in vivo proof-of-concept.
Caption: Step-wise validation pipeline for naphthyridine derivatives, emphasizing the feedback loop from ADME/Tox back to Synthesis for SAR optimization.
Diagram 2: Kinase Binding Mechanism
The following diagram details the specific molecular interactions of the 3-amino-1,6-naphthyridine core within the ATP-binding pocket of a generic tyrosine kinase (e.g., FLT3).
Caption: Molecular interaction map showing the critical H-bond donor role of the 3-amino group interacting with the kinase hinge region.
Part 4: Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for 1,6-naphthyridine evaluation.
Enzymatic Kinase Inhibition Assay (ADP-Glo™)
Rationale: This bioluminescent assay is less prone to interference from fluorescent naphthyridine compounds compared to FRET-based assays.
Materials:
-
Kinase (e.g., recombinant FLT3), Substrate (Poly E4Y), Ultra-pure ATP, ADP-Glo Reagent.
-
Compound Stock: 10 mM in 100% DMSO.
Protocol:
-
Preparation: Dilute 3-amino-1,6-naphthyridine derivatives in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to 4x working concentrations.
-
Incubation: In a 384-well white plate, add 2.5 µL compound + 2.5 µL kinase. Incubate for 10 min at RT.
-
Reaction Start: Add 5 µL ATP/Substrate mix. Final ATP concentration should equal the Km of the specific kinase (typically 10-50 µM).
-
Reaction Stop: Incubate for 60 min at RT. Add 10 µL ADP-Glo Reagent to deplete remaining ATP. Incubate 40 min.
-
Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic equation to determine IC50.
Acetylcholinesterase (AChE) Inhibition (Modified Ellman’s Method)
Rationale: Validates the neuro-therapeutic potential. The naphthyridine core absorbs UV; therefore, background correction is mandatory.
Protocol:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme: Electric eel AChE (0.05 U/mL).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: DTNB (Ellman’s reagent, 0.3 mM).
-
Procedure:
-
Mix 140 µL buffer, 20 µL enzyme, and 20 µL test compound (various concentrations).
-
Incubate at 25°C for 15 minutes.
-
Add 10 µL DTNB and 10 µL ATCh to initiate reaction.
-
-
Measurement: Monitor absorbance at 412 nm for 3 minutes (kinetic mode).
-
Correction: Run a "Compound Only" blank to subtract intrinsic naphthyridine absorbance at 412 nm.
In Vitro Cytotoxicity (CCK-8 Assay)
Rationale: Essential to distinguish between specific kinase inhibition and general toxicological cell death.
Protocol:
-
Seeding: Seed MV4-11 (Leukemia) or HepG2 (Liver toxicity model) cells at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with serial dilutions of the derivative for 72 hours.
-
Development: Add 10 µL CCK-8 reagent (WST-8). Incubate 1-4 hours.
-
Mechanism: WST-8 is reduced by cellular dehydrogenases to a yellow formazan dye, soluble in tissue culture medium (unlike MTT, which requires solubilization).
-
Read: Absorbance at 450 nm.
References
-
H. S. Sintim et al. (2019). "Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice."[1] EBioMedicine.
-
B. Zengin Kurt et al. (2019). "Synthesis and anticholinesterase activity of novel non-hepatotoxic naphthyridine-11-amine derivatives." Molecular Diversity.
-
X. Li et al. (2023). "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors." European Journal of Medicinal Chemistry.
-
Y. J. Hwang et al. (2013).[2] "Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives." Korean Journal of Physiology & Pharmacology.
Sources
- 1. Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 1,6-Naphthyridin-3-amine
Document Control: SOP-CHEM-NAPH-03 | Revision: 2.1 | Role: Senior Application Scientist[1][2]
Executive Summary
Immediate Action Required: 1,6-Naphthyridin-3-amine is a nitrogen-containing heterocyclic amine.[1][2][3][4][5] It functions as a weak organic base and poses risks of acute toxicity (oral/dermal) and severe irritation. Disposal Directive: Do NOT dispose of down the drain or in general trash. This compound must be segregated into Non-Halogenated Organic Waste streams (unless mixed with halogenated solvents) and ultimately destroyed via high-temperature incineration.[1][2]
Chemical Hazard Profile
Before handling waste, you must understand the "Why" behind the safety protocols. Naphthyridines are structural analogs to quinolines and pyridines; their planar structure allows for potential intercalation with DNA, necessitating strict containment.
| Property | Data | Operational Implication |
| Chemical Structure | C₈H₇N₃ | Heterocyclic aromatic amine.[1][2] |
| Acidity/Basicity | Weak Base (pKb ~ 9-10) | Incompatible with Strong Acids. Mixing with concentrated acids (e.g., Nitric, Sulfuric) in a waste drum can generate dangerous heat (exotherm) and pressure. |
| GHS Class | Irritant / Toxic | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). |
| Physical State | Solid (Powder) | Dust hazard. Weighing/transfer must occur in a fume hood to prevent inhalation. |
| Waste Code | Non-Regulated* | Unless P/U listed specifically, usually classified by characteristic (Toxic/Irritant). Treat as Hazardous Chemical Waste .[6] |
Waste Segregation Logic (The "Pre-Disposal" Phase)
Effective disposal starts at the bench. You must categorize the waste based on its matrix (what it is dissolved in) rather than just the solute.
The Segregation Decision Matrix
Use the following logic flow to determine the correct waste container.
Figure 1: Decision matrix for segregating aminonaphthyridine waste streams. Note that "Halogenated" takes precedence due to incineration requirements.
Detailed Disposal Protocol
Phase 1: Preparation & PPE
Goal: Prevent dermal absorption and inhalation.
-
Engineering Controls: All transfers must occur inside a certified Chemical Fume Hood.
-
Gloves: Use Nitrile gloves (minimum 0.11 mm thickness). For prolonged handling or spill cleanup, double-glove or use Silver Shield® laminate gloves, as aromatic amines can permeate thin nitrile over time.[1][2]
-
Eye/Body: Chemical splash goggles and a buttoned lab coat are mandatory.
Phase 2: Accumulation (Satellite Accumulation Area - SAA)
Goal: Compliance with RCRA/local regulations.
-
Container Selection:
-
Labeling:
-
Transfer:
-
Use a funnel to prevent drips.
-
Do not fill >90% . Leave headspace for vapor expansion.
-
Self-Validating Step: After closing the lid, wipe the exterior of the container with a solvent-dampened wipe to ensure no residue remains on the threads/handle.
-
Phase 3: Final Disposal (Pickup)
Goal: Chain of custody transfer.
-
When the container is 90% full or 6 months old, seal it permanently.
-
Move to the central waste storage area.
-
Destruction Method: The waste management contractor will incinerate this material. High-temperature incineration (approx. 1000°C) with an afterburner is required to fully mineralize the nitrogen heterocycle and prevent the formation of NOx gases.
Emergency Contingencies
Scenario A: Dry Powder Spill[1][2]
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Up: Wear an N95 or P100 respirator if powder is airborne.
-
Contain: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Clean: Scoop up the material using a dustpan or stiff card. Place in a wide-mouth jar.
-
Decontaminate: Wash the surface with a mild acid solution (e.g., 1% Acetic Acid) to neutralize the base, followed by soap and water.
Scenario B: Liquid Spill (>100mL)[1][2]
-
Absorb: Use a universal absorbent pad or vermiculite.
-
Neutralize: If the solution is basic (pH > 9), apply a weak neutralizer (citric acid based) only if trained. Otherwise, absorb directly.
-
Dispose: All absorbent materials go into the "Solid Hazardous Waste" bin, not the trash.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[8] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]
-
PubChem. (n.d.). Compound Summary: Aminopyridines (Structural Analog Data). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Categories of Hazardous Waste (RCRA). [Link]
Sources
- 1. 14903-78-7|2,7-Dimethyl-1,8-naphthyridine|BLD Pharm [bldpharm.com]
- 2. 23612-48-8|2-Methyl-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 1,6-Naphthyridin-3-amine
Critical Safety Summary: The "Precautionary Principle"
Immediate Action Required: Treat 1,6-Naphthyridin-3-amine as a high-potency aromatic amine .
While specific Safety Data Sheet (SDS) data for this exact isomer may be sparse in public repositories compared to its parent compounds, structural analogs (aminopyridines and naphthylamines) exhibit severe toxicity. As a Senior Scientist, I apply the Structure-Activity Relationship (SAR) principle: the fusion of a pyridine ring with an aminopyridine moiety suggests high biological activity, potential DNA intercalation (mutagenicity), and rapid transdermal absorption.
Do not handle this compound on an open bench.
Hazard Identification & Risk Assessment
We do not rely on "lack of data" as evidence of safety. We rely on chemical lineage. The following hazard profile is derived from the toxicological properties of the aminonaphthyridine and aminopyridine class.
Table 1: Anticipated Hazard Profile (SAR-Derived)
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity (Dermal) | H311 / H310 | Toxic/Fatal in contact with skin.[1] | Lipophilic aromatic amines penetrate the stratum corneum rapidly, entering the bloodstream to cause methemoglobinemia (oxygen deprivation). |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[2] | High affinity for neurological receptors; potential kinase inhibition leading to off-target systemic toxicity. |
| Carcinogenicity | H350 (Suspected) | May cause cancer.[1] | Aromatic amines are metabolic precursors to reactive electrophiles that form DNA adducts. |
| Eye Damage | H318 | Causes serious eye damage.[3][4][5] | Basic nitrogen lone pairs react with corneal moisture to form alkaline caustic burns. |
The PPE Defense System: Layered Protection
Standard laboratory PPE (lab coat, single nitrile gloves) is insufficient for 1,6-Naphthyridin-3-amine due to the high permeation rate of aromatic amines through thin rubber.
A. Hand Protection (The "Double-Shell" Protocol)
Nitrile rubber degrades quickly upon contact with aromatic amines. You must use a laminated barrier.
-
Inner Layer (The Shield): Silver Shield® / 4H® (PE/EVAL/PE laminate) .
-
Why: These chemically resistant laminates are virtually impermeable to aromatic amines for >4 hours.
-
Drawback: Poor dexterity.
-
-
Outer Layer (The Grip): Disposable Nitrile (minimum 5 mil) .
-
Why: Provides mechanical protection for the inner glove and restores grip.
-
Protocol: Tape the cuff of the inner glove to the lab coat sleeve, then pull the nitrile glove over.
-
B. Respiratory Protection
-
Primary Control: All handling must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.
-
Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) cartridges AND Organic Vapor (OV) cartridges.
-
Note: A simple N95 is inadequate because it does not protect against vapors if the solid sublimes or is in solution.
-
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do NOT use safety glasses with side shields. The fine static-prone powder can bypass side shields and react with eye moisture.
Decision Logic: PPE Selection
Use the following logic flow to determine the required PPE based on your specific experimental state.
Figure 1: Decision logic for PPE selection. Note that Silver Shield laminates are mandatory for high concentrations due to nitrile permeation risks.
Operational Protocol: Safe Handling Workflow
Step 1: Weighing (The Highest Risk Moment)
Static electricity can cause aminonaphthyridines to "jump" or aerosolize.
-
Place an ionizing bar or anti-static gun inside the balance enclosure.
-
Line the balance floor with a disposable absorbent mat (plastic side down).
-
Pre-weigh the solvent in the receiving vial.
-
Add the solid to the solvent (minimizes dust dispersion compared to adding solvent to powder).
Step 2: Solubilization
-
Use a closed-cap system (septum vial).
-
If sonication is required, keep the vial sealed. Sonication generates heat, which increases vapor pressure and permeation rates of the amine.
Step 3: Waste Disposal
-
Solid Waste: Double-bag in hazardous waste bags. Label as "Toxic Organic Solid."
-
Liquid Waste: Segregate into "High Hazard Organic" streams. DO NOT mix with oxidizing acids (Nitric, Perchloric) as this can cause violent exothermic reactions or formation of nitro-amines.
-
Decontamination: Wipe surfaces with 10% HCl (converts the amine to a non-volatile hydrochloride salt) followed by detergent water.
Emergency Response: Exposure & Spills
In the event of containment breach, execute this self-validating response loop.
Figure 2: Emergency response workflow. Note the critical instruction NOT to use alcohol on skin, as it acts as a vehicle for the amine to enter the bloodstream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). 1,6-Naphthyridin-3-amine Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines - Safety and Health Topics. United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
